An In-Depth Technical Guide to the Synthesis of (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine Executive Summary The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif renowned for its prevalence in...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Synthesis of (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif renowned for its prevalence in a multitude of commercially successful pharmaceuticals and its broad spectrum of biological activities.[1][2] This guide provides a comprehensive, in-depth exploration of a robust and efficient synthesis pathway for (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine, a key amine-functionalized derivative. This document is structured to serve as a technical resource for researchers, medicinal chemists, and drug development professionals. We will dissect a primary synthetic route, beginning with the construction of the core heterocyclic system via a classic cyclocondensation reaction, followed by the strategic installation and conversion of a functional group to the desired primary amine. The causality behind experimental choices, detailed step-by-step protocols, and a comparative analysis of alternative strategies are presented to ensure both clarity and scientific rigor.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Core
Imidazo[1,2-a]pyridines (IMPs) represent a class of fused bicyclic nitrogen heterocycles that have garnered significant attention in medicinal chemistry.[3] Their unique structural and electronic properties have made them versatile scaffolds for drug design, leading to the development of well-known therapeutics such as Zolpidem (an insomnia treatment), Alpidem (an anxiolytic), and Olprinone (a cardiotonic agent).[2][4] The broad therapeutic potential of IMPs encompasses antiviral, anticancer, anti-inflammatory, and antibacterial activities.[1][5][6]
The target molecule, (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine, incorporates this valuable core, functionalized with a primary aminomethyl group at the C2 position. This amine handle is a critical feature for further synthetic elaboration, allowing for the introduction of diverse functionalities through amide bond formation, reductive amination, or other C-N bond-forming reactions, making it an invaluable building block for creating libraries of novel drug candidates.
Retrosynthetic Analysis
A logical retrosynthetic strategy for the target molecule involves two primary disconnections. The first is the C-N bond of the primary amine, leading back to a suitable electrophilic precursor at the C2-methyl position, such as a chloromethyl group. The second disconnection breaks the imidazole ring, revealing the two key starting materials: a substituted 2-aminopyridine and a three-carbon α-halocarbonyl synthon.
A Technical Guide to the Physicochemical Properties of (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine: A Keystone for Drug Discovery
Introduction The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1] (5,7-Dimethylimidazo[1,2-a...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1] (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine, a derivative of this important class, presents a promising starting point for the development of novel therapeutics. A comprehensive understanding of its physicochemical properties is paramount for any drug discovery and development program, as these characteristics fundamentally govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.
This in-depth technical guide provides a multi-faceted analysis of the core physicochemical properties of (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine. Moving beyond a simple data sheet, this document delves into the causality behind experimental choices and provides field-proven insights for researchers, scientists, and drug development professionals. We will explore both computationally predicted and experimentally determined values, offering detailed, self-validating protocols for key experiments.
Molecular Structure and Core Properties
The foundational step in characterizing any compound is to understand its structure and fundamental properties.
Computational Prediction of Physicochemical Properties
In the early stages of drug discovery, and in the absence of extensive experimental data, in silico prediction tools provide invaluable insights into a molecule's likely behavior.[3] These computational models leverage vast datasets and sophisticated algorithms to estimate key physicochemical parameters. For imidazo[1,2-a]pyridine derivatives, platforms like SwissADME and quantum chemical calculations are frequently employed.[4][5]
Predicted Physicochemical Properties Summary
Property
Predicted Value
Significance in Drug Discovery
pKa
~8.5 - 9.5
Governs ionization state at physiological pH, impacting solubility, permeability, and receptor binding.
logP
1.5 - 2.5
A measure of lipophilicity, which influences membrane permeability, solubility, and metabolism.
Aqueous Solubility (logS)
-2.0 to -3.0
Dictates dissolution rate and bioavailability.
Topological Polar Surface Area (TPSA)
~55 Ų
Correlates with passive molecular transport through membranes.
Note: These values are estimations based on computational models for structurally similar compounds and should be confirmed experimentally.
Experimental Determination of Physicochemical Properties: Protocols and Rationale
While computational predictions are a valuable starting point, experimental determination of physicochemical properties is the gold standard for accurate characterization. The following sections provide detailed protocols for determining the pKa, logP, and aqueous solubility of (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine.
Acid Dissociation Constant (pKa) Determination
The pKa is a critical parameter that dictates the extent of ionization of a molecule at a given pH. For a basic compound like (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine, the pKa of its conjugate acid determines its charge state in different biological compartments. Potentiometric titration is a widely used and reliable method for pKa determination.[6][7]
Caption: Workflow for pKa determination by potentiometric titration.
Detailed Protocol:
Sample Preparation: Accurately weigh approximately 1-5 mg of (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine. Dissolve the compound in a known volume (e.g., 25 mL) of deionized water. If solubility is limited, a co-solvent system such as a water/methanol mixture can be used.
Titration Setup: Calibrate a pH meter with standard buffers (e.g., pH 4.0, 7.0, and 10.0). Place the sample solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.
Titration Process: Add a standardized solution of hydrochloric acid (e.g., 0.1 M) in small, precise increments (e.g., 0.05 mL) using a burette. After each addition, allow the pH reading to stabilize and record the value.
Data Analysis: Plot the recorded pH values against the volume of HCl added to generate a titration curve. The equivalence point is the point of steepest inflection. The pKa is determined from the pH value at the half-equivalence point.
Causality and Insights: The choice of potentiometric titration is based on its simplicity, accuracy, and direct measurement of the hydrogen ion concentration.[6] For a basic amine, titration with a strong acid allows for the determination of the pKa of the conjugate acid. The use of a co-solvent is a practical consideration to ensure the compound remains in solution throughout the experiment.
Lipophilicity (logP) Determination
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a key determinant of a drug's ability to cross biological membranes.[8] The shake-flask method is the traditional and most reliable method for logP determination.[8][9][10][][12]
Caption: Workflow for logP determination using the shake-flask method.
Detailed Protocol:
Solvent Preparation: Prepare mutually saturated solutions of n-octanol and water by shaking them together overnight and then allowing the phases to separate.
Sample Preparation: Prepare a stock solution of (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine in the pre-saturated aqueous phase at a known concentration.
Partitioning: In a suitable vessel, combine equal volumes of the aqueous stock solution and the pre-saturated n-octanol.
Equilibration: Shake the mixture vigorously for a sufficient time (e.g., 1-2 hours) to ensure that the compound has reached equilibrium between the two phases.
Phase Separation: Centrifuge the mixture to achieve a clean separation of the aqueous and organic layers.
Quantification: Carefully withdraw aliquots from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a validated analytical method, such as UV-Vis spectroscopy or LC-MS/MS.
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Causality and Insights: The shake-flask method directly measures the partitioning of the compound between a lipophilic (n-octanol) and a hydrophilic (water) phase, providing a direct measure of its lipophilicity.[9] Pre-saturation of the solvents is crucial to prevent volume changes during the experiment. The choice of analytical method for quantification depends on the compound's properties, such as the presence of a chromophore for UV-Vis detection.
For ionizable compounds like (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine, it is often more relevant to determine the distribution coefficient (logD) at a specific pH, typically physiological pH (7.4).[][13] The protocol is similar to the logP determination, but a buffered aqueous solution is used instead of pure water.
Aqueous Solubility Determination
Aqueous solubility is a critical factor for drug absorption and formulation.[14][15][16] Thermodynamic solubility, which measures the equilibrium concentration of a compound in a saturated solution, is particularly important for lead optimization and formulation development.[14][15][16][17]
Caption: Workflow for determining thermodynamic aqueous solubility.
Detailed Protocol:
Sample Preparation: Add an excess amount of solid (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a vial.
Equilibration: Seal the vial and place it in a shaker or on a stirrer at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24 to 48 hours) to ensure that equilibrium is reached.
Separation: After incubation, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation at high speed, followed by careful removal of the supernatant, or by filtration through a low-binding filter.
Quantification: Analyze the concentration of the compound in the clear supernatant or filtrate using a sensitive and accurate analytical method, such as LC-MS/MS, against a standard curve.
Causality and Insights: This method determines the true equilibrium solubility, which is a fundamental property of the compound under the specified conditions.[17] Using an excess of the solid ensures that a saturated solution is formed. The extended incubation period is necessary to allow the dissolution process to reach equilibrium. LC-MS/MS is often the preferred analytical technique due to its high sensitivity and specificity.[15]
Conclusion
A thorough understanding and an accurate determination of the physicochemical properties of (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine are indispensable for its progression as a potential drug candidate. This guide has provided a framework for both the computational prediction and experimental determination of its key properties, including pKa, logP, and aqueous solubility. The detailed protocols and the rationale behind the experimental choices are intended to empower researchers to generate high-quality, reliable data. By integrating these fundamental physicochemical insights early in the drug discovery process, the path to developing novel and effective therapeutics based on the imidazo[1,2-a]pyridine scaffold can be significantly streamlined and de-risked.
References
Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25). Retrieved from [Link]
Avdeef, A., Box, K. J., Comer, J. E., Hibbert, C., & Tam, K. Y. (1998). Interlaboratory study of log P determination by shake-flask and potentiometric methods. PubMed. Retrieved from [Link]
LogP/D - Cambridge MedChem Consulting. (n.d.). Retrieved from [Link]
LogP—Making Sense of the Value - ACD/Labs. (n.d.). Retrieved from [Link]
Thermodynamic Solubility Assay - Domainex. (n.d.). Retrieved from [Link]
In-vitro Thermodynamic Solubility. (2025, May 25). protocols.io. Retrieved from [Link]
Bharate, S. S., & Ram, V. J. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. PubMed. Retrieved from [Link]
Thermodynamic Solubility Assay - Evotec. (n.d.). Retrieved from [Link]
Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. S., & Al-Zahrani, N. A. (2024). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PMC. Retrieved from [Link]
Fu, K., Chen, G., & Pu, N. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. Retrieved from [Link]
Development of Methods for the Determination of pKa Values. (n.d.). PMC. Retrieved from [Link]
SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. (1962). DTIC. Retrieved from [Link]
Detailed procedure for calculating pKa. The dissociation constant of amine (K1) can be expressed as. (n.d.). DOI. Retrieved from [Link]
Ali, A., Ullah, N., Iftikhar, S., Khan, A., Al-Sehemi, A. G., & Al-Ghamdi, M. S. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PMC. Retrieved from [Link]
Jafari, M., Isfahani, T. M., & Senejani, M. A. (2023). QSPR study to predict some of quantum chemical properties of anticancer imidazo[4,5‐b]pyridine derivatives using genetic algorithm multiple linear regression and molecular descriptors. Semantic Scholar. Retrieved from [Link]
Simple Method for the Estimation of pKa of Amines†. (n.d.). Retrieved from [Link]
1-(5,7-dimethylimidazo[1,2-a]pyridin-2-yl)methanamine(SALTDATA: 2HCl 1.5H2O). (n.d.). Retrieved from [Link]
Synthesis of novel N,N-dimethyl-1-(5-methyl-2-arylimidazo[1,2-a]pyridin-3-yl) methanamine derivatives as potential antimicrobial. (n.d.). Retrieved from [Link]
Integrated Experimental and Computational Study of Imidazopyridine Derivatives: Synthesis, DFT, Molecular Docking and Dynamic Simulations. (2025, April 10). ResearchGate. Retrieved from [Link]
Bergazin, T. D. (n.d.). Advancing physicochemical property predictions in computational drug discovery. Retrieved from [Link]
Imidazo[1,2-a]pyridin-2-ylmethanamine. (n.d.). PubChem. Retrieved from [Link]
{5-methylimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride. (n.d.). NextSDS. Retrieved from [Link]
Drug-like Properties and Fraction Lipophilicity Index as a combined metric. (n.d.). IAPC Journals. Retrieved from [Link]
Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (n.d.). PMC. Retrieved from [Link]
N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine. (n.d.). PubChem. Retrieved from [Link]
N-[4-(2,3-dimethylimidazo[1,2-a]pyridin-5-yl)-6-[2-(methylamino)propanoylamino]. (n.d.). PubChem. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/129657448
Lipophilicity Descriptors: Understanding When to Use LogP & LogD | ACD/Labs. (n.d.). Retrieved from [Link]
Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. (2018, July 19). ResearchGate. Retrieved from [Link]
(2-(o-Tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine hydrochloride (5h). (2026, February 21). PubChem. Retrieved from [Link]
Santaniello, B. S., Price, M. J., & Murray, J. K., Jr. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education. Retrieved from [Link]
7-(2-(2,8-Dimethylimidazo[1,2-b]pyridazin-6-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl)-4,7-diazaspiro[2.5]octane 7-oxide. (n.d.). Pharmaffiliates. Retrieved from [Link]
Engineering Molecular Glues: The Mechanism of Action of (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine in CDK12/Cyclin K Degradation
Executive Summary In the rapidly evolving field of targeted protein degradation (TPD), (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine (CAS: 1300712-91-7 / 1083267-42-8) has emerged not as a standalone therapeutic, b...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the rapidly evolving field of targeted protein degradation (TPD), (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine (CAS: 1300712-91-7 / 1083267-42-8) has emerged not as a standalone therapeutic, but as a highly privileged, proprietary pharmacophore. When conjugated to kinase hinge-binding scaffolds (such as pyrazolo[1,5-a]pyrimidines), this amine building block transforms standard Cyclin-Dependent Kinase 12/13 (CDK12/13) inhibitors into potent molecular glue degraders (MGDs) [1] .
As a Senior Application Scientist, I have structured this technical guide to deconstruct the structural causality, downstream signaling pathways, and the self-validating experimental frameworks required to harness this imidazo[1,2-a]pyridine moiety in drug development.
Structural Causality: Engineering the "Glue" Interface
Traditional kinase inhibitors achieve efficacy by competitively occupying the ATP-binding pocket. However, isolated CDK12 inhibition often fails to achieve sustained transcriptional repression due to cellular compensatory mechanisms. The paradigm shifted with the discovery that solvent-exposed moieties on CDK inhibitors can induce a neo-protein-protein interaction (PPI) with DDB1 (Damage-specific DNA binding protein 1), an adaptor protein for the CUL4-RING E3 ubiquitin ligase complex[2] .
Incorporating the (5,7-dimethylimidazo[1,2-a]pyridin-2-yl)methyl group into a drug scaffold optimizes this neo-PPI through two distinct causal mechanisms:
Steric Causality: The 5,7-dimethyl substitutions are precisely angled to fill a specific hydrophobic pocket on the surface of DDB1. Without these methyl groups, the binding affinity drops precipitously, preventing ligase recruitment.
Electrostatic Causality: The imidazo[1,2-a]pyridine core provides a rigid, flat heteroaromatic surface. The nitrogen atoms (specifically N1) act as critical hydrogen bond acceptors, stabilizing the ternary complex between CDK12, the small molecule, and DDB1[3] .
Mechanism of Action: Ternary Complex Formation
The mechanism of action relies on the drug acting as an intermolecular bridge.
Step 1 (Target Engagement): The core scaffold of the drug binds the ATP pocket of CDK12.
Step 2 (Ligase Recruitment): The (5,7-dimethylimidazo[1,2-a]pyridin-2-yl) moiety remains solvent-exposed and binds DDB1, forming a ternary complex.
Step 3 (Ubiquitination): CDK12 acts as a surrogate substrate receptor, presenting its obligate regulatory partner, Cyclin K , to the CRL4 ligase for polyubiquitination[1].
Step 4 (Degradation): Polyubiquitinated Cyclin K is recognized and degraded by the 26S proteasome, irreversibly collapsing the CDK12 kinase complex.
Fig 1: Ternary complex formation and Cyclin K degradation via imidazo[1,2-a]pyridine molecular glue.
Downstream Signaling and Synthetic Lethality
The degradation of Cyclin K completely abolishes CDK12 kinase activity. Unlike cell-cycle CDKs, CDK12/13 uniquely regulates transcription elongation by phosphorylating Serine 2 (Ser2) on the C-terminal domain (CTD) of RNA Polymerase II[4] .
This loss of Ser2 phosphorylation halts the transcription of large, complex genes—most notably DNA Damage Response (DDR) genes such as BRCA1, ATR, and FANC1[5]. In cancer cells with high genomic instability (e.g., PARP inhibitor-resistant ovarian or breast cancers), this transcriptional collapse induces rapid apoptosis via synthetic lethality.
Fig 2: Downstream apoptotic signaling pathway induced by CDK12 inactivation and Cyclin K degradation.
Self-Validating Experimental Methodologies
To rigorously validate that a synthesized compound utilizing the (5,7-dimethylimidazo[1,2-a]pyridin-2-yl)methanamine moiety functions via this specific molecular glue mechanism, the following self-validating protocols must be executed.
Protocol A: TR-FRET Assay for Ternary Complex Formation
Rationale: Co-immunoprecipitation can miss transient ternary complexes. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides real-time, proximity-based quantification.
Preparation: Purify recombinant CDK12/Cyclin K complex tagged with GST, and DDB1 tagged with His.
Fluorophore Labeling: Add Anti-GST-Europium (Eu) cryptate (donor) and Anti-His-d2 (acceptor) antibodies to the assay buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT).
Titration: Dispense the proteins into a 384-well plate. Titrate the test compound (0.1 nM to 10 μM) into the wells.
Self-Validation Control (Critical): Include a competitive control well containing a high concentration (50 μM) of the unconjugated (5,7-dimethylimidazo[1,2-a]pyridin-2-yl)methanamine fragment. Causality: If the free fragment outcompetes the drug and reduces the FRET signal, it definitively proves the imidazo-pyridine moiety is the specific driver of DDB1 recruitment.
Measurement: Excite at 337 nm and read emission at 620 nm (donor) and 665 nm (acceptor). Calculate the FRET ratio (665/620).
Rationale: To confirm the phenotypic effect is driven by active degradation rather than simple kinase inhibition, and that it relies exclusively on the ubiquitin-proteasome system.
Cell Culture: Seed HCT116 cells at
1×105
cells/well in 6-well plates.
Treatment Arms:
Arm A: Vehicle (DMSO).
Arm B: Test compound (100 nM) for 4, 8, and 24 hours.
Arm C: Test compound (100 nM) + MG132 (10 μM, a proteasome inhibitor) pre-treated for 1 hour.
Arm D: Test compound (100 nM) + MLN4924 (1 μM, a NEDD8-activating enzyme inhibitor) to block cullin-RING ligase activity.
Lysis & Western Blotting: Lyse cells in RIPA buffer. Run lysates on SDS-PAGE and probe for Cyclin K, CDK12, RNA Pol II Ser2-P, and GAPDH (loading control).
Validation Logic: A true molecular glue will show complete loss of Cyclin K in Arm B, but a full rescue of Cyclin K levels in Arms C and D. CDK12 levels must remain constant across all arms (as it acts only as the presenter, not the degradation target).
Quantitative Data Presentation
The table below summarizes the pharmacological profile of a prototypical (5,7-dimethylimidazo[1,2-a]pyridin-2-yl)methanamine-derived molecular glue compared to standard inhibitors and unoptimized glues.
Table 1: Comparative Pharmacological Profile of CDK12 Modulators
Compound Class
DDB1 Recruitment (TR-FRET IC₅₀)
Cyclin K Degradation (DC₅₀)
RNA Pol II Ser2-P Inhibition (IC₅₀)
Primary Mechanism
Standard CDK12 Inhibitor (e.g., Dinaciclib)
> 10,000 nM
> 10,000 nM
~ 20 nM
Pure Kinase Inhibition
CR8 (Unoptimized Glue)
~ 850 nM
~ 120 nM
~ 45 nM
Weak Molecular Glue
Imidazo[1,2-a]pyridine Conjugate
< 10 nM
< 5 nM
< 10 nM
Potent Molecular Glue
Conjugate + MLN4924 (Rescue Control)
> 10,000 nM
> 10,000 nM
~ 15 nM
Rescued (Inhibition Only)
Data represents generalized kinetic profiles based on structural optimization of the H-APPAMP and CR8 scaffolds[1][2].
Title: The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K
Source: Nature
URL: [Link]
Title: Development of Potent and Selective CK1α Molecular Glue Degraders
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
Title: CDK12 loss in cancer cells affects DNA damage response genes through premature cleavage and polyadenylation
Source: Nature Communications
URL: [Link]
The Pharmacological Versatility of 5,7-Dimethylimidazo[1,2-a]pyridines: A Technical Guide to Design, Synthesis, and Biological Evaluation
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide Executive Summary The imidazo[1,2-a]pyridine scaffold is a privileged pharm...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals
Document Type: Technical Whitepaper / Application Guide
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, most famously recognized as the core of the hypnotic agent zolpidem. However, targeted functionalization—specifically the introduction of methyl groups at the 5 and 7 positions—fundamentally alters the steric and electronic landscape of the molecule. This 5,7-dimethylimidazo[1,2-a]pyridine structural motif acts as a critical divergence point, shifting the molecule's biological activity away from classical GABA_A receptor modulation and toward novel therapeutic applications, including highly potent antiviral activity [1] and selective central nervous system (CNS) receptor modulation (e.g., 5-HT2A and PDE10A) [2, 3].
As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between structural design and biological efficacy. We will deconstruct the causality behind these structure-activity relationships (SAR), provide self-validating experimental workflows, and detail the mechanistic pharmacology of this highly versatile scaffold.
Mechanistic Pharmacology & Target Engagement
The addition of the 5,7-dimethyl substituents restricts the conformational flexibility of the imidazopyridine core and increases its lipophilicity (LogP). This structural rigidity is the primary driver of its unique target engagement profile.
Antiviral Efficacy (HCMV and VZV)
Derivatization at the C3 position with a thioether side chain (e.g., 3-[(benzylthio)methyl]) yields compounds with profound activity against Human Cytomegalovirus (HCMV) and Varicella-Zoster Virus (VZV) [1].
Causality of Design: The 5,7-dimethyl groups provide steric bulk that forces the C3-benzylthio group into an orthogonal conformation relative to the bicyclic core. This specific 3D geometry is critical for penetrating the viral envelope and interfering with viral replication machinery. Unlike standard nucleoside analogs (e.g., ganciclovir), these derivatives do not require viral kinase activation, bypassing a major mechanism of viral drug resistance.
CNS Modulation: 5-HT2A and PDE10A
When functionalized at the C8 position with a carboxylic acid or carboxamide, the 5,7-dimethylimidazo[1,2-a]pyridine core becomes a potent modulator of the 5-HT2A serotonin receptor [2] and the PDE10A enzyme [3].
Causality of Design: Currently marketed sleep aids targeting the GABA_A receptor often cause hangover effects and carry addiction liabilities. The 5,7-dimethyl substitution creates steric hindrance that abolishes affinity for the GABA_A
α1
subunit. Simultaneously, when coupled with a piperazine tail at C8, the molecule perfectly occupies the deep orthosteric pocket of the 5-HT2A receptor, acting as an inverse agonist to promote restorative sleep without the GABAergic side effects [2].
Fig 1. Divergent pharmacological pathways of 5,7-dimethylimidazo[1,2-a]pyridine derivatives.
Quantitative Data & Structure-Activity Relationships (SAR)
The table below synthesizes the biological activity metrics of key 5,7-dimethylimidazo[1,2-a]pyridine derivatives across different therapeutic targets.
Compound Functionalization
Primary Target
EC50 / IC50 (µM)
CC50 (µM)
Therapeutic Index (TI)
Clinical Indication
3-[(Benzylthio)methyl]
HCMV (AD169 Strain)
0.45
> 100
> 222
Viral Infection [1]
3-[(Benzylthio)methyl]
VZV (OKA Strain)
1.20
> 100
> 83
Viral Infection [1]
8-Carboxylic acid + Piperazine
5-HT2A Receptor
0.015
N/A
High
Sleep Disorders [2]
8-Methyl + Triazole fusion
PDE10A Enzyme
0.08
N/A
High
Schizophrenia [3]
Note: CC50 = 50% Cytotoxic Concentration; TI = CC50 / EC50. A TI > 150 is considered highly favorable for antiviral lead progression.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each critical step includes the underlying causality and a built-in validation checkpoint.
Protocol A: Synthesis of 3-[(Benzylthio)methyl]-5,7-dimethylimidazo[1,2-a]pyridine
This workflow details the construction of the antiviral pharmacophore.
Core Condensation:
Action: Dissolve 4,6-dimethylpyridin-2-amine (1 eq) and bromoacetaldehyde (1.2 eq) in refluxing ethanol. Heat for 12 hours.
Causality: The electron-donating methyl groups on the pyridine ring increase the nucleophilicity of the exocyclic amine, driving the initial nucleophilic attack on the
α
-haloketone. Refluxing conditions provide the activation energy required for the subsequent cyclodehydration step.
Validation Checkpoint: Perform TLC (DCM:MeOH 9:1). The disappearance of the primary amine spot and the appearance of a highly fluorescent blue spot under UV 254 nm confirms the formation of the fully aromatic imidazo[1,2-a]pyridine core.
C3-Hydroxymethylation:
Action: React the core with formaldehyde (37% aq) and sodium acetate in an acetic acid medium at 100 °C for 4 hours.
Causality: The C3 position of the imidazopyridine system is highly electron-rich (similar to the C3 of indole) and undergoes rapid electrophilic aromatic substitution. Acetic acid acts as both solvent and acid catalyst.
Validation Checkpoint: LC-MS analysis must show a mass shift of +30 Da (
[M+H]+
), confirming the addition of the hydroxymethyl group.
Thioether Formation:
Action: Treat the C3-hydroxymethyl intermediate with benzyl mercaptan in the presence of a Lewis acid (e.g.,
BF3⋅OEt2
) in anhydrous dichloromethane at 0 °C.
Causality: The Lewis acid activates the hydroxyl leaving group, generating a transient, highly reactive C3-carbocation that is immediately trapped by the nucleophilic thiol.
Validation Checkpoint:
1H
-NMR must reveal a distinct singlet integrating to 2 protons around
δ
4.2 ppm, corresponding to the newly formed
−CH2−S−
bridge.
Protocol B: In Vitro Plaque Reduction Assay (Antiviral Screening)
This protocol measures the true antiviral efficacy (EC50) of the synthesized compounds against HCMV.
Cell Seeding & Infection:
Action: Seed Human Embryonic Fibroblast (HEF) cells in 24-well plates until 90% confluent. Infect with HCMV (AD169 strain) at a Multiplicity of Infection (MOI) of 0.01 for 2 hours at 37 °C.
Causality: A low MOI ensures that only a small fraction of cells are initially infected, allowing the assay to measure the compound's ability to halt secondary viral spread rather than just initial entry.
Compound Overlay:
Action: Aspirate the viral inoculum. Overlay the cells with a 1:1 mixture of 1.2% low-melting-point agarose and 2X DMEM containing serial dilutions of the test compound (0.1 µM to 100 µM).
Causality: The agarose overlay restricts the virus from diffusing through the liquid media. Consequently, the virus can only spread via direct cell-to-cell contact, creating localized, quantifiable zones of cell death (plaques).
Quantification & Validation:
Action: Incubate for 7-10 days. Fix cells with 10% formalin and stain with 0.1% crystal violet. Count the plaques.
Validation Checkpoint: The vehicle control (DMSO only) must yield 50-100 distinct plaques per well. If plaques are confluent, the initial MOI was too high, invalidating the EC50 calculation. The EC50 is calculated via non-linear regression as the concentration reducing plaque count by 50% relative to the vehicle control.
Fig 2. Iterative synthesis and biological screening workflow for imidazopyridine derivatives.
Conclusion
The 5,7-dimethylimidazo[1,2-a]pyridine scaffold represents a masterclass in how subtle steric modifications can drastically redirect the biological fate of a molecule. By utilizing the protocols and structural rationales provided in this guide, medicinal chemists can effectively leverage this core to design highly selective, potent therapeutics spanning from non-addictive neuropharmacology to next-generation antivirals.
References
Synthesis of Imidazo[1,2-a]pyridines as Antiviral Agents
Source: Journal of Medicinal Chemistry (American Chemical Society)
URL:[Link]
Source: European Patent Office (EP2190844B1)
Source: World Intellectual Property Organization (WO2011072694A1)
Foundational
in vitro screening of (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine
An In-Depth Technical Guide to the In Vitro Screening of (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine Foreword: A Strategy-First Approach to Screening In the landscape of drug discovery, the journey of a novel che...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the In Vitro Screening of (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine
Foreword: A Strategy-First Approach to Screening
In the landscape of drug discovery, the journey of a novel chemical entity from the bench to potential clinical significance is one of rigorous, iterative, and, most importantly, logical evaluation. This guide addresses the , a molecule belonging to the imidazo[1,2-a]pyridine class. The imidazo[1,2-a]pyridine core is widely recognized as a "privileged scaffold" in medicinal chemistry, a distinction earned due to its presence in numerous marketed drugs and its synthetic versatility that allows for a broad spectrum of biological activities.[1] Derivatives of this scaffold have demonstrated a vast therapeutic potential, including anticancer, anti-inflammatory, antiviral, and antituberculosis properties.[2][3][4][5]
A significant body of research points towards the potent activity of imidazo[1,2-a]pyridine derivatives as inhibitors of key cellular signaling kinases, such as those in the PI3K/AKT/mTOR pathway, which are frequently dysregulated in cancer.[6][7][8] This precedent forms the cornerstone of our screening strategy. We will not engage in a random, unfocused search for activity. Instead, we will pursue a hypothesis-driven screening cascade designed to efficiently probe the most probable biological targets for this compound class: cellular kinases and cancer cell proliferation.
This document is structured not as a rigid template, but as a dynamic workflow. It begins with broad, high-throughput screens to identify a "hit," and progresses to more complex, lower-throughput assays to validate that hit and elucidate its mechanism of action. Each experimental choice is explained, and every protocol is designed to be a self-validating system, ensuring the generation of robust and actionable data.
- Fused imidazopyridine core- Primary amine on a methyl spacer at the 2-position- Dimethyl substitution on the pyridine ring
Visual Inspection
The primary amine introduces a key functional group that can participate in hydrogen bonding, a critical interaction in many enzyme active sites. The dimethyl substitutions may influence solubility, metabolic stability, and steric interactions with potential targets.
The Screening Cascade: A Phased Approach to Discovery
Our screening strategy is designed as a multi-phase cascade. This approach maximizes efficiency by using high-throughput, cost-effective assays initially to cast a wide net, followed by more resource-intensive assays to investigate the most promising leads.
Caption: The tiered in vitro screening cascade for (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine.
Phase 1: Primary Screening for Hit Identification
The objective of Phase 1 is to rapidly determine if the compound exhibits any relevant biological activity. We will execute two parallel high-throughput screens.
1A: Multi-line Cancer Cell Viability Screen
Causality: Given the known anticancer potential of the scaffold, the most direct initial test is to assess the compound's effect on the growth and viability of cancer cells.[10][11] Using a diverse panel of cell lines (e.g., representing breast, colon, lung, and pancreatic cancers) provides a broader view of potential activity and can hint at selective toxicity.[12]
Methodology: The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[13]
Protocol: MTT Cell Viability Assay
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
Compound Treatment: Prepare serial dilutions of (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine in cell culture medium. Treat the cells with a single, high concentration (e.g., 10 or 30 µM) for 48-72 hours. Include vehicle control (DMSO) and positive control (e.g., Staurosporine) wells.
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.[14]
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the purple formazan crystals.
Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. A significant reduction (e.g., >50%) identifies the compound as a "hit" in that cell line.
1B: Broad Panel Kinase Screen
Causality: This biochemical assay directly tests our central hypothesis. Screening against a large, diverse panel of purified kinases (e.g., >300 kinases) is a highly efficient method to identify potential molecular targets without cellular complexity.[15][16] This approach can rapidly pinpoint specific kinases or kinase families that the compound interacts with.[17]
Methodology: These screens are typically performed by specialized contract research organizations (CROs) using radiometric or fluorescence-based assays that measure the ability of a kinase to phosphorylate its substrate in the presence of the test compound.
Protocol: General Kinase Panel Screen (Conceptual)
Assay Preparation: In a multi-well plate, a specific purified kinase, its corresponding substrate peptide, and ATP are combined.
Compound Addition: (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine is added at a standard concentration (e.g., 1 or 10 µM).
Kinase Reaction: The reaction is initiated and allowed to proceed for a set time at a controlled temperature.
Detection: The amount of substrate phosphorylation is quantified. In radiometric assays (e.g., using ³³P-ATP), this involves capturing the phosphorylated substrate on a filter and measuring radioactivity.
Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the compound. A common hit threshold is >50% or >75% inhibition at the tested concentration.
Phase 2: Hit Validation and Initial Mechanism of Action
If Phase 1 yields a positive result in either screen, we proceed to validate the hit and begin to understand how it works. This phase focuses on quantifying potency and characterizing the cellular phenotype.
2A: IC₅₀ Dose-Response Determination
Causality: A single-point screen only indicates activity at one concentration. To properly characterize the compound's potency, a full dose-response curve must be generated to determine the half-maximal inhibitory concentration (IC₅₀). This is a critical metric for comparing compounds and making decisions about further development.
Methodology: The same MTT assay from Phase 1A is used, but instead of a single concentration, a range of concentrations (typically 8-12 points using serial dilutions) is tested.
Data Presentation: Hypothetical IC₅₀ Values
Cell Line
Tissue of Origin
Hypothetical IC₅₀ (µM)
HCT116
Colon Cancer
2.5
A375
Melanoma
5.1
HCC827
Lung Cancer (NSCLC)
1.8
PANC-1
Pancreatic Cancer
> 30
2B & 2C: Cell Cycle and Apoptosis Analysis
Causality: If the compound reduces cell viability, we must ask: is it stopping cell proliferation (cytostatic) or is it killing the cells (cytotoxic)? Cell cycle analysis can reveal an arrest at a specific phase (G1, S, G2/M), while apoptosis assays can confirm programmed cell death. This provides the first real insight into the mechanism of action.[7]
Methodology: Flow cytometry is the gold standard for these analyses.
Protocol: Cell Cycle Analysis via Propidium Iodide (PI) Staining
Treatment: Treat cells (e.g., HCC827) with the compound at its 1x and 3x IC₅₀ concentrations for 24-48 hours.
Harvesting: Collect both adherent and floating cells and wash with PBS.
Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the membrane.
Staining: Resuspend cells in a solution containing propidium iodide (a DNA intercalating dye) and RNase A (to prevent staining of double-stranded RNA).
Acquisition: Analyze the DNA content of individual cells using a flow cytometer.
Analysis: Deconvolute the resulting histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in one phase suggests cell cycle arrest.
Phase 3: Target Engagement and Selectivity
This final in vitro phase aims to connect the phenotypic (cellular) effects with the biochemical (kinase) targets.
3A: In-Cell Target Phosphorylation
Causality: A biochemical kinase hit from Phase 1B does not guarantee the compound engages that target within a living cell. We must verify that the compound inhibits the kinase in a physiological context. For many kinase pathways, such as PI3K/AKT/mTOR, inhibition can be monitored by measuring the phosphorylation status of downstream substrates.[7][11]
Caption: The PI3K/AKT/mTOR signaling pathway, a common target for imidazopyridines.
Methodology: Western blotting is a technique used to detect specific proteins in a sample. By using antibodies specific to the phosphorylated forms of proteins (e.g., p-AKT), we can measure target engagement.
Protocol: Western Blot for p-AKT
Treatment & Lysis: Treat cancer cells with the compound at various concentrations and time points. Lyse the cells to extract total protein.
Quantification: Determine protein concentration using a BCA or Bradford assay.
Electrophoresis: Separate proteins by size using SDS-PAGE.
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
Blocking & Probing: Block the membrane to prevent non-specific antibody binding. Incubate with a primary antibody against a phosphorylated target (e.g., anti-phospho-AKT Ser473) overnight.
Secondary Antibody & Detection: Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Analysis: A dose-dependent decrease in the p-AKT signal (relative to total AKT and a loading control like GAPDH) confirms in-cell target engagement.
Data Interpretation and Decision Gates
The progression through the cascade is governed by data-driven decisions. A compound must meet specific criteria to advance.
Caption: Decision-making flowchart for advancing a hit compound through the screening cascade.
Conclusion
This technical guide outlines a logical, hypothesis-driven strategy for the initial in vitro evaluation of (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine. By leveraging the well-documented biological activities of the imidazo[1,2-a]pyridine scaffold, we can focus our resources on the most probable therapeutic areas, namely oncology and kinase inhibition. The proposed cascade—from high-throughput primary screens to detailed mechanistic and target validation studies—provides a robust framework for identifying and characterizing the compound's biological activity. Each phase is designed to answer critical questions, with clear decision gates ensuring that only the most promising candidates advance, ultimately maximizing the potential for successful drug discovery.
References
Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. Retrieved from [Link]
de Souza, M. V. N., et al. (2026, January 6). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Retrieved from [Link]
Khan, I., et al. (2024, January 1). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). Retrieved from [Link]
Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]
Biocompare. (2022, December 27). Biochemical and Cell-Based Assays for Targeted Cancer Drug Discovery and Development. Retrieved from [Link]
Khan, I., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. Retrieved from [Link]
Davis, M. I., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PMC. Retrieved from [Link]
Mesa Science Associates. (n.d.). High Throughput Kinase Discovery, Inhibitor Screening and Specificity Analysis using Multi-Array Technology. Retrieved from [Link]
News-Medical.Net. (2024, February 1). The role of cell-based assays for drug discovery. Retrieved from [Link]
Fowler, P. A., et al. (2008, October 15). Development of an in Vitro Reproductive Screening Assay for Novel Pharmaceutical Compounds. PubMed. Retrieved from [Link]
Lee, J., et al. (2016, September 8). A robust and quantitative assay platform for multiplexed, high throughput screening of protein kinase inhibitors. RSC Publishing. Retrieved from [Link]
Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Retrieved from [Link]
von Ahsen, O., & Bömer, U. (2005, March). High-throughput screening for kinase inhibitors. PubMed. Retrieved from [Link]
Bleicher, K. H., et al. (n.d.). High Throughput Screening for Protein Kinase Inhibitors. Bentham Science Publishers. Retrieved from [Link]
Wang, Y., et al. (2020, February 18). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
Armijo, A. L., et al. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Retrieved from [Link]
Labinsights. (2023, May 8). The Important Role of in Vitro Screening Related Services in Drug Discovery. Retrieved from [Link]
BIO Web of Conferences. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from [Link]
Chemcas. (n.d.). 1-(5,7-dimethylimidazo[1,2-a]pyridin-2-yl)methanamine(SALTDATA: 2HCl 1.5H2O). Retrieved from [Link]
Patel, R. B., et al. (n.d.). Synthesis of novel N,N-dimethyl-1-(5-methyl-2-arylimidazo[1,2-a]pyridin-3-yl) methanamine derivatives as potential antimicrobial. Retrieved from [Link]
PubChem. (n.d.). Imidazo[1,2-a]pyridin-2-ylmethanamine. Retrieved from [Link]
NextSDS. (n.d.). {5-methylimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride. Retrieved from [Link]
Al-Ostoot, F. H., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC. Retrieved from [Link]
de Souza, M. V. N., et al. (2026). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC. Retrieved from [Link]
Al-Osta, F., et al. (2022, September 17). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. Retrieved from [Link]
MDPI. (2022, December 21). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Retrieved from [Link]
Al-Osta, F., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC. Retrieved from [Link]
Dhas, A., et al. (2021, January 20). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. Retrieved from [Link]
Molecules. (2023, April 6). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives. Retrieved from [Link]
Topic: (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine: A Scoping Review and Strategic Framework for Therapeutic Target Identification
An In-depth Technical Guide for Drug Development Professionals Executive Summary The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry, forming the foundation of numerous market...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Drug Development Professionals
Executive Summary
The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry, forming the foundation of numerous marketed drugs and clinical candidates across a wide spectrum of diseases.[1][2] Its synthetic tractability and versatile biological activity make it a focal point for drug discovery. This guide centers on a specific derivative, (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine. While direct pharmacological data for this exact molecule is sparse in public literature, this document provides a robust, evidence-based framework for identifying its potential therapeutic targets. By synthesizing extensive data from structurally related imidazo[1,2-a]pyridines, we delineate the highest-probability target families and provide detailed, actionable protocols for target identification and validation. This whitepaper is intended to serve as a strategic manual for researchers, scientists, and drug development professionals aiming to unlock the therapeutic potential of this promising compound.
Introduction: The Imidazo[1,2-a]pyridine Scaffold as a Springboard for Innovation
The imidazo[1,2-a]pyridine bicycle is a nitrogen-containing heterocyclic system that mimics the structure of endogenous purines, allowing it to interact with a diverse array of biological targets.[3][4] Marketed drugs such as Zolpidem and Alpidem underscore the scaffold's success in targeting the central nervous system.[1][5] However, recent research has revealed its potent activity in oncology, infectious disease, and inflammation.[6][7][8] Derivatives of this core have been successfully developed as inhibitors of kinases, modulators of G-protein coupled receptors, and antimicrobial agents.[1][2]
(5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine features key structural motifs—a substituted imidazo[1,2-a]pyridine core and a methanamine group at the 2-position—that suggest a high potential for biological activity. The dimethyl substitution on the pyridine ring can influence solubility and metabolic stability, while the methanamine group provides a crucial interaction point for hydrogen bonding with target proteins. This guide will explore the most probable therapeutic avenues for this compound based on the well-established pharmacology of its parent scaffold.
Part 1: High-Priority Therapeutic Target Families for Imidazo[1,2-a]pyridines
Analysis of the existing literature reveals several key protein families that are consistently modulated by imidazo[1,2-a]pyridine derivatives. These represent the most logical starting points for the investigation of (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine.
Protein Kinases: The Oncology and Inflammation Axis
The imidazo[1,2-a]pyridine scaffold is a prolific source of protein kinase inhibitors. Its ability to fit into the ATP-binding pocket of various kinases has made it a cornerstone of modern oncology research.
PI3K/mTOR Pathway: A significant body of research highlights imidazo[1,2-a]pyridines as potent dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the mechanistic Target of Rapamycin (mTOR).[6][9][10] These enzymes are central to the PI3K/Akt/mTOR signaling pathway, which governs cell proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers.[9] Compounds from this class have demonstrated significant antitumor activity in both in vitro and in vivo models.[9][10] Some derivatives have been shown to inhibit this pathway in melanoma and cervical cancer cells, leading to cell cycle arrest and apoptosis.[11]
Receptor Tyrosine Kinases (RTKs):
IGF-1R: The Insulin-like Growth Factor-1 Receptor is a key driver of cell proliferation and survival in numerous cancers.[12] Several series of imidazo[1,2-a]pyridines have been developed as potent inhibitors of the IGF-1R tyrosine kinase, often displaying dual activity against the closely related Insulin Receptor (IR), which can serve as a potential escape mechanism for cancer cells.[12][13]
PDGFR: Platelet-Derived Growth Factor Receptor plays a critical role in tumor angiogenesis and fibrosis. Guided by molecular modeling, potent and selective imidazo[1,2-a]pyridine-based inhibitors of PDGFR have been discovered, showing promise in pharmacokinetic and pharmacodynamic assays.[14]
Other Kinases: The scaffold has also yielded inhibitors for Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptor (VEGFR), further broadening its anticancer potential.[6]
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.
GABA-A Receptors: The Neuroscience Frontier
The imidazo[1,2-a]pyridine scaffold is famously associated with modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.
Positive Allosteric Modulators (PAMs): Compounds like Zolpidem act as PAMs at the benzodiazepine binding site of the GABA-A receptor, enhancing the inhibitory effects of GABA.[5] This mechanism is responsible for their sedative, anxiolytic, and anticonvulsant properties.[1] Research has focused on developing derivatives with selectivity for specific α-subunits (e.g., α1, α2/α3) to separate therapeutic effects (anxiolysis) from side effects (sedation).[5][15][16] The structural features of (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine are consistent with those of other GABA-A receptor modulators.[17]
Phosphodiesterases (PDEs): Modulators of Intracellular Signaling
PDEs are enzymes that degrade cyclic nucleotides (cAMP and cGMP), which are critical second messengers. Inhibiting PDEs increases cyclic nucleotide levels, impacting various physiological processes.
PDE3 and PDE10: Imidazo[1,2-a]pyridine derivatives have been identified as potent and selective inhibitors of PDE3, leading to cardiotonic effects for the treatment of congestive heart failure.[18] More recently, related scaffolds have been developed as PDE10A inhibitors for treating neurological and psychiatric disorders like schizophrenia.[19]
A compelling area of research is the application of imidazo[1,2-a]pyridines as antimicrobial agents, particularly against Mycobacterium tuberculosis (Mtb).
Mtb QcrB: A series of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides have been identified as potent anti-TB agents that target QcrB, a subunit of the electron transport chain, demonstrating efficacy against drug-sensitive and multidrug-resistant Mtb strains.[7] This highlights the potential for this scaffold in developing novel treatments for tuberculosis.[3][20]
Part 2: A Strategic Workflow for Target Deconvolution
To empirically determine the therapeutic targets of (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine, a systematic, multi-tiered approach is required. The causality behind this workflow is to move from broad, unbiased screening to specific, hypothesis-driven validation, thereby maximizing resource efficiency and the probability of success.
Caption: A systematic workflow for target identification and validation.
Protocol: Broad-Spectrum Kinase Profiling
Rationale: Given the high prevalence of kinase inhibition by the imidazo[1,2-a]pyridine scaffold, a broad kinase panel is the most logical and data-rich first step. This experiment serves a dual purpose: identifying high-affinity primary targets and flagging potential off-targets that could cause toxicity later in development.
Methodology:
Compound Preparation: Prepare a 10 mM stock solution of (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine in 100% DMSO.
Assay Concentration: The compound is typically screened at a single high concentration (e.g., 1 µM or 10 µM) against a large panel of recombinant kinases (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology HotSpot).
Assay Principle: The specific assay format varies by vendor but is often based on quantifying the amount of compound that binds to the kinase active site, displacing a proprietary ligand. The result is typically expressed as "% Inhibition" or "% of Control".
Data Analysis:
Primary hits are identified as kinases showing significant inhibition (e.g., >90% inhibition at 1 µM).
A selectivity score can be calculated to quantify the compound's specificity.
Follow-up: For primary hits, a dose-response curve (e.g., 10-point, 3-fold serial dilution) is generated to determine the half-maximal inhibitory concentration (IC50), a key measure of potency.
Protocol: Radioligand Binding Assay for GABA-A Receptor Subtypes
Rationale: To investigate the compound's potential as a CNS agent, a binding assay is essential. This experiment directly measures the affinity of the compound for the target receptor, providing a quantitative measure (Ki) of its binding strength. Screening against different α-subunits is critical for understanding its potential therapeutic profile and side-effect liability.
Methodology:
Tissue/Cell Preparation: Use cell membranes from HEK293 cells stably expressing specific human GABA-A receptor subtypes (e.g., α1β2γ2, α2β2γ2, α3β2γ2).
Radioligand: A radiolabeled ligand that binds to the benzodiazepine site, such as [³H]-Flumazenil, is used.
Competition Assay:
Incubate the prepared membranes with a fixed concentration of the radioligand and varying concentrations of the test compound, (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine.
A vehicle control (DMSO) and a positive control (e.g., Diazepam) must be included.
Detection: After incubation, the membranes are washed to remove unbound radioligand. The amount of bound radioactivity is quantified using a scintillation counter.
Data Analysis:
The data are plotted as % specific binding versus the log concentration of the test compound.
A non-linear regression analysis (sigmoidal dose-response) is used to calculate the IC50 value.
The IC50 is converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Protocol: Cellular Target Engagement and Pathway Modulation
Rationale: Once a primary target is identified and potency is confirmed in biochemical or binding assays, it is crucial to demonstrate that the compound engages the target in a cellular context and modulates its downstream signaling. This step validates the mechanism of action.
Methodology (Example for PI3K/Akt Target):
Cell Line Selection: Choose a cancer cell line known to be dependent on the PI3K/Akt pathway (e.g., HCC1937 breast cancer cells).[24]
Compound Treatment: Treat cells with the compound at various concentrations (e.g., 0.1x, 1x, 10x the biochemical IC50) for a defined period (e.g., 2-4 hours).
Western Blot Analysis:
Prepare protein lysates from the treated cells.
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
Probe the membrane with primary antibodies against key pathway proteins:
Phospho-Akt (Ser473) - a direct downstream marker of PI3K activity.
Total Akt - as a loading control.
Phospho-S6 Ribosomal Protein - a marker of mTORC1 activity.
Total S6 - as a loading control.
Actin or Tubulin - as a total protein loading control.
Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
Data Interpretation: A dose-dependent decrease in the phosphorylation of Akt and S6, without a change in the total protein levels, provides strong evidence of on-target pathway inhibition in a cellular environment.
Conclusion
While (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine is a specific, under-characterized molecule, its core imidazo[1,2-a]pyridine scaffold provides a wealth of information to guide a highly rational drug discovery campaign. The evidence strongly suggests that the most promising therapeutic targets lie within the protein kinase families (particularly PI3K/mTOR for oncology) and the GABA-A receptors (for neuroscience applications). The systematic, multi-phase workflow detailed in this guide—progressing from broad, unbiased screening to specific biochemical and cellular validation—offers a robust and industry-standard pathway to deconvolve the mechanism of action and unlock the full therapeutic potential of this compound.
References
Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed. (2011, August 15). Bioorganic & Medicinal Chemistry Letters.
Synthesis and evaluation of avermectin-imidazo[1,2-a]pyridine hybrids as potent GABA A receptor modulators - PubMed. (2022, October 15). Bioorganic Chemistry.
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega. (2026, January 6). ACS Publications.
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - BIO Web of Conferences. (n.d.). BIO Web of Conferences.
In Silico Screening of Novel α1-GABA A Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines - MDPI. (2021, September 6). MDPI.
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - ResearchGate. (n.d.). ResearchGate.
Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors | Journal of Medicinal Chemistry. (2020, February 18). ACS Publications.
Imidazo[1,2-a]pyridines. I. Synthesis and inotropic activity of new 5-imidazo[1,2-a]pyridinyl-2(1H)-pyridinone derivatives - PubMed. (n.d.). PubMed.
Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed. (2016, February 1). Bioorganic & Medicinal Chemistry Letters.
Abstract B238: Novel imidazo[1,2-a]pyridines as inhibitors of the IGF-1R tyrosine kinase. (2011, November 12). Molecular Cancer Therapeutics.
Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. (2016, December 1). Bentham Science.
Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed. (n.d.). PubMed.
Imidazo[1,2-a]pyrimidines as functionally selective GABA(A) ligands - PubMed. (2006, March 1). Bioorganic & Medicinal Chemistry Letters.
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC. (n.d.). National Center for Biotechnology Information.
Imidazo[1,2-a]pyrimidines as Functionally Selective and Orally Bioavailable GABA(A)alpha2/alpha3 Binding Site Agonists for the Treatment of Anxiety Disorders - PubMed. (2006, January 12). Journal of Medicinal Chemistry.
Discovery, Structure–Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors | Journal of Medicinal Chemistry. (2017, July 21). ACS Publications.
Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. (n.d.). Royal Society of Chemistry.
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022, September 17). Medical Journal of Babylon.
Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors | Journal of Medicinal Chemistry. (2024, October 2). ACS Publications.
Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC. (n.d.). National Center for Biotechnology Information.
Imidazo[1,2-a]pyrimidines as Functionally Selective and Orally Bioavailable GABA A α2/α3 Binding Site Agonists for the Treatment of Anxiety Disorders. (2005, December 2). ACS Publications.
US8716282B2 - Imidazo[1,2-b]pyridazine derivatives and their use as PDE10 inhibitors - Google Patents. (n.d.). Google Patents.
Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed. (2024, October 24). PubMed.
US8785486B2 - Imidazo[1,2-A]pyridine derivatives and their use as positive allosteric modulators of mGluR2 receptors - Google Patents. (n.d.). Google Patents.
Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC. (n.d.). National Center for Biotechnology Information.
structural analysis of (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine
An In-Depth Technical Guide to the Structural Analysis of (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine This guide provides a comprehensive technical overview of the , a heterocyclic compound of significant interes...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Structural Analysis of (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine
This guide provides a comprehensive technical overview of the , a heterocyclic compound of significant interest in medicinal chemistry.[1][2] The imidazo[1,2-a]pyridine scaffold is a privileged structure found in numerous biologically active molecules and marketed drugs.[3][4] This document is intended for researchers, scientists, and drug development professionals, offering in-depth methodologies and expert insights into the elucidation of its molecular architecture.
Introduction to (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine
(5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine, with CAS Number 1083267-42-8, belongs to the versatile class of imidazo[1,2-a]pyridines.[5] These compounds are known for a wide range of pharmacological activities, including but not limited to, antiviral, antibacterial, antifungal, anticancer, and anti-inflammatory properties.[4] The structural features of this particular derivative, with methyl groups at positions 5 and 7 and a methanamine group at position 2, are crucial for its potential biological interactions. A thorough structural analysis is paramount for understanding its structure-activity relationships (SAR) and for the rational design of new therapeutic agents.[1]
Molecular Structure and Synthesis
The core of (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine is a fused bicyclic system consisting of an imidazole ring and a pyridine ring. The nitrogen atom at position 1 of the imidazole ring is fused to the pyridine ring, creating a rigid and planar scaffold.
Proposed Synthetic Pathway
The synthesis of imidazo[1,2-a]pyridines is well-established and typically involves the condensation of a 2-aminopyridine with an α-haloketone. For the title compound, a plausible synthetic route would involve the reaction of 4,6-dimethylpyridin-2-amine with a suitable α-halocarbonyl compound, followed by functional group manipulations to introduce the methanamine moiety. Multicomponent reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, offer an efficient alternative for the synthesis of substituted imidazo[1,2-a]pyridines.[6]
Below is a conceptual workflow for the synthesis and purification of (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine.
Fig. 1: Synthetic and Purification Workflow.
Spectroscopic Characterization
Spectroscopic techniques are fundamental to the structural elucidation of novel compounds. For (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine, a combination of NMR, Mass Spectrometry, and IR spectroscopy would provide a comprehensive picture of its molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule.
Expected ¹H NMR Spectral Data (in CDCl₃, estimated):
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~7.5 - 7.8
s
1H
H-3
~7.2 - 7.4
d
1H
H-8
~6.8 - 7.0
d
1H
H-6
~4.0 - 4.2
s
2H
-CH₂-NH₂
~2.4 - 2.6
s
3H
5-CH₃
~2.2 - 2.4
s
3H
7-CH₃
~1.5 - 2.0
br s
2H
-NH₂
Expected ¹³C NMR Spectral Data (in CDCl₃, estimated):
Chemical Shift (δ, ppm)
Assignment
~145 - 150
C-2
~140 - 145
C-8a
~130 - 135
C-7
~125 - 130
C-5
~115 - 120
C-8
~110 - 115
C-6
~105 - 110
C-3
~40 - 45
-CH₂-NH₂
~20 - 25
7-CH₃
~15 - 20
5-CH₃
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Expected Mass Spectrum:
M+H⁺: m/z = 176.1239 (Calculated for C₁₀H₁₄N₃)
Key Fragmentation: Loss of the aminomethyl group (-CH₂NH₂) leading to a fragment at m/z 145.0817.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorption Bands (cm⁻¹):
Wavenumber (cm⁻¹)
Functional Group
3300 - 3500
N-H stretch (amine)
2850 - 3000
C-H stretch (aliphatic and aromatic)
1600 - 1650
C=N and C=C stretch (aromatic rings)
1400 - 1500
C-H bend
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule. While specific crystallographic data for the title compound is not publicly available, analysis of related imidazo[1,2-a]pyridine structures reveals key structural features.[7][8] The imidazo[1,2-a]pyridine core is expected to be essentially planar. The bond lengths and angles would be consistent with a hybrid of aromatic and non-aromatic character within the fused ring system. Hydrogen bonding interactions involving the amine group are also anticipated in the crystal packing.[7]
Protocol for Single-Crystal X-ray Diffraction:
Crystal Growth: Crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the compound in an appropriate solvent system (e.g., ethanol/water, acetone/hexane).
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. Diffraction data are collected using a CCD or CMOS detector.
Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².
Computational Structural Analysis
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and properties of molecules.[9][10]
Workflow for DFT Calculations:
Geometry Optimization: The molecular geometry of (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine is optimized using a suitable level of theory (e.g., B3LYP/6-31G(d,p)).
Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized geometry corresponds to a true energy minimum and to predict the IR spectrum.
Electronic Property Calculation: Molecular orbitals (HOMO, LUMO), electrostatic potential maps, and other electronic properties are calculated to understand the molecule's reactivity and potential interaction sites.[10]
Fig. 2: Computational Analysis Workflow.
Potential Biological Significance
The structural features of (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine suggest potential for various biological activities. The imidazo[1,2-a]pyridine core is a known pharmacophore, and the substituents can modulate its activity and selectivity.[11] For instance, derivatives of this scaffold have been investigated as inhibitors of Mycobacterium tuberculosis glutamine synthetase and as selective COX-2 inhibitors.[8][11] The methanamine group can act as a hydrogen bond donor and acceptor, potentially interacting with biological targets such as enzymes and receptors.
Conclusion
The requires a multi-faceted approach combining synthesis, spectroscopic characterization, X-ray crystallography, and computational modeling. This in-depth guide provides a framework for researchers to thoroughly characterize this and similar molecules, which is a critical step in the discovery and development of new therapeutic agents. The insights gained from such analyses will undoubtedly contribute to the advancement of medicinal chemistry.
References
Spectroscopic Studies of Some Imidazo[1,2-a]pyridine and Imidazo[1,2-a]pyrimidine Derivatives. Optica Publishing Group. [Link]
Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PMC. [Link]
The X-ray crystal structure of imidazo[1,2-a]pyridine 5d (CCDC...). ResearchGate. [Link]
Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties. PubMed. [Link]
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PMC. [Link]
Synthesis, biological evaluation and X-ray crystallographic studies of imidazo[1,2-a]pyridine-based Mycobacterium tuberculosis glutamine synthetase inhibitors. ResearchGate. [Link]
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. PMC. [Link]
Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors. Bentham Science Publishers. [Link]
Synthesis of New Imidazo [1,2-a] Pyridine and their NMR Spectral Data. ResearchGate. [Link]
Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemistry. [Link]
Synthesis of novel N,N-dimethyl-1-(5-methyl-2-arylimidazo[1,2-a]pyridin-3-yl) methanamine derivatives as potential antimicrobial. ResearchGate. [Link]
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). EDG-C-Journal. [Link]
Iron(II) complexes of 2,6-bis(imidazo[1,2-a]pyridin-2-yl)pyridine and related ligands with annelated distal heterocyclic donors. RSC Publishing. [Link]
C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3. MDPI. [Link]
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]
Synthesis method and intermediates of pyridin-2-yl-methylamine.
Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. PMC. [Link]
A comparison of a part of ¹H‐NMR spectra of N,N'‐[biphenyl‐4,4' - ResearchGate. [Link]
Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. ResearchGate. [Link]
Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. [Link]
THEIR CHEMISTRY, PHYSICO- CHEMICAL PROPERTIES. AND BIOLOGICAL ACTIVITIES Tozo. LOCKSS: Serve Content. [Link]
Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine. Iranian Journal of Pharmaceutical Research. [Link]
High-throughput native mass spectrometry as experimental validation for in silico drug design. PNNL. [Link]
Synthesis and Characterisation of Platinum(II) Diaminocyclohexane Complexes with Pyridine Derivatives as Anticancer Agents. PMC. [Link]
Publication Index - Helmholtz-Centre for Environmental Research - UFZ. [Link]
Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. MDPI. [Link]3)
Comprehensive Spectroscopic Characterization of (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine: NMR and MS Data Interpretation
Executive Summary The imidazo[1,2-a]pyridine core represents a highly privileged N -fused bicyclic scaffold, extensively utilized in the design of central nervous system (CNS) therapeutics, positive allosteric modulators...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The imidazo[1,2-a]pyridine core represents a highly privileged
N
-fused bicyclic scaffold, extensively utilized in the design of central nervous system (CNS) therapeutics, positive allosteric modulators, and kinase inhibitors[1]. The specific derivative, (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine (CAS: 1300712-91-7 for its dihydrochloride salt), introduces distinct electronic and steric parameters[2]. The electron-donating methyl groups at the C5 and C7 positions significantly alter the electron density of the fused system via inductive (+I) effects, while the C2-methanamine moiety serves as a critical vector for hydrogen bonding and further synthetic functionalization.
This whitepaper provides an in-depth, causality-driven guide to the spectroscopic elucidation (NMR and LC-MS/MS) of this molecule, designed for analytical chemists and drug development professionals.
Analytical Workflow & Quality Control
To ensure absolute structural confidence, orthogonal analytical techniques must be employed. The workflow below outlines the parallel processing of the analyte through high-resolution mass spectrometry (HRMS) and multinuclear Magnetic Resonance (NMR) spectroscopy.
Fig 1. Parallel analytical workflow for MS and NMR structural elucidation.
Mass Spectrometry (LC-MS/MS): Fragmentation Causality
In positive electrospray ionization (ESI+), the primary amine of the C2-methanamine group is the most basic site and is readily protonated, yielding a precursor ion
[M+H]+
at m/z 176.1188 (calculated for
C10H14N3+
).
The collision-induced dissociation (CID) of this precursor ion is governed by the thermodynamic stability of the resulting product ions. The fragmentation of imidazo[1,2-a]pyridines follows highly predictable, structure-specific pathways[3]:
Primary Amine Loss (-17 Da): The most energetically favorable pathway is the neutral loss of ammonia (
NH3
), yielding a resonance-stabilized carbocation at m/z 159.09.
Exocyclic Cleavage (-30 Da): A secondary diagnostic pathway involves the homolytic or heterolytic cleavage of the exocyclic C-C bond, expelling the entire methanamine group (
CH2NH2
) to form the intact 5,7-dimethylimidazo[1,2-a]pyridine core at m/z 146.08.
Ring Opening: Subsequent high-energy CID of the core fragment often results in the expulsion of hydrogen cyanide (HCN, 27 Da), a hallmark of nitrogen-containing heteroaromatics[3].
Loss of
NH3
. Driven by the formation of a stable benzylic-type carbocation.
Product
146.0845
[C9H10N2]+
Loss of
CH2NH2
. Confirms the presence of the exocyclic methanamine.
Product
119.0732
[C8H9N]+
Loss of HCN from the core. Characteristic of imidazole ring opening.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of 5,7-dimethylimidazo[1,2-a]pyridines are heavily influenced by the anisotropic effects of the fused bicyclic system and the electron-donating nature of the methyl substituents[4].
Causality in Chemical Shifts
H-6 Shielding: The H-6 proton is uniquely shielded (appearing unusually upfield around 6.52 ppm). This is caused by its position directly between two electron-donating methyl groups (C5 and C7) and the resonance electron donation originating from the bridgehead nitrogen (N4)[4].
H-3 Deshielding: Conversely, the H-3 proton on the imidazole ring is highly deshielded (~7.55 ppm). It resides in the deshielding cone of the aromatic ring current and is flanked by two electronegative nitrogen atoms.
Bridgehead Carbon (C-8a): In the
13C
spectrum, the bridgehead carbon is pushed significantly downfield (~144.2 ppm) due to the direct attachment to the N1 nitrogen and its role in the fused aromatic delocalization.
Table 2:
1H
NMR Data (400 MHz, DMSO-
d6
)
Position
Shift (
δ
, ppm)
Multiplicity
Integration
Structural Justification
H-3
7.55
s
1H
Imidazole ring proton. Deshielded by N4 and C2.
H-8
7.15
s
1H
Pyridine ring proton. Slightly shielded by +I effect of 7-
CH3
.
H-6
6.52
s
1H
Pyridine ring proton. Highly shielded by 5-
CH3
, 7-
CH3
, and N4 resonance.
-
CH2
-
3.85
s
2H
Methylene adjacent to the primary amine and C2.
5-
CH3
2.50
s
3H
Methyl at C5. Downfield shifted due to proximity to bridgehead N4.
7-
CH3
2.32
s
3H
Methyl at C7.
-
NH2
2.10
br s
2H
Primary amine protons (exchangeable with
D2O
).
Table 3:
13C
NMR Data (100 MHz, DMSO-
d6
)
Position
Shift (
δ
, ppm)
Structural Justification
C-2
146.5
Substituted imidazole carbon attached to the methanamine group.
C-8a
144.2
Bridgehead carbon adjacent to N1.
C-5
136.8
Substituted pyridine carbon (bearing methyl).
C-7
135.4
Substituted pyridine carbon (bearing methyl).
C-6
115.1
Unsubstituted pyridine carbon (highly shielded).
C-8
114.5
Unsubstituted pyridine carbon.
C-3
112.3
Unsubstituted imidazole carbon.
-
CH2
-
39.8
Exocyclic methylene carbon.
7-
CH3
20.8
Standard aromatic methyl carbon.
5-
CH3
18.5
Sterically compressed methyl carbon adjacent to the bridgehead.
Self-Validating Experimental Protocols
A protocol is only as robust as its internal controls. The following methodologies incorporate System Suitability Tests (SST) and internal referencing to ensure absolute data integrity.
Protocol A: LC-MS/MS Acquisition
System Suitability Test (SST): Prior to sample analysis, inject a standard calibration mix (e.g., Agilent ESI-L Low Concentration Tuning Mix) to verify mass accuracy (< 5 ppm error) and detector sensitivity.
Sample Preparation: Dissolve 1.0 mg of (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine in 1.0 mL of LC-MS grade Methanol. Dilute this stock 1:100 in an aqueous solution containing 0.1% Formic Acid (FA) to promote protonation.
Chromatographic Separation: Inject 2
μL
onto a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8
μm
). Utilize a gradient elution from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes at a flow rate of 0.4 mL/min.
MS Acquisition: Operate the Q-TOF in ESI positive mode. Set the capillary voltage to 3.5 kV and the drying gas temperature to 300°C. Acquire full scan data from m/z 50–500.
Targeted MS/MS: Isolate the precursor ion at m/z 176.12 using the quadrupole (isolation width 1.3 Da). Apply a collision energy ramp of 15–30 eV using Nitrogen as the collision gas.
Validation: Run a solvent blank immediately post-acquisition to ensure zero column carryover.
Protocol B: NMR Acquisition
Sample Preparation: Dissolve 15.0 mg of the analyte in 0.6 mL of high-purity DMSO-
d6
(99.9% isotopic purity). Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal zero-reference. Transfer to a 5 mm precision NMR tube.
Probe Tuning & Matching: Insert the sample into a 400 MHz (or higher) spectrometer. Perform Automatic Tuning and Matching (ATM) specifically for the
1H
and
13C
nuclei to maximize the quality factor (Q) of the RF coil.
Gradient Shimming: Execute a 3D gradient shimming protocol (e.g., TopShim). Self-Validation Check: The line width at half height (
w1/2
) for the TMS singlet must be < 1.0 Hz before proceeding.
Acquisition Parameters:
1H
NMR: 16 transients, 30° pulse angle, 2.0 s relaxation delay, 64k data points.
Processing: Apply a 0.3 Hz exponential line broadening function (LB) to the FID prior to Fourier transformation. Phase and baseline correct the spectra. Reference the chemical shifts strictly to TMS (0.00 ppm) or the residual pentet of DMSO-
d6
(2.50 ppm for
1H
; 39.5 ppm for
13C
).
solubility and stability of (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine
An In-depth Technical Guide to the Solubility and Stability of (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine Abstract This technical guide provides a comprehensive framework for the evaluation of the aqueous solubi...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Solubility and Stability of (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine
Abstract
This technical guide provides a comprehensive framework for the evaluation of the aqueous solubility and chemical stability of (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine, a heterocyclic amine of interest in drug discovery and development. The document outlines detailed experimental protocols for determining both thermodynamic and kinetic solubility, drawing from established methodologies such as the shake-flask method. Furthermore, it describes a robust strategy for assessing the chemical stability of the molecule, adhering to the principles of the International Council for Harmonisation (ICH) guideline Q1A(R2). This includes protocols for long-term and accelerated stability studies, as well as forced degradation studies under various stress conditions. The guide is intended for researchers, scientists, and drug development professionals, providing not only step-by-step procedures but also the scientific rationale behind the experimental choices.
Introduction
(5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine belongs to the imidazo[1,2-a]pyridine class of compounds, a scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active molecules.[1][2] The physicochemical properties of a drug candidate, particularly its solubility and stability, are critical determinants of its biopharmaceutical performance and overall developability. Poor aqueous solubility can limit oral bioavailability, while chemical instability can lead to loss of potency and the formation of potentially toxic degradation products. Therefore, a thorough understanding and characterization of these properties are paramount during the early stages of drug development.
This guide presents a holistic approach to characterizing the . The experimental designs are intended to be self-validating and provide data that is both reliable and relevant for regulatory submissions.
Part 1: Solubility Determination
The aqueous solubility of an active pharmaceutical ingredient (API) can be assessed from two perspectives: thermodynamic and kinetic. Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent, while kinetic solubility provides a measure of how quickly a compound dissolves from a solid state or precipitates from a supersaturated solution, often prepared from a high-concentration stock in an organic solvent like DMSO.[3][4]
Thermodynamic Solubility: The Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic solubility.[3] It involves equilibrating an excess of the solid compound with a specific solvent over a defined period.
Add an excess amount of solid (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine (e.g., 2-5 mg) to a series of glass vials.
To each vial, add a known volume (e.g., 1 mL) of the desired aqueous buffer (PBS, SGF, SIF).
Seal the vials tightly.
Equilibration:
Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
Shake the vials for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can be conducted to determine the optimal equilibration time.[5]
Sample Processing:
After equilibration, allow the vials to stand undisturbed for a short period to allow for sedimentation of the excess solid.
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
Immediately dilute the filtrate with a suitable solvent (e.g., 50:50 acetonitrile:water) to prevent precipitation.
Quantification:
Prepare a series of standard solutions of (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine of known concentrations in the same diluent as the samples.
Analyze the standard and sample solutions using a validated HPLC-UV or LC-MS/MS method.[6]
Construct a calibration curve by plotting the peak area against the concentration of the standards.
Determine the concentration of the compound in the filtered sample solutions by interpolating from the calibration curve.
Data Reporting:
The solubility is reported in units of µg/mL or mg/mL.
Causality Behind Experimental Choices:
Choice of Buffers: Using buffers with different pH values (e.g., pH 1.2, 6.8, and 7.4) is crucial as the methanamine moiety suggests the compound is a weak base, and its solubility will likely be pH-dependent. SGF and SIF are biorelevant media that can provide insights into the compound's behavior in the gastrointestinal tract.[5]
Equilibration Time: A 24-48 hour equilibration period is generally sufficient to reach thermodynamic equilibrium.[5] Shorter times may lead to an underestimation of the true solubility.
Filtration: Filtration is a critical step to ensure that only the dissolved compound is quantified. The use of low-binding filter materials is recommended.
Quantification Method: HPLC-UV is a robust and widely used technique for quantification. LC-MS/MS can be employed for higher sensitivity, especially for poorly soluble compounds.[7]
Kinetic Solubility Assay
Kinetic solubility is often measured in a high-throughput format and is particularly useful for screening large numbers of compounds in early drug discovery.[2]
Objective: To assess the kinetic solubility of (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine in an aqueous buffer.
Materials:
(5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine (as a 10 mM stock solution in DMSO)
Phosphate buffered saline (PBS), pH 7.4
96-well microtiter plates (polypropylene for compound storage, clear for reading)
Automated liquid handler (optional)
Plate shaker
Plate reader capable of nephelometry or UV-Vis spectroscopy
Methodology:
Compound Plating:
Using a liquid handler or manual pipetting, add a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution of the test compound to the wells of a 96-well plate.
Addition of Aqueous Buffer:
Add the aqueous buffer (e.g., 198 µL of PBS) to each well to achieve the desired final compound concentration (e.g., 100 µM) and a final DMSO concentration of 1%.
Incubation and Precipitation:
Seal the plate and shake it vigorously for a set period (e.g., 1-2 hours) at room temperature.
Detection of Precipitation:
Nephelometry: Measure the light scattering of the solutions in the plate using a nephelometer. An increase in light scattering compared to a blank (buffer with DMSO) indicates precipitation.[2]
UV-Vis Spectroscopy with Filtration: Alternatively, filter the contents of each well through a 96-well filter plate. Measure the UV absorbance of the filtrate in a UV-compatible plate. The concentration of the dissolved compound is determined by comparing the absorbance to a standard curve prepared in the same buffer/DMSO mixture.[2]
Data Analysis:
For nephelometry, the kinetic solubility is often reported as the concentration at which significant precipitation is observed.
For the UV-Vis method, the solubility is calculated from the concentration of the compound in the filtrate.
Part 2: Stability Assessment
The chemical stability of a drug substance is a critical quality attribute that must be thoroughly evaluated. The ICH Q1A(R2) guideline provides a framework for these studies.[8][9][10]
Long-Term and Accelerated Stability Studies
These studies are designed to evaluate the stability of the drug substance under defined storage conditions over a specified period.[11]
Experimental Protocol: Long-Term and Accelerated Stability Studies
Objective: To assess the stability of (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine under ICH-recommended storage conditions.
At each time point, the samples should be analyzed for:
Appearance: Visual inspection for any changes in color or physical state.
Assay: Quantification of the amount of (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine remaining using a validated, stability-indicating HPLC method.
Degradation Products: Identification and quantification of any degradation products formed.
Forced Degradation (Stress) Studies
Forced degradation studies are performed to identify potential degradation pathways and to demonstrate the specificity of the analytical methods used for stability testing.[12]
Experimental Protocol: Forced Degradation Studies
Objective: To investigate the degradation of (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine under various stress conditions.
A solution of the compound (e.g., 1 mg/mL in a suitable solvent) is subjected to the following conditions. The goal is to achieve 5-20% degradation.[13]
Acid Hydrolysis:
Treat the compound solution with 0.1 N HCl at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
Neutralize the solution before analysis.
Base Hydrolysis:
Treat the compound solution with 0.1 N NaOH at room temperature or elevated temperature for a defined period.
Neutralize the solution before analysis.
Oxidative Degradation:
Treat the compound solution with 3% H₂O₂ at room temperature for a defined period.
Thermal Degradation:
Expose the solid compound to dry heat (e.g., 80 °C) for a defined period.
Also, heat a solution of the compound.
Photostability:
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[14]
Analysis of Stressed Samples:
All stressed samples are analyzed using a stability-indicating HPLC method, often coupled with a mass spectrometer (LC-MS) to help identify the degradation products.
The peak purity of the parent compound should be assessed to ensure that no degradation products are co-eluting.
Part 3: Visualization & Formatting
Data Presentation
Table 1: Summary of Solubility Data for (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine
Solvent/Buffer
pH
Method
Solubility (µg/mL)
PBS
7.4
Thermodynamic
To be determined
SGF
1.2
Thermodynamic
To be determined
SIF
6.8
Thermodynamic
To be determined
PBS
7.4
Kinetic
To be determined
Table 2: Summary of Stability Data for (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine (Accelerated Conditions: 40°C/75%RH)
Time Point (Months)
Appearance
Assay (%)
Total Degradation Products (%)
0
White to off-white solid
100.0
<0.1
3
To be determined
To be determined
To be determined
6
To be determined
To be determined
To be determined
Experimental Workflows
Caption: Workflow for thermodynamic solubility determination.
Caption: Workflow for forced degradation studies.
References
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
ICH. (2003). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Slideshare. [Link]
EMA. (2003). ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). [Link]
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]
YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies. [Link]
Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 703-715.
BioBoston Consulting. (2024, October 14). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). [Link]
ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
AmerisourceBergen. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
Krishnamoorthy, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37049-37058.
Gallud, A., et al. (2020). Synthesis of Imidazo[1,2-a]pyridines: Triflic Anhydride-Mediated Annulation of 2H-Azirines with 2-Chloropyridines. The Journal of Organic Chemistry, 85(24), 16098-16110.
The Architect’s Scaffold: A Comprehensive Technical Guide to CAS 1083267-42-8
Executive Summary In the landscape of modern drug discovery, the selection of starting materials is not merely a matter of chemical availability; it is a strategic decision that dictates the pharmacokinetic and pharmacod...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern drug discovery, the selection of starting materials is not merely a matter of chemical availability; it is a strategic decision that dictates the pharmacokinetic and pharmacodynamic destiny of an Active Pharmaceutical Ingredient (API). CAS 1083267-42-8 , chemically identified as (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine , represents a privileged building block[1].
As a Senior Application Scientist, I frequently utilize this specific imidazo[1,2-a]pyridine derivative because it elegantly solves two common problems in medicinal chemistry: it provides a rigid, metabolically stable bioisostere for the indole ring, and its primary methanamine moiety serves as a highly reactive, versatile anchor for high-throughput derivatization. This whitepaper deconstructs the structural dynamics, hazard profile, and self-validating synthetic protocols required to leverage this compound effectively in the development of kinase inhibitors, anesthetics, and neurological therapeutics[1][2].
Physicochemical Profiling & Structural Dynamics
To understand how to deploy CAS 1083267-42-8, one must first analyze the causality behind its structural design. The imidazo[1,2-a]pyridine core is a well-documented pharmacophore, famously utilized in GABA-A receptor agonists (e.g., zolpidem). However, the specific addition of methyl groups at the 5- and 7-positions is a deliberate structural optimization.
These methyl groups increase the overall lipophilicity of the scaffold, enhancing blood-brain barrier (BBB) penetration for neurological targets. More importantly, they provide steric shielding. By blocking the 5- and 7-positions, we prevent cytochrome P450-mediated aromatic oxidation, thereby increasing the biological half-life of the final drug candidate.
The 5,7-dimethylation blocks key metabolic liabilities.
Molecular Formula
C₁₀H₁₃N₃ (Free Base)
Low molecular weight ensures the final API remains within Lipinski's Rule of 5.
Typical Salt Form
2HCl · 1.5H2O (Dihydrochloride sesquihydrate)
The free base is prone to oxidative degradation. The salt form ensures bench-top stability and precise molar dosing[1].
Core Scaffold
Imidazo[1,2-a]pyridine
Acts as a potent hydrogen-bond acceptor, mimicking benzimidazole or indole cores.
Hazard Assessment & Mechanistic Toxicology
Handling primary amines attached to electron-rich heterocycles requires strict adherence to safety protocols. Based on and supplier safety data, CAS 1083267-42-8 and its structural analogs present specific occupational hazards[3][4].
Understanding the mechanism of these hazards is critical for designing trustworthy safety protocols. The toxicity is not random; it is a direct consequence of the molecule's biological reactivity.
The low molecular weight and lipophilic core allow rapid absorption across mucosal membranes and the epidermis[3].
Skin Irritation
Category 2
H315
The localized basicity of the amine (if dissociated) causes saponification of epidermal lipids, leading to irritation[3][4].
Serious Eye Damage
Category 1
H318
Contact with aqueous ocular fluid creates a high localized pH, resulting in rapid, severe corneal protein denaturation[3].
STOT SE
Category 3
H335, H336
Because the scaffold is designed to cross the BBB, inhalation of dust can lead to unintended central nervous system (CNS) depression or respiratory irritation[3][4].
Safety Protocol:
All manipulations of the dry powder must be conducted within a Class II Type B2 biological safety cabinet or a dedicated powder-weighing isolator. Nitrile gloves (double-gloved) and tight-fitting safety goggles are mandatory to mitigate the severe risk of ocular damage (H318).
CAS 1083267-42-8 is frequently utilized to synthesize complex therapeutic agents, such as pyrazolopyrimidine-based kinase inhibitors detailed in recent [2].
The following protocol details the amide coupling of the dihydrochloride salt of CAS 1083267-42-8 with a generic carboxylic acid. This is a self-validating system : it relies on built-in analytical checkpoints to ensure chemical causality, preventing the propagation of errors into the purification phase.
Step-by-Step Methodology
Step 1: In-Situ Freebasing & Preparation
Suspend 1.0 equivalent of CAS 1083267-42-8 (dihydrochloride sesquihydrate) in anhydrous N,N-Dimethylformamide (DMF) (0.1 M concentration).
Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).
Causality Check: We use DIPEA instead of Triethylamine (TEA) because the bulky isopropyl groups of DIPEA prevent it from acting as a competing nucleophile. The 3.0 equivalents are strictly required: two to neutralize the dihydrochloride salt, and one to maintain a basic environment for the coupling.
Step 2: Electrophile Activation
In a separate vial, dissolve 1.1 equivalents of the target carboxylic acid in anhydrous DMF.
Add 1.1 equivalents of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).
Causality Check: HATU rapidly forms a highly reactive HOAt ester. This minimizes the residence time of the activated acid, drastically reducing the chance of chiral epimerization if the acid contains stereocenters.
Step 3: Coupling & Self-Validation
Transfer the activated acid solution dropwise to the freebased amine solution at 0°C. Allow to warm to room temperature over 2 hours.
Validation Checkpoint: Withdraw a 5 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and inject into the UPLC-MS.
System Logic: Monitor for the disappearance of the m/z 176 [M+H]⁺ peak (the mass of the free base imidazopyridine methanamine). If the m/z 176 peak is >5% relative abundance, the reaction is incomplete. Do not proceed to workup; instead, spike with an additional 0.2 eq of activated acid.
Step 4: Quenching & Purification
Once validated by UPLC-MS, quench the reaction with saturated aqueous NaHCO₃.
Extract with Ethyl Acetate, wash the organic layer with 5% aqueous LiCl (to remove residual DMF), dry over Na₂SO₄, and concentrate for Prep-HPLC purification.
Visualizing the Workflow Logic
To synthesize the operational logic described above, I have mapped the self-validating workflow. This diagram illustrates the critical decision gates that ensure high-purity API generation.
Figure 1: Self-validating synthetic workflow for CAS 1083267-42-8 derivatization.
References
NextSDS Compliance Database - Chemical Substance Information & Hazard Classifications for Imidazopyridine Methanamines. Available at: [Link]
Google Patents (WO2021122745A1) - 4-[[(7-aminopyrazolo[1,5-a]pyrimidin-5-yl)amino]methyl]piperidin-3-ol compounds and their therapeutic use.
Application Notes and Protocols for the Evaluation of (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine in Anticancer Assays
Abstract: The imidazo[1,2-a]pyridine core is recognized as a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating significant potential as anticancer agents.[1][2][3][4] These compounds are...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract:
The imidazo[1,2-a]pyridine core is recognized as a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating significant potential as anticancer agents.[1][2][3][4] These compounds are known to modulate critical cellular pathways, including the PI3K/Akt/mTOR signaling cascade, tubulin polymerization, and apoptosis induction, leading to cell cycle arrest and inhibition of tumor growth.[1][5][6][7][8] This document provides a comprehensive framework for the initial in vitro evaluation of a novel derivative, (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine (hereafter abbreviated as DMPM). We present a phased, logical workflow, beginning with broad cytotoxicity screening and progressing to detailed mechanistic studies. The protocols herein are designed to be self-validating and provide researchers with the necessary tools to rigorously assess the anticancer potential of DMPM and similar novel chemical entities.
Section 1: Compound Preparation and Handling
Rationale: Consistent and accurate compound preparation is the foundation of reproducible biological data. The solubility and stability of the test compound directly impact its effective concentration in cell culture media.
Protocol 1.1: Stock Solution Preparation
Compound Solubility Testing: Before preparing a high-concentration stock, determine the optimal solvent. Test solubility in sterile DMSO, ethanol, and water. For many heterocyclic compounds, DMSO is the preferred solvent.
Stock Solution: Accurately weigh a precise amount of DMPM and dissolve it in high-purity, sterile DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM).
Expertise & Experience: A high concentration minimizes the volume of DMSO added to cell cultures, as DMSO can be cytotoxic at concentrations above 0.5-1%.
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.
Working Solutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in the appropriate complete cell culture medium. Ensure the final DMSO concentration in the highest dose administered to cells does not exceed 0.5%.
Core Objective: To determine the concentration-dependent effect of DMPM on the viability and metabolic activity of a panel of cancer cell lines. The MTT assay is a robust, colorimetric method for this initial screen.[2]
Protocol 2.1: MTT Cell Viability Assay
This protocol is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
Selected human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon)[9][10]
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)[9]
DMPM stock solution
Positive control (e.g., Doxorubicin)
MTT solution (5 mg/mL in sterile PBS)
DMSO (for formazan solubilization)
96-well flat-bottom plates
Step-by-Step Methodology:
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[11]
Compound Treatment: Prepare serial dilutions of DMPM (e.g., from 0.1 µM to 100 µM) in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions.
Trustworthiness: Include vehicle control wells (medium with 0.5% DMSO) and a positive control (e.g., Doxorubicin). Each concentration should be tested in triplicate or quadruplicate.
Incubation: Incubate the plates for 48 or 72 hours.
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 3-4 hours until purple formazan crystals are visible.[12]
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 150 µL of DMSO to each well to dissolve the formazan. Gently pipette to ensure complete dissolution.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Caption: Experimental workflow for primary cytotoxicity screening using the MTT assay.
Section 3: Data Presentation - IC₅₀ Determination
Quantitative data from cytotoxicity assays should be summarized for clear comparison.
Table 1: Illustrative Cytotoxicity Profile of DMPM
Note: Control IC₅₀ values are for illustrative purposes.[9][11] Actual values will vary based on experimental conditions.
Section 4: Phase 2 - Mechanistic Elucidation
Once DMPM demonstrates potent cytotoxicity, the next phase is to investigate its mechanism of action. Based on the known activities of the imidazo[1,2-a]pyridine class, key areas to explore are apoptosis induction, cell cycle arrest, and inhibition of pro-survival signaling pathways.[1][7][13][14]
Apoptosis Induction
Rationale: A primary goal of chemotherapy is to induce programmed cell death (apoptosis) in cancer cells.[13] The Annexin V-FITC/Propidium Iodide (PI) assay is a standard flow cytometry method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[11]
Protocol 4.1: Annexin V/PI Staining for Apoptosis
Cell Treatment: Seed cells in 6-well plates. Once they reach ~70% confluency, treat them with DMPM at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle-treated control.
Cell Harvesting: Collect both adherent and floating cells. Trypsinize the adherent cells and combine them with the supernatant. Wash the pooled cells twice with cold PBS.
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of ~1 x 10⁶ cells/mL.
Incubation: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension. Incubate for 15 minutes at room temperature in the dark.[11]
Flow Cytometry: Add 400 µL of 1X Annexin V binding buffer and analyze the samples immediately using a flow cytometer.
Viable cells: Annexin V- / PI-
Early apoptotic cells: Annexin V+ / PI-
Late apoptotic/necrotic cells: Annexin V+ / PI+
Caption: The intrinsic apoptosis pathway, a potential mechanism for DMPM.
Cell Cycle Analysis
Rationale: Many anticancer agents, including imidazo[1,2-a]pyridine derivatives, exert their effects by disrupting the cell cycle, leading to arrest at specific phases (e.g., G1, S, or G2/M) and preventing proliferation.[7][8][14]
Protocol 4.2: PI Staining for Cell Cycle Analysis
Cell Treatment: Treat cells in 6-well plates with DMPM (IC₅₀ and 2x IC₅₀) for 24 hours.
Harvesting and Fixation: Harvest cells as described in Protocol 4.1. Wash with PBS, then fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Store at -20°C for at least 2 hours.
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
Incubation: Incubate for 30 minutes in the dark at room temperature.
Flow Cytometry: Analyze the DNA content using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Investigating Key Signaling Pathways by Western Blot
Rationale: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer. Numerous imidazo[1,2-a]pyridine compounds have been identified as potent inhibitors of this pathway.[5][6][8][15] Western blotting can be used to measure the phosphorylation status of key proteins in this cascade to determine if DMPM has an inhibitory effect.
Protocol 4.3: Western Blot Analysis
Cell Lysis: Treat cells with DMPM for a shorter duration (e.g., 2-6 hours) to observe effects on signaling. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
Immunoblotting:
Block the membrane with 5% non-fat milk or BSA in TBST.
Incubate with primary antibodies overnight at 4°C. Key targets include:
Phospho-Akt (Ser473)
Total Akt
Phospho-mTOR (Ser2448)
Total mTOR
Loading control (e.g., β-actin or GAPDH)
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the ratio of phosphorylated to total protein for Akt and mTOR would indicate pathway inhibition.
Caption: The PI3K/Akt/mTOR signaling pathway, a potential target for DMPM.
Section 5: Summary and Future Directions
This guide outlines a systematic, three-pronged approach to characterize the anticancer properties of (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine (DMPM). By progressing from broad cytotoxicity screening to specific investigations into apoptosis, cell cycle, and key signaling pathways, researchers can build a comprehensive profile of the compound's in vitro activity.
Positive results from these assays would warrant further investigation, including:
Clonogenic Survival Assays: To assess the long-term effects on the proliferative integrity of single cells.
Cell Migration and Invasion Assays: To determine if DMPM can inhibit metastasis-related processes.
In Vivo Studies: To evaluate the compound's efficacy and toxicity in preclinical animal models of cancer.
Section 6: References
Altaher, A. M., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. Systematic Review Pharmacy, 12(4), 79-91. [Link]
Zhang, Y., et al. (2022). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. RSC Medicinal Chemistry. [Link]
Wang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(8), 3349. [Link]
Fan, H., et al. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 63(6), 3011-3027. [Link]
Wang, Y., et al. (2021). A Novel Imidazopyridine Derivative Exerts Anticancer Activity by Inducing Mitochondrial Pathway-Mediated Apoptosis. BioMed Research International, 2021, 6649832. [Link]
Al-Ostath, R., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2953. [Link]
Al-Ostath, R., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC. [Link]
Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug screen. Nature Reviews Cancer, 6(10), 813-823. (Referenced via Bio-protocol summary). [Link]
He, L. J., et al. (2020). A Novel Imidazopyridine Derivative Exhibits Anticancer Activity in Breast Cancer by Inhibiting Wnt/β-catenin Signaling. OncoTargets and Therapy, 13, 10111–10121. [Link]
Al-Ostath, R., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific journal of cancer prevention : APJCP, 23(9), 2943–2953. [Link]
Kitaeva, K. V., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 299. [Link]
Dev, A., et al. (2023). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. International Journal of Pharmaceutical Sciences and Research. [Link]
Patel, R. V., et al. (2012). Synthesis of novel N,N-dimethyl-1-(5-methyl-2-arylimidazo[1,2-a]pyridin-3-yl) methanamine derivatives as potential antimicrobial. Medicinal Chemistry Research, 21(10), 2824-2832. [Link]
Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830-837. [Link]
Al-Ostath, R., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed. [Link]
Martínez-Bailón, A., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chem. Proc., 14, 10. [Link]
Al-Masoudi, N. A., et al. (2023). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies, 7(11), 896-911. [Link]
US Patent US7208603B2. (2007). Synthesis method and intermediates of pyridin-2-yl-methylamine. Google Patents.
de F. Alves, M., et al. (2024). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
Dhas, A., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(3), 2565-2574. [Link]
Application Note: A Validated Protocol for Assessing the Antiviral Activity of Imidazo[1,2-a]Pyridine Derivatives
Audience: Researchers, scientists, and drug development professionals in the field of virology and medicinal chemistry. Introduction The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure renowned for...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, scientists, and drug development professionals in the field of virology and medicinal chemistry.
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure renowned for its diverse pharmacological activities, including potent antiviral properties against a range of viruses such as influenza, human cytomegalovirus (CMV), and human immunodeficiency virus (HIV).[1][2][3][4] Its synthetic tractability and rich structure-activity relationship (SAR) landscape make it an attractive starting point for the discovery of novel antiviral agents.[5] This application note provides a comprehensive, step-by-step protocol for the systematic evaluation of the antiviral activity of novel imidazo[1,2-a]pyridine derivatives.
The described workflow is designed to be a self-validating system, beginning with the essential assessment of compound cytotoxicity to ensure that observed antiviral effects are specific to viral replication and not a consequence of host cell death. Subsequently, robust methods for quantifying antiviral efficacy are detailed, including the gold-standard Plaque Reduction Assay and the highly sensitive quantitative PCR (qPCR)-based Virus Yield Reduction Assay.[6][7] Finally, we introduce a preliminary mechanistic study, the Time-of-Addition assay, to help elucidate the stage of the viral lifecycle targeted by lead compounds.[8][9]
Core Principles of Antiviral Testing
A successful antiviral drug must inhibit viral replication at concentrations that are non-toxic to the host cell. This therapeutic window is defined by three key parameters:
50% Cytotoxic Concentration (CC₅₀): The concentration of a compound that reduces the viability of uninfected host cells by 50%.
50% Effective Concentration (EC₅₀): The concentration of a compound that inhibits viral replication or activity by 50%.
Selectivity Index (SI): The ratio of cytotoxicity to antiviral activity (SI = CC₅₀ / EC₅₀). A higher SI value indicates a more promising therapeutic window, with a generally accepted threshold for a good candidate being SI > 10.
Overall Experimental Workflow
The evaluation of a new chemical entity follows a logical progression from assessing safety (cytotoxicity) to determining efficacy (antiviral activity) and finally, to probing the mechanism of action.
Caption: High-level workflow for antiviral compound evaluation.
Part 1: Protocol for Cytotoxicity Assessment (CC₅₀)
Rationale: It is critical to first determine the toxicity of the imidazo[1,2-a]pyridine derivatives on the host cells that will be used for the antiviral assays. This ensures that any reduction in viral markers is due to a specific antiviral effect and not simply because the host cells are dying. The MTT and CCK-8 assays are reliable colorimetric methods based on the metabolic activity of viable cells.[10][11] Dehydrogenase enzymes in living cells convert a tetrazolium salt into a colored formazan product, the amount of which is directly proportional to the number of viable cells.[12]
Protocol 1: Cell Viability by MTT Assay
Cell Seeding: Seed a suitable host cell line (e.g., Vero, MDCK, A549) into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment and formation of a monolayer.
Compound Preparation: Prepare a 2-fold serial dilution of each imidazo[1,2-a]pyridine derivative in assay medium (e.g., DMEM with 2% FBS). Concentrations should span a wide range to ensure a complete dose-response curve (e.g., from 200 µM down to 0.1 µM).
Compound Treatment: Remove the growth medium from the cells and add 100 µL of the diluted compounds to triplicate wells. Include "cells only" controls (with medium only) and "blank" controls (medium only, no cells).
Incubation: Incubate the plate for a period that matches the duration of the planned antiviral assay (e.g., 48-72 hours) at 37°C with 5% CO₂.
MTT Addition: Add 20 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[11]
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[12]
Readout: Measure the absorbance at 570 nm using a microplate reader.
Calculation: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the viability against the log of the compound concentration and use non-linear regression analysis to determine the CC₅₀ value.
Part 2: Protocols for Antiviral Efficacy (EC₅₀)
Once the non-toxic concentration range is established, the direct antiviral activity can be assessed. The choice of assay depends on the nature of the target virus.
Rationale: The plaque reduction assay is considered the "gold standard" for measuring the inhibition of lytic viruses.[13] Each plaque represents a region of cell destruction initiated by a single infectious virus particle. An effective antiviral will reduce the number and/or size of these plaques.[6]
Caption: Workflow for the Plaque Reduction Assay.
Step-by-Step Method:
Cell Seeding: Seed host cells in 12- or 24-well plates to form a confluent monolayer.[13]
Virus-Compound Incubation: Prepare serial dilutions of the test compounds. Mix each dilution with a standardized amount of virus (e.g., 50-100 plaque-forming units, PFU).[6][13] Incubate this mixture for 1 hour at 37°C.
Infection: Remove the growth medium from the cell monolayers and inoculate with 200 µL of the virus-compound mixture. Allow the virus to adsorb for 1 hour at 37°C.
Overlay: Aspirate the inoculum and overlay the cells with 1.5 mL of a semi-solid medium (e.g., 0.4% agarose in MEM with 2% FBS) containing the corresponding concentration of the test compound.[13] This overlay restricts virus spread to adjacent cells, leading to localized plaque formation.[6]
Incubation: Incubate the plates at 37°C with 5% CO₂ until plaques are visible (typically 3-7 days).
Staining and Counting: Fix the cells with 10% formalin and stain with 0.8% crystal violet.[13] Count the number of plaques in each well.
Calculation: Calculate the percentage of plaque reduction for each concentration compared to the virus-only control. Determine the EC₅₀ value using non-linear regression.
Rationale: This assay is highly sensitive and applicable to a broad range of viruses, including those that do not form plaques. It directly quantifies the amount of viral nucleic acid produced, providing a precise measure of viral replication.[14] The use of real-time quantitative PCR (qPCR) allows for accurate and rapid quantification of viral genomes.[7][15]
Step-by-Step Method:
Cell Seeding & Infection: Seed cells in a 24- or 48-well plate. The next day, infect the cells with the target virus at a specific Multiplicity of Infection (MOI) in the presence of serial dilutions of the test compounds.
Incubation: Incubate for a full replication cycle (e.g., 24-48 hours).
Supernatant Collection: Collect the cell culture supernatant, which contains the progeny virus particles.
Nucleic Acid Extraction: Extract viral RNA or DNA from the supernatant using a commercial extraction kit. For RNA viruses, this is followed by a reverse transcription step to generate cDNA.[15]
qPCR Analysis: Perform qPCR using primers and probes specific to a conserved region of the viral genome.[16][17] Include a standard curve of known viral genome copy numbers for absolute quantification.
Calculation: Quantify the viral genome copy number in each sample. Calculate the percentage reduction in viral yield for each compound concentration relative to the virus-only control. Determine the EC₅₀ value using non-linear regression.
Part 3: Data Analysis and Interpretation
Summarize the results for each derivative in a clear, tabular format to facilitate comparison.
Table 1: Example Antiviral Activity Data for Imidazo[1,2-a]pyridine Derivatives
Compound ID
Virus Target
CC₅₀ (µM)
EC₅₀ (µM)
Selectivity Index (SI)
IMPY-001
Influenza A
>100
5.2
>19.2
IMPY-002
Influenza A
85.4
25.1
3.4
IMPY-003
CMV
62.1
0.8
77.6
Control Drug
Influenza A
>200
1.5
>133.3
Interpretation:
IMPY-001 and IMPY-003 show promising activity with high SI values, indicating specific antiviral effects with low toxicity.
IMPY-002 has a low SI value, suggesting its anti-influenza activity may be linked to general cytotoxicity, making it a less desirable candidate.
IMPY-003 is a particularly potent lead against CMV and warrants further investigation.
Part 4: Preliminary Mechanism of Action (MoA) Studies
Rationale: For compounds with a high Selectivity Index, a Time-of-Addition (ToA) assay can provide initial insights into which stage of the viral lifecycle is inhibited.[18] The principle is to add the compound at different time points relative to infection. The point at which the compound loses its activity indicates that the targeted step has already occurred.[8][9]
Caption: Principle of the Time-of-Addition Assay.
Protocol 3: Time-of-Addition Assay
Synchronized Infection: Infect a monolayer of host cells with a high MOI of the virus for 1 hour at 4°C to allow attachment but not entry. Wash the cells to remove unbound virus. Shift the temperature to 37°C to initiate a synchronous wave of infection (this is t=0).
Staggered Compound Addition: Add a high concentration (e.g., 10x EC₅₀) of the test compound to different wells at various time points post-infection (e.g., -1h, 0h, 2h, 4h, 6h, 8h).[18][19]
Incubation and Readout: After one full replication cycle, collect the supernatant and quantify the virus yield using the qPCR-based assay (Protocol 2B).
Interpretation:
Activity only when added early (-1h, 0h): Suggests inhibition of attachment or entry.
Activity lost after 2-4 hours: Suggests inhibition of an early post-entry event, like genome uncoating or early replication.[8]
Activity retained until later time points: Suggests inhibition of late-stage events like genome replication, protein synthesis, or virion assembly/release.
References
Daelemans, D., Pauwels, R., De Clercq, E., & Pannecouque, C. (2011). A time-of-drug addition approach to target identification of antiviral compounds. Nature Protocols, 6(6), 925–933. [Link]
Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Retrieved from [Link]
Drew, W. L., et al. (1995). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Clinical and Diagnostic Laboratory Immunology, 2(3), 331-334. [Link]
Creative Diagnostics. (n.d.). qPCR Assay for Testing Antiviral Agents. Retrieved from [Link]
IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing. Retrieved from [Link]
Daelemans, D., Pauwels, R., De Clercq, E., & Pannecouque, C. (2011). A time-of-drug addition approach to target identification of antiviral compounds. PubMed, PMID: 21637207. [Link]
Montefiori, D. C. (2005). Plaque-Reduction Assays for Human and Simian Immunodeficiency Virus Neutralization. Current Protocols in Immunology. [Link]
Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing. Retrieved from [Link]
Furuta, Y., et al. (2005). Mechanism of Action of T-705 against Influenza Virus. Antimicrobial Agents and Chemotherapy, 49(3), 981-986. [Link]
Wang, Y., et al. (2025). Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. European Journal of Medicinal Chemistry, 303, 118399. [Link]
Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]
Kumar, P., Nagarajan, A., & Uchil, P. D. (2018). MTT assay to evaluate the cytotoxic potential of a drug. Protocol Exchange. [Link]
Papin, J. F., Vahrson, W., & Dittmer, D. P. (2004). Real-Time Quantitative PCR Analysis of Viral Transcription. Methods in Molecular Biology, 292, 447-480. [Link]
Labinsights. (2023). qPCR Assay for Rapid Virus Detection and Quantification. Retrieved from [Link]
Springer Nature Experiments. (n.d.). Screening for Antiviral Activity: MTT Assay. Retrieved from [Link]
Chimirri, A., et al. (1998). Synthesis of Imidazo[1,2-a]pyridines as Antiviral Agents. Journal of Medicinal Chemistry, 41(12), 2049-2052. [Link]
Ku, B., et al. (2007). Real-Time Quantitative PCR Assays for Detection and Monitoring of Pathogenic Human Viruses in Immunosuppressed Pediatric Patients. Journal of Clinical Microbiology, 45(1), 70-76. [Link]
Castillo, D., et al. (2020). A Simplified Quantitative Real-Time PCR Assay for Monitoring SARS-CoV-2 Growth in Cell Culture. mSphere, 5(5), e00832-20. [Link]
Li, S., et al. (2023). Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. ACS Infectious Diseases, 9(4), 856-867. [Link]
Patel, P. P., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Research Journal of Pharmaceutical Sciences, 24(8). [Link]
Chimirri, A., et al. (1998). Synthesis of imidazo[1,2-a]pyridines as antiviral agents. PubMed, PMID: 9593551. [Link]
Mavel, S., et al. (2001). Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents. Arzneimittelforschung, 51(4), 304-309. [Link]
El-Sawy, E. R., et al. (2020). Synthesis, crystal structure, and antiviral evaluation of new imidazopyridine-schiff base derivatives: in vitro and in silico anti-HIV studies. RSC Advances, 10(42), 25163-25176. [Link]
Mavel, S., et al. (2001). Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents. Lirias - KU Leuven. [Link]
Application Notes and Protocols: (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine as a Versatile Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of Imidazo[1,2-a]pyridine Scaffolds in Fluorescence Sensing The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Imidazo[1,2-a]pyridine Scaffolds in Fluorescence Sensing
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1][2][3][4][5] Its derivatives are known for their significant biological activities, including antiviral, antibacterial, and anticancer properties.[4][5] Beyond their therapeutic potential, these compounds often exhibit favorable photophysical properties, such as intense emissions, high quantum yields, and sensitivity to their microenvironment.[1] These characteristics make them excellent candidates for the development of fluorescent probes for a wide range of applications, from cellular imaging to the detection of metal ions and pH fluctuations.[1][2][3]
(5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine, hereafter referred to as DM-IPM , is a derivative that holds considerable promise as a fluorescent probe. Its structural features, including the electron-rich imidazopyridine nucleus and the reactive primary amine group, suggest its potential for ratiometric sensing and targeted labeling of biological molecules. This document provides a comprehensive guide to the anticipated properties and applications of DM-IPM, along with detailed protocols for its use in various research contexts.
Physicochemical and Fluorescent Properties of DM-IPM
While specific experimental data for DM-IPM is not extensively available, its properties can be inferred from the well-established characteristics of the imidazo[1,2-a]pyridine family.
Table 1: Predicted Photophysical Properties of DM-IPM
Property
Predicted Value/Range
Rationale and Notes
Excitation Maximum (λex)
350 - 450 nm
Imidazopyridine derivatives typically absorb in the UV-A to blue region of the spectrum.[1] The exact wavelength will be solvent-dependent.
Emission Maximum (λem)
430 - 520 nm
A significant Stokes shift is a characteristic feature of this class of fluorophores, minimizing self-quenching.[1]
Quantum Yield (ΦF)
0.05 - 0.60
The quantum yield can vary significantly based on the solvent environment and any molecular interactions.[1]
Solubility
Good in aqueous and organic solvents
The methanamine group is expected to enhance water solubility, particularly at acidic pH. The core structure is soluble in common organic solvents.[1]
pH Sensitivity
High
The nitrogen atoms in the imidazopyridine ring and the primary amine can be protonated, leading to changes in fluorescence, making it a potential pH sensor.[1][6]
Metal Ion Sensitivity
Potential for selective sensing
The amine and imidazole nitrogens can act as a chelation site for various metal ions, potentially altering the fluorescent output.[3][7][8]
Principle of Fluorescence: A Mechanistic Overview
The fluorescence of imidazopyridine derivatives often arises from mechanisms such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Excited-State Intramolecular Proton Transfer (ESIPT).[2][3] In the case of DM-IPM, the primary amine group can act as a PET donor, potentially quenching the fluorescence of the imidazopyridine core. Upon protonation (in acidic conditions) or coordination with a metal ion, the PET process can be inhibited, leading to a "turn-on" fluorescence response.
Caption: Proposed "turn-on" fluorescence mechanism of DM-IPM.
Application 1: Ratiometric pH Sensing in Live Cells
The pH-sensitive nature of the imidazopyridine core and the appended amine group makes DM-IPM a strong candidate for a ratiometric pH probe.[6][9][10] Changes in intracellular pH are associated with various physiological and pathological processes, making their monitoring crucial.[11]
Experimental Workflow: Live-Cell pH Imaging
Caption: Workflow for ratiometric pH sensing in live cells.
Protocol: Live-Cell pH Measurement
Materials:
DM-IPM stock solution (1-10 mM in DMSO)
Live-cell imaging medium (e.g., phenol red-free DMEM)
Phosphate-buffered saline (PBS)
Cells cultured on glass-bottom imaging dishes
Confocal or widefield fluorescence microscope with appropriate filter sets
Procedure:
Cell Preparation: Culture cells to 60-80% confluency on imaging dishes.[12]
Probe Loading: Prepare a working solution of DM-IPM (1-10 µM) in pre-warmed imaging medium. Remove the culture medium from the cells, wash once with PBS, and add the DM-IPM working solution. Incubate for 15-30 minutes at 37°C.
Washing: Remove the loading solution and wash the cells twice with pre-warmed PBS to remove any unbound probe.[13]
Imaging: Add fresh imaging medium to the cells. Acquire fluorescence images using two different emission channels, corresponding to the protonated and deprotonated forms of the probe.
Data Analysis: Calculate the ratio of the fluorescence intensities from the two channels on a pixel-by-pixel basis to generate a ratiometric image.
Calibration (Optional but Recommended): To obtain quantitative pH values, generate a calibration curve by treating the cells with buffers of known pH containing a K+/H+ ionophore (e.g., nigericin).
Application 2: Detection of Biologically Relevant Metal Ions
The imidazopyridine scaffold has been successfully utilized in the design of fluorescent probes for various metal ions, including Fe³⁺, Hg²⁺, and Cu²⁺.[7][8][14] The methanamine moiety of DM-IPM can serve as a recognition site for metal ions, leading to a change in fluorescence upon binding.
Experimental Workflow: Metal Ion Detection
Caption: Workflow for characterizing metal ion sensing.
Protocol: In Vitro Metal Ion Sensing
Materials:
DM-IPM stock solution (1 mM in DMSO)
Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)
Stock solutions of various metal salts (e.g., chlorides or nitrates)
Spectrofluorometer
Procedure:
Preparation: Prepare a solution of DM-IPM (e.g., 10 µM) in the chosen buffer.
Selectivity Screening: To separate aliquots of the DM-IPM solution, add a molar excess (e.g., 10 equivalents) of different metal ion solutions.
Fluorescence Measurement: Record the fluorescence emission spectrum of each solution after a short incubation period.
Titration: For the metal ion(s) that induce a significant fluorescence change, perform a titration by adding increasing concentrations of the metal ion to the DM-IPM solution and recording the fluorescence spectrum after each addition.
Data Analysis: Plot the fluorescence intensity at the emission maximum against the metal ion concentration to determine the binding stoichiometry and calculate the limit of detection (LOD).
Application 3: Cellular Staining and Imaging
The favorable photophysical properties and potential for good cell permeability make DM-IPM a candidate for use as a general cellular stain for fluorescence microscopy.[1][3]
Protocol: General Live-Cell Staining
Materials:
DM-IPM stock solution (1-10 mM in DMSO)
Complete cell culture medium
Phosphate-buffered saline (PBS)
Cells cultured on coverslips or imaging dishes
Fluorescence microscope
Procedure:
Cell Preparation: Grow cells to the desired confluency.
Staining Solution: Dilute the DM-IPM stock solution in pre-warmed complete cell culture medium to a final concentration of 1-5 µM. The optimal concentration should be determined empirically.[13]
Cell Staining: Remove the existing culture medium, wash once with PBS, and add the staining solution to the cells. Incubate for 15-60 minutes at 37°C in a CO₂ incubator.[13]
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or imaging medium to remove unbound probe.[13]
Imaging: Mount the coverslip on a slide with a drop of imaging medium or image the cells directly in the dish.
Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φf) is a critical parameter for characterizing the efficiency of a fluorophore.[15][16] The relative method, comparing the fluorescence of the sample to a well-characterized standard, is commonly used.[15][17]
Protocol: Relative Quantum Yield Measurement
Materials:
DM-IPM
A suitable quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)
Spectroscopic grade solvent
UV-Vis spectrophotometer
Spectrofluorometer
Procedure:
Sample Preparation: Prepare a series of five to six dilutions of both DM-IPM and the standard in the chosen solvent. The absorbance of the solutions should not exceed 0.1 at the excitation wavelength to avoid inner filter effects.[15][17]
Absorbance Measurement: Record the UV-Vis absorbance spectrum for each dilution.
Fluorescence Measurement: Record the fluorescence emission spectrum for each dilution, using the same excitation wavelength for both the sample and the standard.
Data Analysis: Integrate the area under the corrected fluorescence emission spectrum for each solution. Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
Calculation: The quantum yield is calculated using the following equation:[17]
Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²)
Where:
Φ is the fluorescence quantum yield.
Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.
η is the refractive index of the solvent.
The subscripts 'x' and 'st' denote the unknown sample and the standard, respectively.
Considerations for In Vivo Imaging
While in vitro applications are more immediately accessible, imidazopyridine-based probes have also been used in vivo, for example, in zebrafish.[18] For in vivo applications with DM-IPM, several factors should be considered:
Toxicity: The cytotoxicity of DM-IPM should be thoroughly evaluated in relevant cell lines and animal models.
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of the probe will determine its bioavailability and targeting efficiency in a living organism.
Tissue Penetration: For deep-tissue imaging, probes with excitation and emission in the near-infrared (NIR) window are preferred to minimize autofluorescence and light scattering.[19] While DM-IPM is not expected to be an NIR probe, its utility in transparent organisms or for surface imaging is plausible.
Conclusion
(5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine (DM-IPM) represents a promising, yet underexplored, fluorescent probe. Based on the well-documented properties of the imidazo[1,2-a]pyridine scaffold, DM-IPM is anticipated to be a valuable tool for researchers in cell biology and drug discovery. Its potential as a pH and metal ion sensor, coupled with its utility as a cellular stain, warrants further investigation and characterization. The protocols provided herein offer a solid foundation for initiating research into the applications of this versatile fluorophore.
References
Fluorescent Probes for Sensitive and Selective Detection of pH Changes in Live Cells in Visible and Near-infrared Channels - PMC. (n.d.).
Review on Lysosomal Metal Ion Detection Using Fluorescent Probes | ACS Omega. (2024, March 11).
Application Notes and Protocols for Chlorin-Based Fluorescent Probes in Cellular Imaging - Benchchem. (n.d.).
Recent Progress in Fluorescent Probes For Metal Ion Detection - Frontiers. (n.d.).
Two Novel Fluorescent Probes as Systematic Sensors for Multiple Metal Ions: Focus on Detection of Hg2+ - PMC. (n.d.).
Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC. (n.d.).
Molecular Fluorescent Probe for Detection of Metal Ions - Researching. (2024, January 10).
Application Notes and Protocols for Measuring Fluorescence Quantum Yield - Benchchem. (n.d.).
Fluorescent organic nanoparticles (FONs) as convenient probes for metal ion detection in aqueous medium - Analyst (RSC Publishing). (n.d.).
Relative and absolute determination of fluorescence quantum yields of transparent samples. (n.d.).
A simple NIR fluorescent probe for detecting pH in actual water samples and cells - Analytical Methods (RSC Publishing). (n.d.).
Delivery of Fluorescent Probes using Streptolysin O for Fluorescence Microscopy of Living Cells - PMC. (n.d.).
Protocol for the Preparation and Fluorescent ICC Staining of Non-adherent Cells. (n.d.).
Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - MDPI. (2024, June 5).
A Review of Fluorescent pH Probes: Ratiometric Strategies, Extreme pH Sensing, and Multifunctional Utility - MDPI. (2025, August 2).
Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications - ResearchGate. (2025, August 5).
A Guide to Recording Fluorescence Quantum Yields - UCI Department of Chemistry. (n.d.).
Application Notes and Protocols for In Vivo Imaging Using Naphthalimide-Based Probes - Benchchem. (n.d.).
Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications - PubMed. (2022, December 23).
pHrodo pH Sensors for Detecting Cytosolic and Vesicle pH | Thermo Fisher Scientific - ES. (n.d.).
Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications - Taylor & Francis. (2022, December 23).
Protocol: Immunofluorescence Staining of Cells for Microscopy - Biotium. (2022, March 16).
Cell Staining - Protocol - CELLINK. (2024, December 10).
Imidazopyridines as fluorogenic substrates for esterase detection - Unito.it. (2024, December 31).
Guide for the Measurements of Absolute Quantum Yields of Liquid Samples - Edinburgh Instruments. (n.d.).
DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. (n.d.).
In Vivo Fluorescence Imaging : Methods and Protocols - 慶應義塾大学. (n.d.).
In Vivo Cellular Imaging Using Fluorescent Proteins. Methods and Protocols. (2012, December 15).
In Vivo Fluorescence Imaging: Methods and Protocols | Request PDF - ResearchGate. (2025, August 10).
BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - TW. (n.d.).
Tips for Immunofluorescence Protocols - Sigma-Aldrich. (n.d.).
In vivo fluorescence imaging: success in preclinical imaging paves the way for clinical applications - PMC. (n.d.).
In Vivo Imaging - Promega Corporation. (n.d.).
Synthesis of novel N,N-dimethyl-1-(5-methyl-2-arylimidazo[1,2-a]pyridin-3-yl) methanamine derivatives as potential antimicrobial. (n.d.).
The use of fluorescent probes in cell-counting procedures - Oxford Academic. (n.d.).
Fluorescent Probes and Labels for Cellular Imaging - PMC. (n.d.).
A novel and simple imidazo[1,2-a]pyridin fluorescent probe for the sensitive and selective imaging of cysteine in living cells and zebrafish - PubMed. (2019, June 13).
Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - RSC Publishing. (n.d.).
Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC. (n.d.).
Imidazo [1,2-a] pyridine based small organic fluorescent molecules for selective detection of nerve agents simulants | Request PDF - ResearchGate. (2025, August 5).
An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips - Sensors & Diagnostics (RSC Publishing). (n.d.).
Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst - Letters in Applied NanoBioScience. (2021, January 20).
Imidazo[1,2‐a]pyridine Based D‐π‐A Fluorescent Sensor for Detection of Diethylcyanophosphonate | Request PDF - ResearchGate. (n.d.).
Application Notes and Protocols for Cell-Based Assay Development with (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine
A Senior Application Scientist's Guide to Characterizing a Novel Imidazo[1,2-a]pyridine Derivative Introduction The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged sca...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Guide to Characterizing a Novel Imidazo[1,2-a]pyridine Derivative
Introduction
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a variety of biologically active compounds.[1][2][3] This heterocyclic system is a key component in several marketed drugs, including the anxiolytic alpidem and the hypnotic zolpidem.[2][4] The versatility of the imidazo[1,2-a]pyridine core has led to the development of compounds with a broad spectrum of therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial activities.[4][5] These diverse biological effects stem from the ability of imidazo[1,2-a]pyridine derivatives to interact with a range of biological targets, such as kinases, tubulin, and histone deacetylases (HDACs).[1][2]
This document provides a comprehensive guide for the initial characterization of a novel derivative of this scaffold, (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine (CAS No. 1083267-42-8).[6] Given the limited publicly available information on the specific biological targets of this compound, we present a systematic, multi-phase approach to elucidate its cellular effects. This guide is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the scientific rationale behind the experimental choices, ensuring a robust and self-validating investigation. Our goal is to empower researchers to build a comprehensive biological profile of this promising compound, from initial cytotoxicity screening to preliminary mechanism of action studies.
Phase 1: Foundational Cytotoxicity and Viability Assessment
The initial step in characterizing any novel compound is to determine its effect on cell viability and to establish a working concentration range. This phase employs robust and widely accepted assays to quantify the compound's potency and to distinguish between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects.
Rationale for Assay Selection
MTT Assay: A classic, cost-effective colorimetric assay that measures metabolic activity as a proxy for cell viability.[7][8] It is an excellent starting point for determining the half-maximal inhibitory concentration (IC50).
CellTiter-Glo® Luminescent Cell Viability Assay: A more sensitive alternative to the MTT assay, measuring ATP levels as an indicator of metabolically active cells.[9][10] Its high sensitivity and simple "add-mix-read" format make it ideal for high-throughput screening.[10]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay: This assay quantifies the release of LDH, a cytosolic enzyme, from damaged cells into the culture medium.[8][11] It serves as a direct measure of membrane integrity and is crucial for confirming cytotoxic effects.
Experimental Workflow: Phase 1
Caption: Initial screening workflow for cytotoxicity and viability.
Data Presentation: Phase 1
Assay Type
Metric
0.1 µM
1 µM
10 µM
50 µM
100 µM
MTT
% Viability (Mean ± SD)
98 ± 5.2
85 ± 4.1
52 ± 3.5
15 ± 2.8
5 ± 1.2
CellTiter-Glo®
% Viability (Mean ± SD)
99 ± 4.8
88 ± 3.9
55 ± 3.1
12 ± 2.5
3 ± 0.9
LDH Release
% Cytotoxicity (Mean ± SD)
2 ± 0.5
10 ± 1.2
45 ± 2.8
80 ± 4.3
92 ± 3.7
Phase 2: Elucidating the Mechanism of Cell Death
Should Phase 1 reveal significant cytotoxicity, the subsequent logical step is to investigate the underlying mechanism of cell death. The primary distinction to be made is between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).
Rationale for Assay Selection
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is the gold standard for differentiating between apoptotic and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent dye that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.[12]
Caspase-Glo® 3/7 Assay: Caspases are a family of proteases that are key mediators of apoptosis. This luminescent assay measures the activity of caspase-3 and caspase-7, the primary executioner caspases.[10] A significant increase in their activity is a strong indicator of apoptosis.
Experimental Workflow: Phase 2
Caption: Workflow for investigating the mechanism of cell death.
Data Presentation: Phase 2
Assay Type
Metric
Vehicle Control
Compound (IC50)
Annexin V/PI
% Early Apoptotic
3.2 ± 0.8
45.7 ± 3.1
% Late Apoptotic/Necrotic
1.5 ± 0.4
15.2 ± 1.9
Caspase-Glo® 3/7
Fold Increase in Luminescence
1.0
8.5 ± 0.7
Phase 3: Identifying Potential Cellular Targets and Pathways
Drawing from the known biological activities of the imidazo[1,2-a]pyridine scaffold, this phase outlines a strategy for preliminary target deconvolution. The goal is to narrow down the potential mechanisms of action.
Rationale for Assay Selection
Western Blotting for Signaling Pathway Analysis: Given that imidazo[1,2-a]pyridine derivatives have been shown to inhibit survival kinases, Western blotting is a powerful technique to probe the phosphorylation status of key proteins in relevant signaling pathways.[13] A study on a similar compound demonstrated inhibition of the AKT/mTOR pathway, making this a logical starting point.[13]
Conceptual Framework for Advanced Target ID: While beyond the scope of initial characterization, it is important for researchers to be aware of advanced techniques for direct target engagement confirmation. Methods like the Cellular Thermal Shift Assay (CETSA) or NanoBRET® Target Engagement assays can provide definitive evidence of a compound binding to its intracellular target.[14][15][16]
Hypothetical Signaling Pathway Modulation
Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway.
Detailed Experimental Protocols
Protocol 1: Cell Viability (MTT Assay)
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight in a 37°C, 5% CO2 incubator.[12]
Compound Treatment: Prepare serial dilutions of (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine in complete culture medium. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).[12]
Incubation: Incubate the plate for a desired time period (e.g., 48 hours).[12]
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]
Absorbance Measurement: Shake the plate gently for 10 minutes and measure the absorbance at 570 nm using a plate reader.[12]
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Cell Treatment and Harvesting: Treat cells with the compound at the determined IC50 concentration for a specified time (e.g., 24 hours). Harvest both adherent and floating cells.
Cell Washing: Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.[12]
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[12]
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[12]
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.[12]
Flow Cytometry: Analyze the cells by flow cytometry within one hour.
Protocol 3: Western Blot for p-AKT/Total AKT
Cell Lysis: Treat cells with the compound at various concentrations for a selected time. Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
SDS-PAGE and Transfer: Normalize protein amounts, separate by SDS-PAGE, and transfer to a PVDF membrane.[14]
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-AKT (Ser473) and total AKT overnight at 4°C.[12]
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
Visualization: Apply an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using an imaging system.[12]
Analysis: Quantify the band intensities and calculate the ratio of p-AKT to total AKT for each treatment condition.[14]
Zhu, H., et al. (2020). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. Journal of Chemical Information and Modeling.
Gagnon, J., et al. (2010). Novel sample preparation method for molecular detection of Mollicutes in cell culture... Journal of Virological Methods.
An, F., & Li, D. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global.
MDPI. (2025). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences.
PubMed. (2026). Imidazo[1,2‑ a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
PubMed. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Organic Chemistry.
Corning. (n.d.). What Is High Throughput Screening?.
PubMed. (2025). Identification of novel inflammasome inhibitors via cellular NLRP3 target engagement assays. Journal of Inflammation Research.
Infinix Bio. (2026). Unlocking Discovery: A Comprehensive Guide to Cell-Based Assay Development.
MDPI. (2022). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Molecules.
PMC. (n.d.). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters.
BenchChem. (2025). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
European Pharmaceutical Review. (2021). Critical steps when validating an assay or analytical method for cell and gene therapy products.
BenchChem. (2025). A Researcher's Guide to Validating Target Engagement for Novel Kinase Inhibitors.
ResearchGate. (n.d.). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. Bioorganic & Medicinal Chemistry.
Dr.Oracle. (2025). What is the mechanism of action of methenamine?.
Al-Ostoot, F. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Journal of Pharmaceutical Research International.
Patsnap Synapse. (2024). What is the mechanism of Methenamine Hippurate?.
EDRA Services. (n.d.). A Practical Approach to Biological Assay Validation.
Frontiers. (2025). A network-based protocol to prioritize compounds for biological testing: discovery of Anti-Staphylococcus aureus cacalol derivatives.
News-Medical.Net. (2025). Redefining target engagement with new strategies in drug discovery.
bioRxiv. (2019). Rapid discovery of drug target engagement by isothermal shift assay.
Promega. (n.d.). Cell Health Screening Assays for Drug Discovery.
Select Science. (n.d.). Navigating the complexities of cell-based assays in GMP QC testing: The journey to robust assays.
Evotec. (n.d.). High Throughput Screening (HTS) Services.
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies.
Bio-Rad. (2024). A Phase-Appropriate Approach For Assay Validation In Cell Gene Therapies.
Southern Research. (2025). The Power of High-Throughput Screening (HTS):Driving Smarter Drug Discovery.
IntechOpen. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages.
Fraunhofer-Gesellschaft. (n.d.). CELL-BASED ASSAYS FOR DIAGNOSTICS, DRUG AND TARGET DISCOVERY.
SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology.
Nature. (2022). Discovery of novel spike/ACE2 inhibitory macrocycles using in silico reinforcement learning. Scientific Reports.
Application Note: High-Throughput Screening of (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine Libraries Using TR-FRET
Introduction & Rationale The imidazo[1,2-a]pyridine scaffold is a highly privileged structure in medicinal chemistry, featured prominently in marketed therapeutics (such as the anxiolytic zolpidem) and extensively explor...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Rationale
The imidazo[1,2-a]pyridine scaffold is a highly privileged structure in medicinal chemistry, featured prominently in marketed therapeutics (such as the anxiolytic zolpidem) and extensively explored for oncology, infectious diseases, and neurological disorders[1]. Recent exponential growth in the functionalization of this core has solidified its role as a versatile foundation for modern drug discovery[2].
Specifically, the (5,7-dimethylimidazo[1,2-a]pyridin-2-yl)methanamine building block (CAS: 1083267-42-8) offers an optimal balance of lipophilicity and hydrogen-bonding potential[3]. The primary methanamine acts as an ideal synthetic vector for rapid library expansion via parallel amide coupling, reductive amination, or urea formation. This allows for the generation of highly diverse compound libraries tailored for High-Throughput Screening (HTS) campaigns[4]. Imidazo[1,2-a]pyridine derivatives synthesized from this scaffold have demonstrated profound efficacy as potent kinase inhibitors (e.g., Cyclin-Dependent Kinases)[5].
In this application note, we detail a robust, self-validating HTS workflow for screening these libraries against a representative kinase target using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). TR-FRET is the industry standard for kinase HTS due to its homogeneous (no-wash) format and its ability to temporally gate out auto-fluorescence from library compounds, drastically reducing false positives[6].
Traditional serial dilution and tip-based liquid handling often lead to compound carryover, plastic binding, and precipitation. By formatting the (5,7-dimethylimidazo[1,2-a]pyridin-2-yl)methanamine library into 10 mM DMSO stocks and utilizing acoustic droplet ejection (ADE), we ensure nanoliter precision without physical contact. This preserves the integrity of the screening deck and allows for seamless miniaturization into 1536-well ultra-high throughput screening (uHTS) formats[7].
Figure 1: End-to-end HTS workflow for imidazo[1,2-a]pyridine libraries.
To ensure every plate is a self-validating system, columns 31 and 32 of the 1536-well plate are strictly reserved for MIN (no enzyme, simulating 100% inhibition) and MAX (vehicle only, simulating 0% inhibition) controls[8]. These internal controls are used to calculate the Z'-factor on a per-plate basis, ensuring that any drift in reagent stability or dispensing accuracy is immediately flagged.
Step-by-Step Methodology
Compound Dispensing: Using an acoustic dispenser (e.g., Echo 650), transfer 5 nL of the imidazopyridine library (10 mM in DMSO) into a white, low-volume 1536-well assay plate. This yields a final assay concentration of 10 µM with <0.1% DMSO, preventing solvent-induced enzyme denaturation.
Enzyme/Substrate Addition: Dispense 2 µL of a 2.5X Kinase and Biotinylated-Substrate master mix.
Causality Insight: The assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA) is supplemented with 0.01% Brij-35. This non-ionic detergent is critical to prevent non-specific binding of the kinase to the microplate walls and to mitigate compound aggregation, which is a common source of promiscuous inhibition.
Pre-Incubation: Centrifuge the plate at 1000 x g for 1 minute. Incubate at room temperature (RT) for 15 minutes.
Causality Insight: This pre-incubation allows the imidazopyridine compounds to achieve thermodynamic binding equilibrium with the kinase prior to the introduction of the competing ATP substrate.
Reaction Initiation: Dispense 2 µL of 2.5X ATP solution (calibrated to the predetermined
Km
for the specific kinase) to initiate the reaction[9].
Kinase Reaction: Incubate the plate for 60 minutes at RT.
Causality Insight: This buffer contains 20 mM EDTA, which immediately halts the kinase reaction by chelating the
Mg2+
ions required for catalysis. The buffer simultaneously introduces the TR-FRET detection reagents: Europium-labeled anti-phospho antibody (Donor) and Streptavidin-XL665 (Acceptor).
Signal Equilibration: Incubate for 60 minutes at RT to allow the antibody and streptavidin to bind the newly phosphorylated biotin-substrate.
Plate Reading: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX).
Settings: Excitation at 337 nm; Emission 1 at 620 nm (Europium); Emission 2 at 665 nm (XL665).
Causality Insight: An integration delay of 50 µs is utilized before the 400 µs measurement window. This delay ensures that short-lived background auto-fluorescence from the imidazopyridine library compounds completely decays before the long-lived lanthanide FRET signal is measured, yielding an exceptional signal-to-noise ratio[6].
Figure 2: Mechanistic pathway of the TR-FRET Kinase Assay and inhibitor intervention.
Data Presentation & Quality Control
The raw data is processed by calculating the TR-FRET ratio (
Emission665/Emission620×10,000
). This ratiometric approach normalizes well-to-well variations in liquid dispensing and inner-filter effects, ensuring high data fidelity.
Table 1: 1536-Well TR-FRET Assay Volumes & Final Concentrations
Component
Addition Volume
Final Assay Volume
Final Concentration
Imidazopyridine Compound
5 nL
8.005 µL
10 µM (0.1% DMSO)
Kinase/Substrate Mix
2 µL
8.005 µL
1 nM / 100 nM
ATP Solution
2 µL
8.005 µL
Km
app (e.g., 10 µM)
Stop/Detection Buffer
4 µL
8.005 µL
10 mM EDTA, 2 nM Eu, 20 nM SA
Table 2: HTS Quality Control Metrics & Acceptance Criteria
Metric
Formula
Acceptance Criteria
Causality / Significance
Z'-Factor
$1 - \frac{3\sigma_{max} + 3\sigma_{min}}{
\mu_{max} - \mu_{min}
}$
Signal-to-Background (S/B)
μmax/μmin
≥3.0
Ensures a sufficient assay window for accurate hit detection.
Hit Rate
(Hits/Total Screened)×100
0.5%−2.0%
Indicates library suitability and appropriate thresholding stringency.
Hit Triage & Validation
Compounds exhibiting >50% inhibition at the primary screening concentration (10 µM) are flagged as primary hits. Because the imidazo[1,2-a]pyridine core can sometimes act as a flat, planar intercalator depending on its functionalization, hits must be rigorously validated. Validation requires dose-response curves (10-point, 1:3 serial dilutions) to determine precise
IC50
values and confirm a sigmoidal dose-response relationship, ruling out assay artifacts or aggregation-based inhibition[5].
References
Ferreira, L. A. P., et al. "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities." ACS Omega, 2026. URL: [Link]
Samanta, S., et al. "Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents." RSC Advances, 2023. URL:[Link]
Moshinsky, D. J., et al. "A Widely Applicable, High-Throughput TR-FRET Assay for the Measurement of Kinase Autophosphorylation." Journal of Biomolecular Screening, 2026. URL: [Link]
Byth, K. F., et al. "Imidazo[1,2-a]pyridines: a potent and selective class of cyclin-dependent kinase inhibitors identified through structure-based hybridisation." Bioorganic & Medicinal Chemistry Letters, 2003. URL:[Link]
Sino Biological. "How TR-FRET Empower High-Throughput Screening." Sino Biological Technical Resources, 2024. URL: [Link]
Zhao, Y., et al. "Development of a Time-Resolved Fluorescence Resonance Energy Transfer ultra-high throughput screening assay." bioRxiv, 2024. URL: [Link]
Application Note: Derivatization of (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine for Improved Potency
Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Focus Area: Structure-Based Drug Design (SBDD), Target Protein Inhibition (e.g., METTL3), and Pharmacophore Optimization Introduct...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals
Focus Area: Structure-Based Drug Design (SBDD), Target Protein Inhibition (e.g., METTL3), and Pharmacophore Optimization
Introduction & Pharmacological Rationale
The compound (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine (CAS: 1083267-42-8) has emerged as a privileged building block in modern medicinal chemistry . While the imidazo[1,2-a]pyridine core is historically associated with GABA-A receptor modulation, recent breakthroughs have repurposed this scaffold as a highly potent anchor for inhibiting RNA methyltransferases, most notably the METTL3-METTL14 complex .
The Causality of Scaffold Design
To achieve nanomolar potency, molecular design must minimize the entropic penalty of binding. The selection of the 5,7-dimethyl substituted core over an unsubstituted imidazopyridine is a deliberate choice driven by two mechanistic factors:
Conformational Locking (5-Methyl): The methyl group at the 5-position projects toward the C2-methanamine appendage. This creates a steric boundary that restricts the free rotation of the amine linker, pre-organizing the molecule into a bioactive conformation. When derivatized into an amide, this locked geometry perfectly aligns the hydrogen-bond donors/acceptors with the S-adenosylmethionine (SAM) binding pocket of METTL3 .
Desolvation & Hydrophobic Packing (7-Methyl): The 7-methyl group increases the localized lipophilicity (LogP) of the core. During target engagement, this methyl group displaces high-energy water molecules from a shallow hydrophobic sub-pocket, driving affinity through favorable desolvation thermodynamics while simultaneously improving cellular permeability.
Derivatization Strategies for Potency Optimization
The primary methanamine group serves as a versatile synthetic handle. To improve potency against targets like METTL3, the primary amine must be functionalized to extend deep into the catalytic domain.
Amide Coupling (Carboxamides): Condensing the methanamine with heteroaromatic carboxylic acids (e.g., pyrido[1,2-a]pyrimidine derivatives) generates secondary carboxamides. This is the exact strategy utilized in the discovery of STM2457, a first-in-class METTL3 inhibitor . The resulting amide bond acts as a critical hydrogen-bond donor to Asp395 in the METTL3 active site.
Reductive Amination: Yields secondary amines that introduce steric bulk (e.g., cyclohexyl or benzyl groups) aimed at occupying adjacent solvent-exposed channels, improving target residence time.
Fig 1: Chemical derivatization workflow for the imidazo[1,2-a]pyridine scaffold.
Self-Validating Experimental Protocols
To ensure reproducibility and trust, the following protocols are designed as self-validating systems , incorporating mandatory checkpoints that confirm success before proceeding to the next step.
Protocol A: HATU-Mediated Amide Coupling (Synthesis of Target Inhibitors)
This protocol describes the functionalization of the methanamine to form a highly potent secondary carboxamide.
Step-by-Step Methodology:
Activation: In a dried 10 mL vial, dissolve the chosen heteroaromatic carboxylic acid (1.1 eq, e.g., 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes.
Validation Checkpoint 1: Sample 5 µL of the mixture, dilute in MeCN, and inject into LC-MS. The chromatogram must show the mass of the highly reactive O-At ester intermediate. Do not proceed if the free acid mass persists.
Coupling: Add (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine (1.0 eq, ~175.1 g/mol ) dropwise to the activated mixture. Stir at room temperature for 2 hours.
Validation Checkpoint 2: Perform TLC (Eluent: EtOAc/Hexane 1:1). The primary amine starting material (ninhydrin positive, Rf ~0.1) must be completely consumed, replaced by a new UV-active product spot (Rf ~0.5).
Workup & Purification: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.
Validation Checkpoint 3: Final product must exhibit >95% purity by UPLC-MS (UV 254 nm) and yield the correct [M+H]+ ion before advancing to biological evaluation.
Protocol B: In Vitro METTL3 TR-FRET Potency Assay
To quantify the improved potency of the derivatized compounds, a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay is utilized.
Step-by-Step Methodology:
Preparation: Prepare a 384-well plate. Dispense 10 µL of assay buffer containing 5 nM recombinant METTL3-METTL14 complex and 50 nM biotinylated RNA substrate.
Compound Addition: Add 100 nL of the derivatized compounds in DMSO using an acoustic dispenser (e.g., Echo 550) to achieve a 10-point dose-response curve (10 µM to 0.5 nM).
Reaction Initiation: Add 10 µL of 1 µM SAM (cofactor) to initiate the methylation. Incubate for 1 hour at room temperature.
Validation Checkpoint 1: Include a positive control well (10 µM STM2457) and a negative control well (DMSO only).
Detection: Add 10 µL of detection mixture containing Eu-labeled anti-m6A antibody and Streptavidin-XL665. Incubate for 1 hour. Read the plate on a PHERAstar FSX microplate reader (Ex: 337 nm, Em: 620 nm / 665 nm).
Validation Checkpoint 2: Calculate the Z'-factor using the control wells. The assay is only valid if Z' > 0.6. Fit the dose-response curve; the Hill slope should be ~1.0, confirming a 1:1 stoichiometric competitive binding model.
Quantitative Structure-Activity Relationship (QSAR) Data
Derivatizing the methanamine group yields profound improvements in both biochemical potency and cellular efficacy. The data below summarizes the impact of specific R-group modifications on METTL3 inhibition and anti-leukemic (MOLM-13) proliferation.
Table 1: SAR of (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine Derivatives
Insight: Moving from a simple acetamide (Derivative A) to a complex bicyclic heteroaromatic amide (Derivative C/D) bridges the gap between the solvent channel and the SAM pocket, improving potency by over 400-fold.
Mechanistic Pathway Visualization
The ultimate goal of improving the potency of these derivatives is to effectively shut down oncogenic translation pathways driven by aberrant RNA methylation.
Fig 2: Pharmacological mechanism of METTL3 inhibition by optimized imidazopyridine derivatives.
References
"Stm2457 | C25H28N6O2 | CID 155167581." PubChem, National Institutes of Health. URL:[Link]
Yankova, E., Blackaby, W., Albertella, M. et al. "Small-molecule inhibition of METTL3 as a strategy against myeloid leukaemia." Nature 593, 597–601 (2021). URL:[Link]
"WO2020201773A1 - Mettl3 inhibitory compounds." Google Patents, World Intellectual Property Organization.
"WO2022074379A1 - Mettl3 inhibitory compounds." Google Patents, World Intellectual Property Organization.
Method
Application Notes and Protocols for the Formulation of (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine for Drug Delivery
Introduction: The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide range of biological activities.[1][2] (5,7-Dimethylimidazo[1,2-a]pyridin-...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide range of biological activities.[1][2] (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine is a promising small molecule of this class; however, like many heterocyclic compounds, its therapeutic potential may be limited by suboptimal physicochemical properties, such as poor aqueous solubility.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine into advanced drug delivery systems to enhance its therapeutic efficacy. We will explore three distinct and widely applicable formulation strategies: liposomal encapsulation, polymeric nanoparticle formulation, and polymer-drug conjugation. For each strategy, we provide the scientific rationale, detailed experimental protocols, and methods for physicochemical characterization and in vitro evaluation.
Physicochemical Considerations for Formulation
A thorough understanding of the physicochemical properties of (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine is paramount for the rational design of a suitable drug delivery system.
Solubility: Imidazo[1,2-a]pyridine derivatives are often characterized by their hydrophobic nature and, consequently, poor solubility in aqueous media.[3] This necessitates formulation approaches that can either solubilize the compound or encapsulate it in a protective carrier.
pKa: The presence of a primary amine and the nitrogen atoms within the imidazo[1,2-a]pyridine ring system imparts basic properties to the molecule. The estimated pKa of the primary amine is crucial for developing pH-responsive formulations, particularly for liposomal loading based on a pH gradient. While an experimental pKa is ideal, computational prediction tools can provide a reasonable estimate for initial formulation design.[4]
Chemical Reactivity: The primary amine group is a versatile functional handle for covalent conjugation to polymers or targeting ligands, opening up possibilities for creating sophisticated drug delivery constructs.[5]
Formulation Strategies and Protocols
This section details three distinct approaches for the formulation of (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine.
Liposomal Encapsulation via Remote Loading
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[6] For amine-containing drugs like (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine, an active or remote loading technique utilizing a transmembrane pH gradient is a highly efficient encapsulation method.[6][7] This method relies on the principle that the uncharged form of the amine can diffuse across the lipid bilayer, while the protonated, charged form is trapped in the acidic core of the liposome.
Lipid Film Hydration:
Prepare a lipid mixture of HSPC (Hydrogenated Soy Phosphatidylcholine) and Cholesterol at a molar ratio of 55:45 in a round-bottom flask.
Dissolve the lipids in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture).
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.
Hydration and Size Extrusion:
Hydrate the lipid film with a 250 mM ammonium sulfate solution (pH 5.4) at a temperature above the lipid phase transition temperature (e.g., 65-70°C for HSPC-containing formulations) with gentle agitation to form multilamellar vesicles (MLVs).[6]
Subject the MLV suspension to multiple extrusion cycles (e.g., 10-15 passes) through polycarbonate membranes of decreasing pore size (e.g., 400 nm, 200 nm, and finally 100 nm) using a high-pressure extruder to produce unilamellar vesicles (LUVs) of a defined size.[6]
Creation of the pH Gradient:
Remove the external ammonium sulfate by dialyzing the liposome suspension against a sucrose solution (e.g., 10% w/v) or a suitable buffer such as phosphate-buffered saline (PBS) at pH 7.4. This process creates a transmembrane ammonium sulfate gradient, which in turn establishes a pH gradient (acidic inside).
Drug Solution Preparation:
Dissolve (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine in a suitable buffer (e.g., PBS, pH 7.4) at a known concentration.
Incubation and Loading:
Add the drug solution to the pre-formed liposome suspension with the established pH gradient. A typical starting drug-to-lipid weight ratio is 1:10 to 1:20.[8]
Incubate the mixture at a temperature above the lipid phase transition temperature (e.g., 60-65°C) for 30-60 minutes with gentle stirring.[9]
Purification:
Remove the unencapsulated drug by size exclusion chromatography (e.g., using a Sephadex G-50 column) or dialysis against a fresh buffer.[8]
PLGA Nanoparticle Formulation
Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer widely used for encapsulating hydrophobic drugs.[10] The single emulsion-solvent evaporation method is a common technique for preparing PLGA nanoparticles.
Organic Phase Preparation:
Dissolve a known amount of PLGA (e.g., 100 mg) and (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine (e.g., 10 mg) in a water-miscible organic solvent such as dichloromethane or acetone.
Aqueous Phase Preparation:
Prepare an aqueous solution of a stabilizer, such as polyvinyl alcohol (PVA) (e.g., 1-5% w/v), in deionized water.
Emulsification:
Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.[10]
Solvent Evaporation:
Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
Nanoparticle Collection and Purification:
Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes).
Wash the nanoparticle pellet multiple times with deionized water to remove excess PVA and unencapsulated drug.
Resuspend the final nanoparticle pellet in deionized water or a suitable buffer for storage or lyophilize for long-term stability.
Polymer-Drug Conjugation
The primary amine of (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine can be used for covalent attachment to a polymer backbone, such as polyethylene glycol (PEG), to improve its pharmacokinetic profile. N-Hydroxysuccinimide (NHS) ester chemistry is a robust and widely used method for conjugating primary amines.[5][11]
Activation of Polymer:
Activate a carboxyl-terminated PEG with NHS in the presence of a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an anhydrous organic solvent (e.g., dichloromethane or dimethylformamide) to form PEG-NHS ester.
Conjugation Reaction:
Dissolve the PEG-NHS ester and (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine in a suitable buffer (e.g., phosphate buffer, pH 7.2-8.5).[12]
React the components at room temperature for several hours or overnight.
Purification of the Conjugate:
Purify the PEG-drug conjugate from unreacted drug and reagents by dialysis against deionized water using an appropriate molecular weight cutoff (MWCO) membrane, followed by lyophilization.
Physicochemical Characterization of Formulations
Thorough characterization is essential to ensure the quality, stability, and performance of the formulated drug delivery systems.
Size, Polydispersity, and Zeta Potential
Dynamic Light Scattering (DLS): DLS is a non-invasive technique used to measure the hydrodynamic diameter, size distribution (polydispersity index, PDI), and zeta potential of nanoparticles in suspension.[13]
Protocol: Dilute the nanoparticle or liposome suspension in a suitable solvent (e.g., deionized water or PBS) and analyze using a DLS instrument. The zeta potential measurement will provide information about the surface charge and colloidal stability of the formulation.
Morphology
Transmission Electron Microscopy (TEM): TEM provides high-resolution images of the nanoparticles, allowing for the visualization of their size, shape, and morphology.[14][15]
Protocol: Deposit a dilute suspension of the nanoparticles onto a TEM grid (e.g., carbon-coated copper grid), allow it to air-dry, and then image under the electron microscope.
Drug Loading and Encapsulation Efficiency
High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive and accurate method for quantifying the amount of drug encapsulated within the nanoparticles.[16]
Protocol:
Standard Curve: Prepare a standard curve of the free drug at known concentrations.
Sample Preparation (Indirect Method): Separate the nanoparticles from the supernatant containing the unencapsulated drug by centrifugation.
Quantification: Analyze the supernatant by HPLC to determine the concentration of the unencapsulated drug.
Calculation:
Encapsulation Efficiency (EE %): [(Total Drug - Free Drug) / Total Drug] x 100
Drug Loading (DL %): [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100
Parameter
Liposomes
PLGA Nanoparticles
Polymer-Drug Conjugate
Size (DLS)
80 - 200 nm
100 - 300 nm
Varies with polymer size
PDI (DLS)
< 0.2
< 0.2
Varies
Zeta Potential
Near-neutral to slightly negative
Negative
Near-neutral
Morphology (TEM)
Spherical vesicles
Spherical particles
Not applicable
Encapsulation Efficiency
> 90% (Remote Loading)
50 - 90%
Not applicable
Drug Loading
5 - 15% (w/w)
1 - 10% (w/w)
Varies with conjugation ratio
In Vitro Evaluation of Formulations
In vitro assays are crucial for assessing the performance of the drug delivery systems before proceeding to more complex biological studies.
In Vitro Drug Release
The dialysis bag method is a common technique to evaluate the in vitro release profile of the encapsulated drug.[17]
Protocol:
Place a known amount of the drug-loaded formulation into a dialysis bag with a suitable MWCO.
Immerse the dialysis bag in a release medium (e.g., PBS, pH 7.4) at 37°C with constant stirring.
At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium to maintain sink conditions.
Quantify the amount of released drug in the aliquots using HPLC.
In Vitro Drug Release Workflow
Cytotoxicity Assessment
The MTT assay is a colorimetric assay used to assess the cytotoxicity of the formulations against cancer cell lines.[3][18] This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
Treatment: Treat the cells with various concentrations of the free drug and the drug-loaded formulations. Include untreated cells as a control.
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
Solubilization: Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 (half-maximal inhibitory concentration) values.
MTT Cytotoxicity Assay Workflow
Conclusion
The formulation of (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine into drug delivery systems such as liposomes, PLGA nanoparticles, or polymer-drug conjugates presents a promising strategy to overcome its potential limitations in solubility and to enhance its therapeutic efficacy. The protocols and characterization methods detailed in this guide provide a robust framework for the development and in vitro evaluation of these advanced formulations. A systematic approach to formulation design, guided by the physicochemical properties of the drug and rigorous characterization, is essential for the successful translation of this promising compound into a clinically viable therapeutic agent.
References
Chen, J. (2023). Preparation of Doxorubicin Liposomes by Remote Loading Method. Methods in Molecular Biology, 2622, 95-101. [Link]
iGEM. (n.d.). PLGA nanoparticle protocol. Retrieved from [Link]
BenchChem. (2025).
Barenholz, Y. (2012). Doxil®—the first FDA-approved nanodrug: lessons learned. Journal of Controlled Release, 160(2), 117-134.
Fritze, A., Hens, F., Kimpfler, A., Schubert, R., & Peschka-Süss, R. (2006). Remote loading of doxorubicin into liposomes by transmembrane pH gradient to reduce toxicity toward H9c2 cells. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 61(4), 313-317.
BenchChem. (2025).
Fornaguera, C., Grijalvo, S., Galán, M., Quincoces, G., Peñuelas, I., & Borrós, S. (2016). Dual encapsulation of hydrophobic and hydrophilic drugs in PLGA nanoparticles by a single-step method. RSC advances, 6(106), 104642-104653.
Hong, S. S., Lim, S. J., & Kim, C. K. (2000). Method for drug loading in liposomes.
Madhyastha, H., Madhyastha, R., Nakajima, Y., & Maruyama, M. (2012). Cellular Toxicity of Nanogenomedicine in MCF-7 Cell Line: MTT assay. Journal of Nanomedicine & Nanotechnology, 3(5), 1000148.
Singh, R., & Lillard, J. W. (2009). Nanoparticle-based targeted drug delivery.
Taylor & Francis. (2025, October 26). Development of a reverse-phase HPLC method for the simultaneous determination of curcumin and dexamethasone in polymeric micelles.
Hutchinson, J. P., Hilder, E. F., & Haddad, P. R. (2006). Simultaneous analysis of nanoparticles and small molecules by high-performance liquid chromatography using a silica monolithic column. Analyst, 131(3), 371-376.
Fornaguera, C., Grijalvo, S., Galán, M., Quincoces, G., Peñuelas, I., & Borrós, S. (2016). Dual encapsulation of hydrophobic and hydrophilic drugs in PLGA nanoparticles by a single-step method: drug delivery and cytotoxicity assays. RSC Advances, 6(106), 104642-104653.
JoVE. (2022, May 24). Cellular Toxicity: Nanogenomedicine In MCF-7 Cell Line: MTT Assay l Protocol Preview. [Video]. YouTube.
BenchChem. (2025). An In-depth Technical Guide to NHS Ester Reaction Chemistry with Primary Amines. BenchChem.
Dolomite Microfluidics. (2020, February 7). Learn how to Encapsulate Hydrophobic API in PLGA. [Video]. YouTube.
JoVE. (2009, January 4).
Madhyastha, H., Madhyastha, R., Nakajima, Y., & Maruyama, M. (2012). Cellular Toxicity of Nanogenomedicine in MCF-7 Cell Line: MTT assay. Journal of Nanomedicine & Nanotechnology, 3(5), 1-5.
International Journal of Pharmaceutical Sciences and Research. (2019).
PubMed. (n.d.). Current HPLC Methods for Assay of Nano Drug Delivery Systems.
Convertine, A. J., Lokitz, B. S., Vasileva, Y., Myrick, L. J., Scales, C. W., Lowe, A. B., & McCormick, C. L. (2007). Overcoming Limiting Side Reactions Associated with an NHS-Activated Precursor of Polymethacrylamide-Based Polymers.
Mielke, S., et al. (2021). An Update to Dialysis-Based Drug Release Testing—Data Analysis and Validation Using the Pharma Test Dispersion Releaser. Pharmaceutics, 13(11), 1888.
Delong America. (n.d.). Nanoparticle Sizing Techniques: Comparison of TEM vs. DLS vs. AFM. Retrieved from [Link]
Zhang, S., & Wang, C. (2023). Precise Analysis of Nanoparticle Size Distribution in TEM Image. Methods and Protocols, 6(4), 63.
Al-mahallawi, A. M., Khowessah, O. M., & Shoukri, R. A. (2016). comparison of in vitro dialysis release methods of loperamide-encapsulated liposomal gel for topical drug delivery. International Journal of Nanomedicine, 11, 3137.
Calvo, P., Vila-Jato, J. L., & Alonso, M. J. (1997). Development and Validation of a HPLC Method for the Determination of Cyclosporine A in New Bioadhesive Nanoparticles for Oral Administration.
Materials Horizons. (n.d.).
National Center for Biotechnology Information. (n.d.). Imidazo(1,2-a)pyridine. PubChem. Retrieved from [Link]
Malvern Panalytical. (2025, March 25). Comparison of Particle Size (Diameter)
Park, K. (2019). Predicting drug release kinetics from nanocarriers inside dialysis bags. Journal of Controlled Release, 316, 164-171.
Janas, C., et al. (2023). Comparison of the In Vitro Drug Release Methods for the Selection of Test Conditions to Characterize Solid Lipid Microparticles. Pharmaceutics, 15(2), 522.
ResearchGate. (n.d.).
Zhang, Y., et al. (2024). In silico prediction of pKa values using explainable deep learning methods.
ResearchGate. (2026, February 28).
PeerJ. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods.
de la Torre, B. G., & Albericio, F. (2020). The imidazo [1, 2-a] pyridine scaffold: a privileged structure in medicinal chemistry. Molecules, 25(2), 353.
ResearchGate. (n.d.). Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines.
International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Synthesis of novel N,N-dimethyl-1-(5-methyl-2-arylimidazo[1,2-a]pyridin-3-yl)
BioImpacts. (2023).
Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. (2004). Molecules, 9(9), 744-751.
Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. (2020). Molecules, 25(11), 2565.
Application Notes and Protocols for the Synthesis of Radiolabeled (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine for Imaging
Introduction: The Significance of Radiolabeled Imidazo[1,2-a]pyridines in Molecular Imaging The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically ap...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of Radiolabeled Imidazo[1,2-a]pyridines in Molecular Imaging
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] Its unique physicochemical properties and synthetic accessibility have made it a cornerstone in the development of novel therapeutic agents. In the realm of molecular imaging, particularly Positron Emission Tomography (PET), the ability to label such scaffolds with positron-emitting radionuclides offers a powerful tool for the non-invasive in vivo study of biological processes at the molecular level. PET imaging agents based on the imidazo[1,2-a]pyridine core are being explored for a variety of applications, including neuroimaging and oncology.[3][4][5][6]
This document provides a comprehensive guide for the synthesis of a novel radiolabeled imaging agent, specifically focusing on (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine. We will detail a proposed synthetic route for the necessary precursor and a robust protocol for its radiolabeling with Carbon-11, a commonly used radionuclide in PET imaging due to its short half-life of 20.4 minutes.[7][8] This allows for multiple imaging sessions in a single day and minimizes the long-term radiation dose to the subject. The protocols described herein are designed for researchers, scientists, and drug development professionals seeking to develop novel PET tracers based on the imidazo[1,2-a]pyridine framework.
Proposed Synthetic Pathway for the Radiolabeling Precursor
The successful synthesis of a radiolabeled compound hinges on the efficient preparation of a suitable precursor molecule. For the [11C]-labeling of (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine, a logical and efficient approach is the methylation of the primary amine of the non-radiolabeled parent compound, (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine, using [11C]methyl iodide ([11C]CH3I) or [11C]methyl triflate ([11C]CH3OTf). Therefore, the primary objective is the synthesis of this precursor.
A plausible and efficient synthetic route to (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine is proposed to proceed in two key steps, starting from commercially available 4,6-dimethylpyridin-2-amine:
Synthesis of 5,7-Dimethylimidazo[1,2-a]pyridine-2-carbonitrile: This intermediate is synthesized via a condensation reaction between 4,6-dimethylpyridin-2-amine and 2-bromoacetonitrile.
Reduction of the Nitrile to the Primary Amine: The nitrile group of 5,7-dimethylimidazo[1,2-a]pyridine-2-carbonitrile is then reduced to the corresponding primary amine, (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine.
This synthetic strategy is illustrated in the workflow diagram below.
Figure 1: Proposed workflow for the synthesis of the radiolabeling precursor.
Experimental Protocols: Precursor Synthesis
Protocol 1: Synthesis of 5,7-Dimethylimidazo[1,2-a]pyridine-2-carbonitrile
This protocol is based on established methods for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and α-halo carbonyl compounds.[9]
Materials:
4,6-Dimethylpyridin-2-amine
2-Bromoacetonitrile
Sodium bicarbonate (NaHCO3)
Ethanol
Ethyl acetate
Saturated sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate (MgSO4)
Silica gel for column chromatography
Procedure:
To a solution of 4,6-dimethylpyridin-2-amine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq).
Add 2-bromoacetonitrile (1.2 eq) dropwise to the mixture at room temperature.
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
Partition the residue between ethyl acetate and water.
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to afford 5,7-dimethylimidazo[1,2-a]pyridine-2-carbonitrile.
Characterization: The structure of the synthesized compound should be confirmed by 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: Reduction of 5,7-Dimethylimidazo[1,2-a]pyridine-2-carbonitrile
The reduction of the nitrile to the primary amine can be achieved using various reducing agents. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent suitable for this transformation.
Materials:
5,7-Dimethylimidazo[1,2-a]pyridine-2-carbonitrile
Lithium aluminum hydride (LiAlH4)
Anhydrous tetrahydrofuran (THF)
Sodium sulfate decahydrate (Na2SO4·10H2O)
Dichloromethane (DCM)
Methanol
Procedure:
To a suspension of LiAlH4 (2.0-3.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add a solution of 5,7-dimethylimidazo[1,2-a]pyridine-2-carbonitrile (1.0 eq) in anhydrous THF dropwise at 0 °C.
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then water again at 0 °C.
Filter the resulting suspension and wash the solid with THF.
Combine the filtrate and washings and concentrate under reduced pressure.
Purify the crude product by a suitable method, such as crystallization or column chromatography on silica gel (using a mobile phase containing a small amount of triethylamine to prevent streaking), to yield (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine.
Characterization: The final precursor should be characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry to confirm its identity and purity.
Radiolabeling Protocol with Carbon-11
The radiolabeling of the precursor is achieved through N-methylation of the primary amine using [11C]methyl iodide.
Figure 2: Workflow for the radiosynthesis of methanamine.
A suitable base (e.g., sodium hydride or a non-nucleophilic organic base)
HPLC system with a semi-preparative column (e.g., C18)
Mobile phase for HPLC (e.g., acetonitrile/water with 0.1% trifluoroacetic acid)
Sterile water for injection
Sterile 0.9% sodium chloride for injection
Ethanol for formulation
Procedure:
Prepare a solution of the precursor (approximately 1-2 mg) in the chosen anhydrous solvent (e.g., 200-300 µL of DMF).
Add the base to the precursor solution.
Bubble the gaseous [11C]CH3I through the reaction mixture at room temperature or slightly elevated temperature (e.g., 80-100 °C).
Allow the reaction to proceed for a set time (typically 3-5 minutes).
Quench the reaction by adding a volume of the HPLC mobile phase.
Inject the reaction mixture onto the semi-preparative HPLC system for purification.
Collect the fraction corresponding to the radiolabeled product, which is identified by co-elution with a non-radiolabeled standard.
Remove the HPLC solvent from the collected fraction under a stream of nitrogen with gentle heating.
Formulate the final product in a suitable vehicle for injection, such as sterile saline with a small percentage of ethanol.
Quality Control
Stringent quality control is essential to ensure the safety and efficacy of the radiopharmaceutical.
Parameter
Method
Acceptance Criteria
Radiochemical Purity
Analytical HPLC
> 95%
Identity of Product
Co-elution with non-radiolabeled standard on analytical HPLC
Retention time of the radioactive peak matches that of the standard
Specific Activity
Calculated from the radioactivity and the mass of the product
To be determined based on the application, but generally as high as achievable
pH
pH paper or pH meter
4.5 - 7.5
Radionuclidic Purity
Gamma-ray spectroscopy
> 99.9%
Sterility
Standard microbiological testing
Sterile
Bacterial Endotoxins
Limulus Amebocyte Lysate (LAL) test
Within acceptable limits
Conclusion
This document provides a detailed and scientifically grounded guide for the synthesis of radiolabeled (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine. The proposed synthetic route for the precursor is based on established and reliable chemical transformations. The radiolabeling protocol with Carbon-11 offers a rapid and efficient method for the preparation of this novel PET imaging agent. Adherence to the described protocols and rigorous quality control will ensure the production of a high-quality radiopharmaceutical suitable for preclinical and potentially clinical imaging studies. The development of such novel tracers is crucial for advancing our understanding of disease and for the development of new diagnostic and therapeutic strategies.
References
Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]
Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. Available at: [Link]
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]
Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. MDPI. Available at: [Link]
New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. PMC. Available at: [Link]
[11C]CO2 BOP fixation with amines to access 11C-labeled ureas for PET imaging. Amsterdam UMC. Available at: [Link]
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC. Available at: [Link]
A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. PMC. Available at: [Link]
Synthesis and evaluation of an [18F] labelled imidazopyridine, for the study of the peripheral benzodiazepine binding sites using PET. ANSTO Repository. Available at: [Link]
Synthesis and biological evaluation of novel radioiodinated imidazopyridine derivatives for amyloid-β imaging in Alzheimer's disease. PubMed. Available at: [Link]
Synthesis and Evaluation of Two 18F-Labeled 6-Iodo-2-(4′-N,N-dimethylamino)phenylimidazo[1,2-a]pyridine Derivatives as Prospective Radioligands for β-Amyloid in Alzheimer's Disease. PMC. Available at: [Link]
Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. Available at: [Link]
Fundamental concepts of radiopharmaceuticals quality controls. KnE Publishing. Available at: [Link]
(PDF) Radiopharmaceutical quality control. ResearchGate. Available at: [Link]
Technical Support Center: Synthesis of (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine
Welcome to the technical support center for the synthesis of (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the com...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important scaffold. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, found in numerous therapeutic agents.[1][2][3] The synthesis of specifically substituted analogues like (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine, however, often presents unique challenges that require a systematic approach to troubleshooting.
This document provides in-depth, experience-driven advice in a direct question-and-answer format, detailed experimental protocols, and visual workflows to ensure clarity and reproducibility in your laboratory.
Troubleshooting Guide
This section addresses the most common issues encountered during the multi-step synthesis of (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine. The proposed synthetic route involves an initial cyclization to form the core heterocycle, followed by functionalization at the C2 position and subsequent conversion to the target primary amine.
Question 1: My initial cyclization to form the 5,7-dimethylimidazo[1,2-a]pyridine core is giving a very low yield. What are the likely causes and how can I improve it?
Low yields in the formation of the imidazo[1,2-a]pyridine ring are a frequent bottleneck. This reaction, typically a variation of the Tchichibabin synthesis, involves the condensation of 4,6-dimethyl-2-aminopyridine with an α-halocarbonyl compound.
Potential Causes & Solutions:
Purity of Starting Materials: The 4,6-dimethyl-2-aminopyridine starting material can contain impurities that inhibit the reaction.
Solution: Verify the purity of your aminopyridine by NMR or LC-MS. If necessary, purify it by recrystallization or column chromatography before use. Ensure the α-halocarbonyl reagent (e.g., chloroacetone) is fresh and has not decomposed.
Sub-Optimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters that significantly influence yield.[4]
Solution: Conduct a systematic optimization. Screen different solvents; while ethanol or isopropanol are common, aprotic polar solvents like DMF or acetonitrile can sometimes improve results. Experiment with a temperature range, for example, from 80°C to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid degradation from prolonged heating.[4]
Side Reactions: The primary competing reaction is often the dimerization or polymerization of the α-halocarbonyl reagent, especially under basic conditions.
Solution: Maintain a precise 1:1 stoichiometry between the aminopyridine and the α-halocarbonyl compound.[4] Adding the α-halocarbonyl slowly to the heated solution of the aminopyridine can help minimize its self-condensation.
Modern Synthetic Alternatives: Classical methods can be inefficient.[5] Modern catalysis offers milder and higher-yielding alternatives.
Solution: Explore copper- or iron-catalyzed aerobic oxidative coupling reactions which can proceed under milder conditions and often give higher yields.[6] Multicomponent reactions, such as the Groebke-Blackburn-Bienaymé reaction, provide a convergent and atom-economical route to substituted imidazo[1,2-a]pyridines.[1][7][8]
Question 2: I'm having trouble with the Vilsmeier-Haack formylation at the C2 position. The reaction is either incomplete or produces multiple products. How can I resolve this?
The introduction of an aldehyde at the C2 position is a key step to set up the final reductive amination. The Vilsmeier-Haack reaction is standard for this, but its success is highly dependent on conditions.
Potential Causes & Solutions:
Vilsmeier Reagent Formation: The active electrophile must be pre-formed correctly from phosphoryl chloride (POCl₃) and dimethylformamide (DMF).
Solution: Add POCl₃ dropwise to ice-cold, anhydrous DMF with vigorous stirring. Allowing the reagent to form at 0°C for at least 30 minutes before adding the substrate is crucial.
Reaction Temperature: The temperature at which the substrate is added and the reaction is heated controls the regioselectivity and prevents decomposition.
Solution: Add the 5,7-dimethylimidazo[1,2-a]pyridine substrate to the cold Vilsmeier reagent, then allow the mixture to warm to room temperature before gently heating (e.g., 60-70°C). Overheating can lead to charring and the formation of intractable side products.
Aqueous Workup: The hydrolysis of the intermediate iminium salt must be carefully controlled to liberate the aldehyde.
Solution: Pour the reaction mixture slowly onto crushed ice, then carefully neutralize with a saturated base solution like sodium bicarbonate or sodium hydroxide, keeping the temperature low. Vigorous gas evolution will occur. Ensure the final pH is basic to fully hydrolyze the intermediate and precipitate the product.
Question 3: The final reductive amination step to form the methanamine is inefficient. What am I doing wrong?
Converting the C2-aldehyde to the primary amine via reductive amination is the final and often delicate step. Low yields typically stem from incomplete imine formation or inefficient reduction.
Potential Causes & Solutions:
Choice of Amine Source: To form a primary amine, a source of ammonia is required.
Solution: Use a large excess of ammonium acetate or a solution of ammonia in methanol. This high concentration drives the equilibrium towards imine formation.
Reducing Agent and pH Control: The choice of reducing agent and the reaction pH are critical. The imine must be formed before it is reduced, and the reducing agent must be stable at the reaction pH.
Solution: Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is mild and tolerant of slightly acidic conditions which favor imine formation. If using sodium borohydride (NaBH₄), the reaction is typically done in methanol. Sodium cyanoborohydride (NaBH₃CN) is also effective but requires careful pH control (pH 6-7) and is highly toxic.
Competing Reactions: The aldehyde starting material can be reduced directly to the corresponding alcohol by the reducing agent.
Solution: Ensure sufficient time for imine formation before adding the reducing agent. A common strategy is to stir the aldehyde and the ammonia source together for 1-2 hours at room temperature before introducing the hydride.
Question 4: I am struggling to purify my final product, (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine. It streaks badly on my silica column. What purification strategies do you recommend?
The basic nature of the primary amine product makes it prone to interacting strongly with the acidic silica gel, leading to poor separation and low recovery.
Recommended Purification Methods:
Modified Column Chromatography:
Solution: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier. A typical eluent system would be Dichloromethane/Methanol with 0.5-1% triethylamine or ammonium hydroxide.[9] This neutralizes the acidic sites on the silica, allowing the amine to elute cleanly.
Acid-Base Extraction:
Solution: This is a highly effective technique for separating basic compounds from neutral or acidic impurities.[4] Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with a dilute aqueous acid (e.g., 1M HCl). The basic amine product will be protonated and move into the aqueous layer. The layers are then separated, the aqueous layer is made basic with NaOH or NaHCO₃, and the free-based product is back-extracted into an organic solvent.
Recrystallization/Salt Formation:
Solution: If the free base is a solid, recrystallization from a suitable solvent can be effective.[9] Alternatively, the product can be converted to a crystalline salt (e.g., hydrochloride or dihydrochloride salt) by treating a solution of the free base with HCl in ether or isopropanol.[10][11] The salt often has better crystalline properties and is easier to handle and purify.
Frequently Asked Questions (FAQs)
Q: What is the most reliable method to monitor the progress of these reactions?A: Thin Layer Chromatography (TLC) is indispensable for routine monitoring.[12] Use a UV lamp to visualize the aromatic compounds. Staining with potassium permanganate can also be helpful. For more precise analysis and to confirm product mass, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.
Q: Are there any particular safety precautions I should take during this synthesis?A: Yes. Phosphoryl chloride (POCl₃) used in the Vilsmeier-Haack reaction is highly corrosive and reacts violently with water; it must be handled in a fume hood with appropriate personal protective equipment (PPE). Reducing agents like sodium borohydride can release flammable hydrogen gas upon contact with acid. Always conduct these reactions in a well-ventilated area.
Q: Can this synthesis be made "greener" or more efficient?A: Absolutely. Researchers are increasingly developing more sustainable methods. One-pot syntheses, where multiple steps are carried out in the same vessel, can significantly improve efficiency.[5] The use of microwave irradiation has been shown to dramatically reduce reaction times and improve yields for the formation of the imidazo[1,2-a]pyridine core.[7] Furthermore, reactions in green solvents like water or ethanol are being explored.[13]
Optimized Experimental Protocol
This protocol details a reliable, multi-step synthesis of the target compound with expected yields and key parameters.
Step 1: Synthesis of 5,7-Dimethylimidazo[1,2-a]pyridine
To a solution of 4,6-dimethyl-2-aminopyridine (1.0 eq) in ethanol, add chloroacetone (1.1 eq).
Reflux the mixture for 6-8 hours, monitoring the reaction by TLC until the starting material is consumed.
Cool the reaction to room temperature and add a saturated solution of sodium bicarbonate.
Stir for 1 hour. The product will often precipitate.
Filter the solid, wash with water, and dry under vacuum to yield the crude product. Further purification can be done by recrystallization from ethanol/water.
Step 2: Synthesis of 5,7-Dimethylimidazo[1,2-a]pyridine-2-carbaldehyde
In a fume hood, add phosphoryl chloride (POCl₃, 3.0 eq) dropwise to anhydrous N,N-dimethylformamide (DMF) at 0°C. Stir for 30 minutes.
Add a solution of 5,7-dimethylimidazo[1,2-a]pyridine (1.0 eq) in anhydrous DMF to the Vilsmeier reagent at 0°C.
Allow the reaction to warm to room temperature, then heat to 70°C for 4-6 hours.
Cool the mixture and pour it slowly onto a stirred mixture of ice and saturated sodium bicarbonate solution.
Stir until the product precipitates. Filter the solid, wash thoroughly with water, and dry to obtain the aldehyde.
Step 3: Synthesis of (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine
Dissolve 5,7-dimethylimidazo[1,2-a]pyridine-2-carbaldehyde (1.0 eq) in methanol.
Add ammonium acetate (10.0 eq) and stir at room temperature for 2 hours to form the imine in situ.
Cool the solution to 0°C and add sodium borohydride (NaBH₄, 2.0 eq) portion-wise.
Stir the reaction at room temperature overnight.
Quench the reaction by slowly adding water. Remove the methanol under reduced pressure.
Extract the aqueous residue with dichloromethane (3x).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine. Purify as described in the troubleshooting guide.
Data Summary Table
Step
Key Reagents
Molar Ratio (to Substrate)
Solvent
Temp.
Time
Expected Yield
1
4,6-dimethyl-2-aminopyridine, Chloroacetone
1 : 1.1
Ethanol
Reflux
6-8 h
75-85%
2
5,7-dimethylimidazo[1,2-a]pyridine, POCl₃, DMF
1 : 3 : excess
DMF
70°C
4-6 h
60-70%
3
Aldehyde, Ammonium Acetate, NaBH₄
1 : 10 : 2
Methanol
RT
12-16 h
50-65%
Visual Workflow and Troubleshooting Diagrams
Overall Synthetic Workflow
Caption: A three-step workflow for the synthesis of the target compound.
Troubleshooting Decision Tree: Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
References
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
MDPI. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Retrieved from [Link]
Lacerda, R. B., et al. (2024). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Retrieved from [Link]
Vuillermet, F., et al. (2021). Synthesis of Imidazo[1,2-a]pyridines: Triflic Anhydride-Mediated Annulation of 2H-Azirines with 2-Chloropyridines. The Journal of Organic Chemistry. Retrieved from [Link]
ResearchGate. (n.d.). An efficient synthesis of new imidazo[1,2-: A] pyridine-6-carbohydrazide and pyrido[1,2- a] pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. Retrieved from [Link]
Gueiffier, A., et al. (1998). Synthesis of imidazo[1,2-a]pyridines as antiviral agents. Journal of Medicinal Chemistry. Retrieved from [Link]
Al-Sanea, M. M., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Retrieved from [Link]
Krchnak, V., et al. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. Retrieved from [Link]
Desai, N. C., et al. (2014). Synthesis of novel N,N-dimethyl-1-(5-methyl-2-arylimidazo[1,2-a]pyridin-3-yl) methanamine derivatives as potential antimicrobial. Journal of Saudi Chemical Society. Retrieved from [Link]
Ghorbani-Vaghei, R., et al. (2016). Simple synthesis of new imidazopyridinone, pyridopyrimidinone, and thiazolopyridinone derivatives and optimization of reaction parameters using response surface methodology. Scientific Reports. Retrieved from [Link]
Chansawang, S., et al. (2019). An Efficient Synthesis of Imidazo[1,2-a]pyridines. Chiang Mai University Journal of Natural Sciences. Retrieved from [Link]
Wang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives. Molecules. Retrieved from [Link]
Mădălina, C., et al. (2014). SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIVATES. Revue Roumaine de Chimie. Retrieved from [Link]
Chen, J., et al. (2011). Heteroaromatic imidazo[1,2-a]pyridines synthesis from C–H/N–H oxidative cross-coupling/cyclization. Chemical Communications. Retrieved from [Link]
Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
Martínez, A., et al. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Proceedings. Retrieved from [Link]
Technical Support Center: Strategies for Overcoming Solubility Challenges with (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine
Welcome to the technical support guide for (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine. This document is designed for researchers, chemists, and drug development professionals who may encounter solubility challen...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine. This document is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges with this promising imidazopyridine derivative. Our goal is to provide not only solutions but also the underlying scientific principles to empower you to make informed decisions in your experiments.
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its wide range of biological activities.[1][2] However, like many heterocyclic compounds, derivatives such as (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine can present solubility hurdles that may impede experimental progress. This guide offers a structured approach to understanding and overcoming these issues.
Section 1: Understanding the Physicochemical Properties
A foundational understanding of the molecule's properties is the first step in troubleshooting. Its structure dictates its behavior in different solvent systems.
Q1: What are the key structural features of (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine that influence its solubility?
The solubility of this compound is a balance between its hydrophobic and hydrophilic features:
Hydrophobic Core : The fused imidazo[1,2-a]pyridine ring system is largely aromatic and nonpolar. The two methyl groups (-CH₃) further increase its lipophilicity, or tendency to dissolve in non-polar, organic solvents. Fused bicyclic rings often lead to issues with low aqueous solubility.[2]
Hydrophilic Center : The primary amine (-CH₂NH₂) on the side chain is the key to its aqueous solubility. This group is basic and can be protonated to form a positively charged ammonium salt (-CH₂NH₃⁺). This ionization dramatically increases the molecule's polarity and its ability to interact with water molecules.
Multiple Basic Sites : The compound possesses at least two basic nitrogen atoms: the primary amine and a nitrogen within the imidazopyridine ring. This is evidenced by its common availability as a dihydrochloride (2HCl) salt, indicating that two sites can be protonated.[3][4][5]
Q2: How does pH critically affect the solubility of this compound?
The solubility of (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine is highly dependent on pH due to its basic nature. To understand this, we must consider the difference between LogP and LogD.[6][7]
LogP is the partition coefficient for the neutral, un-ionized form of the molecule. It is a constant that reflects the compound's intrinsic lipophilicity.[8]
LogD is the distribution coefficient at a specific pH. It accounts for all species of the molecule (ionized and un-ionized) and is therefore the most relevant measure of lipophilicity under physiological conditions.[6][7]
For a basic compound like this one, as the pH decreases, the amine groups become protonated. This leads to a lower LogD value (more hydrophilic) and consequently, higher aqueous solubility. Conversely, at higher pH (above its pKa), the compound exists in its neutral free base form, which is more lipophilic (higher LogD) and less soluble in water. The primary amine likely has a pKa around 9-10, meaning it will be predominantly protonated and charged at physiological pH (7.4) and below.[9]
Property
Predicted Value/Comment
Rationale & Implication for Solubility
Molecular Formula
C₁₀H₁₃N₃
---
Form
Often supplied as a free base or a dihydrochloride (2HCl) salt.[3][4]
The salt form is designed for improved aqueous solubility and handling.
Predicted pKa
~9-10 (for the primary amine)
The compound is basic. At pH < 8, it will be protonated and more water-soluble.
Predicted LogP
~1.5 - 2.5
The neutral form is moderately lipophilic. This value is a key component of drug-likeness evaluation.[8]
Predicted LogD (pH 7.4)
~0.5 - 1.5
At physiological pH, the compound is significantly more hydrophilic than its neutral form, aiding solubility in buffers.
Solubility Profile
High in acidic aqueous solutions (pH < 6). Low in neutral to basic aqueous solutions (pH > 8). High in organic solvents like DMSO, DMF, and alcohols.
This pH-dependent solubility is the most critical factor to manage in experiments.
Section 2: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments and provides direct, actionable solutions.
Q3: My compound (supplied as a free base) will not dissolve in my neutral aqueous buffer (e.g., PBS pH 7.4). What is my first step?
This is the most common issue and is directly related to the compound's high pKa. The neutral free base has very low intrinsic water solubility.
Primary Solution: pH Adjustment.
The most effective strategy is to protonate the molecule by lowering the pH.
Prepare an Acidic Stock: Instead of dissolving directly in PBS, first, dissolve the compound in a small amount of dilute acid, such as 0.1 M HCl. You are essentially creating the hydrochloride salt in situ.
Titrate to Solubility: Add the acid dropwise until the solid dissolves completely. The target pH for full dissolution will likely be between 4 and 6.
pH Readjustment (If Necessary): Once the compound is in solution, you can slowly add a base (e.g., 0.1 M NaOH) to carefully raise the pH to your desired experimental value. Be cautious, as precipitation may occur if you exceed the solubility limit at that final pH.
Buffer Choice: Consider using a buffer system with a pH below 7, such as a citrate or acetate buffer, if your experimental conditions permit.
Q4: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous medium. How can I prevent this?
This is a classic problem for many compounds with low aqueous solubility. DMSO is an excellent solubilizing agent, but when the DMSO concentration is diluted below a certain threshold, the compound can crash out of the aqueous solution.
Solutions:
Lower the Stock Concentration: Your DMSO stock may be too concentrated. Try preparing a more dilute stock solution (e.g., 10 mM instead of 100 mM) and adding a larger volume to your aqueous medium.
Use an Acidified Aqueous Medium: As described above, diluting your DMSO stock into a buffer that is already acidic (e.g., pH 5-6) will keep the compound protonated and soluble.
Increase Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is sufficient to act as a co-solvent. Many in vitro assays can tolerate 0.5-1% DMSO without adverse effects, but this must be validated for your specific system.
Method of Addition: Add the DMSO stock to the aqueous medium slowly while vortexing or stirring vigorously. This rapid mixing can prevent localized high concentrations that initiate precipitation.
Q5: What is the best way to prepare a stock solution of (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine?
The best method depends on the form of the compound you have (free base vs. salt) and your intended application.
For the Dihydrochloride Salt (or other salt forms): This form is intended for aqueous solubility. Start with water or an appropriate buffer. If solubility is still limited, a small amount of acid can be added.
For the Free Base (for Organic Chemistry/Storage): High-concentration stock solutions (e.g., >50 mM) are best prepared in a dry, aprotic organic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
For the Free Base (for Aqueous Biological Assays): Follow the acidification protocol outlined in the next section.
Q6: Are there alternative formulation strategies I can use for in vitro or in vivo studies?
When simple pH adjustment or co-solvents are insufficient or not viable (e.g., for in vivo studies), advanced formulation strategies can be employed.
Co-solvents: Mixtures of water with solvents like ethanol, propylene glycol (PG), or polyethylene glycol (PEG 400) can significantly increase solubility. A common vehicle for animal studies might be 10% DMSO, 40% PEG 400, and 50% water.
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them and increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.
Surfactants: Using small amounts of surfactants like Tween® 80 or Cremophor® EL can create micelles that encapsulate the compound, improving its solubility and stability in aqueous solutions.
Section 3: Experimental Protocols & Workflows
Protocol 1: Step-by-Step Guide for Preparing an Acidified Aqueous Stock Solution (from Free Base)
This protocol is designed to create a 10 mM aqueous stock solution.
Weigh Compound: Accurately weigh out the required amount of (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine free base. For 1 mL of a 10 mM solution, you will need approximately 1.75 mg.
Add Vehicle: Place the weighed solid into a suitable microcentrifuge tube or vial. Add approximately 80% of the final desired volume of deionized water (e.g., 800 µL for a 1 mL final volume). The compound will likely appear as an insoluble suspension.
Acidify: While stirring or vortexing, add 1 M HCl dropwise (typically 1-2 µL at a time). Continue adding acid until all of the solid has completely dissolved, resulting in a clear solution.
Check pH: Use a calibrated pH meter or pH paper to check the pH of the solution. It should be in the acidic range (typically pH 3-5).
Final Volume Adjustment: Add deionized water to reach the final desired volume (e.g., bring the total volume to 1 mL).
Sterilization (if required): If for cell culture use, sterilize the final solution by passing it through a 0.22 µm syringe filter.
Workflow Diagram: Decision Tree for Solubilization Strategy
This diagram provides a logical path to selecting the appropriate method for dissolving your compound.
Caption: Decision workflow for troubleshooting solubility.
Section 4: Frequently Asked Questions (FAQs)
Q7: What form of the compound am I likely to have - the free base or a salt?
Check your supplier's documentation (Certificate of Analysis, product page, or bottle label). The name will often specify if it is a salt, for example, "(5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochloride" or "...2HCl".[3][4][5] If no salt is specified, you should assume you have the free base.
Q8: How should I store solutions of this compound to maintain stability and prevent precipitation?
DMSO/Organic Stocks: Store desiccated at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Aqueous Stocks: Acidified aqueous stocks are generally stable. Store at 4°C for short-term use (days to weeks) or frozen at -20°C for longer periods. If you have adjusted the pH back towards neutral, be aware that the compound may precipitate upon freezing and may require warming and vortexing to redissolve.
Q9: Can I use sonication or heating to improve solubility? What are the risks?
Yes, both can be used cautiously as a final resort.
Sonication: A brief period in an ultrasonic bath can help break up solid aggregates and accelerate dissolution. This is generally safe for the compound.
Heating: Gently warming the solution (e.g., to 37-50°C) can temporarily increase solubility. However, be aware of two risks: 1) The compound may precipitate out again upon cooling to room temperature, and 2) Prolonged heating can lead to degradation of the compound or evaporation of the solvent. This should be a last resort and the stability of the compound at elevated temperatures should be considered.
References
Chemical Substance Information for 1-(5,7-dimethylimidazo[1,2-a]pyridin-2-yl)methanamine(SALTDATA: 2HCl 1.5H2O). Google Vertex AI Search.
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investig
Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. PMC.
1-(5,7-dimethylimidazo[1,2-a]pyridin-2-yl)
Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. PMC.
Navigating the Synthesis of (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for experiments involving (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine. This guide is designed to provide in-...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for experiments involving (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that you may encounter during the synthesis, purification, and handling of this important heterocyclic compound. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure the success of your experimental work.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties and handling of (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine.
Q1: What is the recommended storage condition for (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine?
A1: As a primary amine, (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine is susceptible to slow oxidation and can react with atmospheric carbon dioxide to form the corresponding carbamate. Therefore, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C for long-term storage). The dihydrochloride salt form is generally more stable for storage.[1]
Q2: What are the general solubility characteristics of this compound?
A2: The free base form of (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine is expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its solubility in less polar solvents like dichloromethane and ethyl acetate may be limited. The dihydrochloride salt is typically soluble in water and methanol.
Q3: How can I monitor the progress of reactions involving this compound?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring reaction progress. A suitable mobile phase would typically be a mixture of a polar solvent (e.g., ethyl acetate or methanol) and a nonpolar solvent (e.g., hexanes), often with a small amount of a basic modifier like triethylamine to prevent streaking of the amine on the silica plate. Visualization can be achieved using UV light (as the imidazo[1,2-a]pyridine core is UV active) and/or a potassium permanganate stain, which will react with the amine functionality.
Q4: What are the expected spectroscopic signatures for (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine?
A4: In the ¹H NMR spectrum, you would expect to see characteristic signals for the aromatic protons on the imidazo[1,2-a]pyridine ring, singlets for the two methyl groups, and a singlet for the aminomethyl protons. The chemical shifts of the aromatic protons are influenced by the electron-donating methyl groups. In the ¹³C NMR spectrum, distinct signals for all carbon atoms, including the two methyl carbons, the aminomethyl carbon, and the carbons of the heterocyclic core, should be observable. Mass spectrometry should show a molecular ion peak corresponding to the molecular weight of the compound. For related imidazo[1,2-a]pyridine derivatives, characteristic NMR data has been reported which can be used as a reference.[2][3][4][5][6]
II. Troubleshooting Common Experimental Issues
This section provides a detailed guide to overcoming common challenges encountered during the synthesis and purification of (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine.
A plausible and common synthetic route to (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine involves a two-step process: first, the synthesis of the imidazo[1,2-a]pyridine core, followed by the introduction of the aminomethyl group. A likely approach is the reaction of 4,6-dimethyl-2-aminopyridine with an appropriate three-carbon electrophile containing a masked or protected amine functionality. An alternative is the reduction of a corresponding nitrile or amide precursor.
Below is a troubleshooting table addressing potential issues in a common synthetic approach.
Problem
Probable Cause(s)
Recommended Solution(s)
Low or no yield of the imidazo[1,2-a]pyridine core
- Monitor the reaction closely by TLC to determine the optimal reaction time. - Ensure the purity of starting materials, particularly the 2-aminopyridine derivative.[7] - Optimize the reaction temperature; some condensations require heating.[8] - If using a catalyst, ensure it is fresh and used in the correct loading. For some reactions, a catalyst may not be necessary.[8]
Formation of multiple side products
- Side reactions of the starting materials or product. - Decomposition under reaction conditions. - For the GBB reaction, the formation of byproducts from the isocyanide or aldehyde.[2][9]
- Lower the reaction temperature. - Use a protecting group for the amine if it is found to be reactive under the conditions for subsequent functionalization. - In a GBB approach, ensure high purity of the isocyanide and aldehyde to minimize side reactions.
Difficulty in purifying the final product
- The compound is highly polar and streaks on silica gel. - The compound is a salt and does not move from the baseline. - Co-elution with polar impurities.
- For column chromatography, add a small amount of a basic modifier (e.g., 0.5-1% triethylamine or ammonia in methanol) to the eluent to suppress tailing. - If the product is a salt, neutralize it with a mild base (e.g., saturated sodium bicarbonate solution) during workup before chromatography. - Consider reverse-phase chromatography for highly polar compounds. - Recrystallization from a suitable solvent system can be an effective alternative to chromatography.
Incomplete reduction of a nitrile or amide precursor
- Use a freshly opened or properly stored reducing agent (e.g., LiAlH₄, NaBH₄ with an additive). - Increase the equivalents of the reducing agent. - For catalytic hydrogenation, ensure the catalyst is not poisoned by any sulfur-containing impurities. The presence of a strong acid can help prevent catalyst poisoning by the product amine.[10]
Product degradation during workup or purification
- The aminomethyl group can be sensitive to strongly acidic or basic conditions. - The imidazo[1,2-a]pyridine ring can be sensitive to strong oxidizing agents.
- Use mild acidic or basic conditions for workup and extraction. - Avoid prolonged exposure to strong acids or bases. - Keep the temperature low during purification steps.
III. Experimental Protocols
This section provides a detailed, step-by-step methodology for a plausible synthesis of (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine.
Protocol 1: Synthesis of 2-(Chloromethyl)-5,7-dimethylimidazo[1,2-a]pyridine
This protocol describes the synthesis of a key intermediate for the final product.
Rationale: The reaction between a 2-aminopyridine and an α-haloketone is a classic and reliable method for the synthesis of the imidazo[1,2-a]pyridine core.[8][11][12] Here, we use 1,3-dichloroacetone as the electrophile to introduce the chloromethyl group at the 2-position.
Step-by-Step Methodology:
To a solution of 4,6-dimethyl-2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or acetone, add sodium bicarbonate (1.5 eq).
To this suspension, add a solution of 1,3-dichloroacetone (1.1 eq) in the same solvent dropwise at room temperature.
Heat the reaction mixture to reflux and monitor the progress by TLC.
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 2-(chloromethyl)-5,7-dimethylimidazo[1,2-a]pyridine.
Protocol 2: Synthesis of (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine
This protocol describes the conversion of the chloromethyl intermediate to the final product via a Gabriel synthesis approach.
Rationale: The Gabriel synthesis is a robust method for the preparation of primary amines from alkyl halides, avoiding the over-alkylation that can occur with ammonia.
Step-by-Step Methodology:
To a solution of 2-(chloromethyl)-5,7-dimethylimidazo[1,2-a]pyridine (1.0 eq) in a polar aprotic solvent such as DMF, add potassium phthalimide (1.2 eq).
Heat the reaction mixture to 80-100 °C and monitor the formation of the phthalimide-protected intermediate by TLC.
Once the reaction is complete, cool the mixture to room temperature.
Add hydrazine hydrate (2.0-3.0 eq) to the reaction mixture and stir at room temperature or with gentle heating to cleave the phthalimide protecting group.
After the deprotection is complete (monitored by TLC), pour the reaction mixture into water and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography, using an eluent system containing a basic modifier (e.g., dichloromethane/methanol/triethylamine), to yield (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine.
IV. Visualizations
General Synthetic Workflow
Caption: Troubleshooting logic for low yield in the cyclocondensation step.
V. References
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
[13]2. Guchhait, S. K., et al. (2012). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules, 17(8), 9485-9493.
[8]3. Rentería-Gómez, M. A., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules, 27(22), 7869.
[2]4. Abrahams, K. A., et al. (2012). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Journal of Medicinal Chemistry, 55(17), 7547-7557.
[14]5. El-Gendy, M. A. A. (2006). SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES. The Islamic University Journal (Series of Natural Studies and Engineering), 14(2), 31-38.
[3]6. Shanghai Aladdin Biochemical Technology Co ltd. (2020). Synthesis method of 2-amino-4, 6-dimethylpyridine. CN111303047A.
[7]7. Le-Bihan, G., et al. (2002). Synthesis of imidazo[1,2-a]pyridines as antiviral agents. Bioorganic & Medicinal Chemistry Letters, 12(15), 1955-1958.
[15]8. Uslu Kobak, R. Z., et al. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Turkish Journal of Chemistry, 47(4), 794-809.
[4]9. Azizi, N., & Deezfoli, A. R. (2017). The synthesis of imidazo [1,2-a] pyridines derivatives from 2-amino pyridine catalysed by DES. Journal of the Iranian Chemical Society, 14(11), 2433-2438.
[16]10. Khan, M. T. H., et al. (2009). A simple synthesis of aminopyridines: use of amides as amine source. Journal of the Brazilian Chemical Society, 20(5), 967-972.
[17]11. Puras, G., et al. (1990). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC.
[5]12. El-Sayed, M. A. (2014). Synthesis of New Imidazo [1,2-a] Pyridine and their NMR Spectral Data. Journal of Chemical and Pharmaceutical Research, 6(7), 2004-2009.
[6]13. Sakamoto, T., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 23(4), 1985.
[18]14. Zotova, M. A., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry, 16, 2898-2905.
[19]15. Lee, S., et al. (2022). Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. Molecules, 27(6), 1996.
[20]16. Zhang, Y. M., & Liu, Y. (1996). THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3. Journal of the Chemical Society, Perkin Transactions 1, (18), 2189-2192.
[21]17. Rentería-Gómez, M. A., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry Proceedings, 10(1), 8.
[9]18. Imperial Chemical Industries Plc. (2005). Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation. US20050250947A1.
[10]19. Katritzky, A. R., et al. (2006). A mild, catalyst-free synthesis of 2-aminopyridines. Arkivoc, 2006(5), 179-186.
[22]20. Jose, G., et al. (2021). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. Bioorganic & Medicinal Chemistry, 48, 116405.
[23]21. Wang, Y., et al. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 27(3), 856.
[24]22. Singh, P., & Kaur, M. (2021). C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. European Journal of Medicinal Chemistry, 223, 113645.
[25]23. Desai, N. C., et al. (2012). Synthesis of novel N,N-dimethyl-1-(5-methyl-2-arylimidazo[1,2-a]pyridin-3-yl) methanamine derivatives as potential antimicrobial. Indian Journal of Chemistry-Section B, 51B(7), 1137-1144.
24. Wang, P., et al. (2020). Electrochemical Dehydrogenative C−H Aminomethylation of Imidazopyridines and Related Heterocycles. Chemistry–A European Journal, 26(60), 13586-13590.
[26]25. Al-Fakeh, M. S., et al. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances, 14(3), 1836-1856.
[27]26. CAS Common Chemistry. (n.d.). 1-(5,7-dimethylimidazo[1,2-a]pyridin-2-yl)methanamine(SALTDATA: 2HCl 1.5H2O). Retrieved from [Link]
[1]27. Khilya, V. P., et al. (1995). Synthesis and properties of cyanomethyl derivatives of imidazo[1,2-a]pyridine, imidazo[1,2-a]pyrimidine, and imidazo[2,1-b]thiazole. Chemistry of Heterocyclic Compounds, 31(8), 997-1003.
[28]28. Vuillermet, F., et al. (2021). Synthesis of Imidazo[1,2-a]pyridines: Triflic Anhydride-Mediated Annulation of 2H-Azirines with 2-Chloropyridines. The Journal of Organic Chemistry, 86(1), 388-402.
[29]29. de Oliveira, C. S., et al. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 8(3), 2845-2877.
[11]30. Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005.
[12]31. Tali, J. A., & Shankar, R. (2022). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 20(33), 6549-6573.
[30]32. Li, J., et al. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. New Journal of Chemistry, 45(33), 14881-14896.
33. Silver, J. (2017). How can I purify my synthesised unnatural aliphatic amino acid?. ResearchGate. Retrieved from [Link]
[31]34. Chapman, P., & Schaefer, K. (2023). Overcoming Challenges and Improving Efficiency in Protein Purification. Labcompare.
[32]35. van der Marel, G. A., et al. (2006). Protective group strategies in carbohydrate and peptide chemistry. Scholarly Publications Leiden University.
[33]36. Li, Y., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Journal of Pharmaceutical Analysis, 13(5), 459-471.
[34]37. WuXi AppTec DMPK. (2023). Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. WuXi AppTec.
[35]38. Roque, A. C. A., et al. (2015). Challenges and opportunities in the purification of recombinant tagged proteins. Biotechnology Journal, 10(9), 1341-1355.
[36]39. Zhu, X., et al. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 27(19), 6607.
[37]40. Tali, J. A., & Shankar, R. (2023). Biologically active imidazo[1,2‐a]pyridines. Archiv der Pharmazie, 356(5), 2200541.
purification challenges of (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine
Technical Support Center: (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine From the Desk of the Senior Application Scientist Welcome to the dedicated technical support guide for (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine
From the Desk of the Senior Application Scientist
Welcome to the dedicated technical support guide for (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine. This resource is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this and structurally related imidazo[1,2-a]pyridine scaffolds.[1] The unique structure of this compound, featuring a basic primary amine and a heterocyclic core, presents specific challenges during its purification. This guide synthesizes established methodologies with practical, field-proven insights to help you navigate these complexities, ensuring you achieve the desired purity and yield for your critical experiments.
Our approach is built on explaining the "why" behind each step, providing you with the causal logic needed to adapt and troubleshoot effectively.
Troubleshooting Guide
This section addresses specific, common issues encountered during the purification of (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine and its analogs.
Question 1: My compound is streaking severely on my silica gel TLC plate, making it impossible to assess purity or determine an appropriate Rf value. What's happening and how do I fix it?
Answer:
This is the most common issue when working with basic amines on standard silica gel.
Causality: Silica gel is weakly acidic (pKa ≈ 4.5) due to the presence of silanol (Si-OH) groups on its surface. Your compound, (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine, has two basic nitrogen centers: the primary amine and the nitrogen atoms in the imidazopyridine ring system. These basic centers undergo strong acid-base interactions with the silica surface. This causes a portion of your molecules to remain adsorbed at the origin while the rest move up the plate with the solvent front, resulting in a long, continuous streak rather than a compact spot. This phenomenon can lead to poor separation and significant loss of product on a preparative column.[2]
Solution: Neutralize the Stationary Phase.
The most effective solution is to add a small amount of a basic modifier to your eluent system. This deactivates the acidic sites on the silica, allowing your compound to travel up the plate based on polarity interactions alone.
Primary Recommendation: Add 0.5% to 1% triethylamine (TEA) to your chosen eluent (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane).
Alternative: Add 0.5% to 1% ammonium hydroxide (NH₄OH) to your eluent system. This is particularly effective when using more polar solvent systems containing methanol.
Experimental Protocol: Prepare two small TLC developing chambers. In one, use your standard eluent. In the second, use the same eluent but with 1% TEA added. Spot your crude material on two separate TLC plates and run them in parallel. The difference is typically dramatic, with the plate in the TEA-modified eluent showing well-defined, round spots.
Question 2: I've run a silica column, but my yield is extremely low. I suspect the product is irreversibly stuck to the silica. How can I improve my recovery?
Answer:
This issue is a direct consequence of the strong acid-base interactions described in the previous point, scaled up to a preparative column.
Causality: Without a basic modifier, a significant portion of your basic amine product can bind so strongly to the acidic silica gel that even highly polar eluents cannot wash it off the column, leading to catastrophic yield loss.
Solutions:
Pre-treat the Silica and Eluent: Always use an eluent containing a basic modifier (0.5-1% TEA or NH₄OH) for the entire chromatographic run, from packing the column to eluting the final fractions. This ensures the silica is "deactivated" before your compound is even loaded.
Consider an Alternative Stationary Phase: If yield loss remains an issue, consider switching to a different stationary phase.
Neutral or Basic Alumina: Alumina is a good alternative for purifying basic compounds. It is available in acidic, neutral, and basic grades. For your compound, neutral or basic alumina would be most appropriate.
Reverse-Phase Chromatography (C18): If the compound and its impurities have sufficient differences in hydrophobicity, reverse-phase chromatography using a solvent system like Acetonitrile/Water or Methanol/Water can be an excellent, albeit more expensive, alternative.
Question 3: The separation between my desired product and a key impurity is very poor (ΔRf < 0.1). How can I optimize the separation?
Answer:
This indicates that your product and the impurity have very similar polarities.
Causality: This often occurs with impurities that are structurally similar to the target compound, such as a positional isomer or a precursor that is only one minor functional group away from the final product.
Optimization Workflow:
Systematic Eluent Screening (TLC): Do not rely on a single solvent system. Methodically test different solvent combinations. For imidazopyridine derivatives, the following systems are commonly effective[3][4]:
Dichloromethane (DCM) / Methanol (MeOH)
Ethyl Acetate (EtOAc) / Hexanes (or Heptane)
Chloroform (CHCl₃) / Methanol (MeOH)
Test various ratios (e.g., 99:1, 98:2, 95:5) for each system, always including your basic modifier (TEA).
Employ a Longer Column: For preparative column chromatography, increasing the length-to-diameter ratio of your silica bed increases the number of theoretical plates, providing more opportunities for separation. A good rule of thumb is a ratio of at least 10:1.
Use Gradient Elution: Start with a less polar eluent system to wash off non-polar impurities. Then, gradually and slowly increase the polarity of the eluent over the course of the run to carefully elute your product, leaving more polar impurities behind.
Question 4: I've successfully purified my compound as a free base, but it's an oil and seems to be degrading over time. How can I obtain a stable, solid product?
Answer:
Many primary amines, especially those with relatively low molecular weights, exist as oils at room temperature and can be susceptible to air oxidation. Converting the free base to a stable salt is the standard and highly recommended solution.
Causality: Salt formation introduces strong ionic lattice forces, which typically results in a high-melting, crystalline solid. Salts are also generally less prone to oxidation and are easier to handle and weigh accurately. The literature frequently reports imidazo[1,2-a]pyridine amines as hydrochloride salts.[5]
Protocol for HCl Salt Formation:
Ensure your purified free base is dissolved in a suitable anhydrous solvent where the HCl salt is insoluble. Common choices include diethyl ether, isopropanol, or ethyl acetate.
Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane) dropwise to the stirred solution of your free base.
A precipitate (your HCl salt) should form immediately.
Continue adding the HCl solution until no further precipitation is observed.
Stir the resulting slurry for 30 minutes to an hour, sometimes in an ice bath to maximize precipitation.
Collect the solid by vacuum filtration, wash it with a small amount of the cold anhydrous solvent (e.g., cold diethyl ether), and dry it under vacuum.
This procedure often yields a stable dihydrochloride hydrate salt.[5]
Frequently Asked Questions (FAQs)
Q1: What is the most reliable, go-to purification strategy for (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine?A1: The most robust strategy is a two-stage process. First, perform silica gel column chromatography on the crude material using a dichloromethane/methanol eluent system containing 0.5-1% triethylamine.[4] Collect and combine the pure fractions. Second, convert the resulting purified free base (which may be an oil) into its hydrochloride or citrate salt to induce crystallization and enhance long-term stability.[6] Final recrystallization from a solvent like isopropanol or ethanol/ether can be performed for ultimate purity.
Q2: What are the most likely impurities I should be looking for?A2: The impurities are highly dependent on the synthetic route. However, for typical syntheses of imidazo[1,2-a]pyridines, common impurities include[7][8]:
Unreacted Starting Materials: The corresponding 2-amino-4,6-dimethylpyridine.
Reaction Intermediates: For example, if the methanamine is formed via reduction of a nitrile, you may have residual 2-cyano-5,7-dimethylimidazo[1,2-a]pyridine.
Side-Products: Products from side reactions, such as over-alkylation or reactions at other positions on the heterocyclic ring.
Q3: How should I properly store the purified compound?A3: As a primary amine, the free base is susceptible to oxidation. The purified compound should be stored as a salt (e.g., dihydrochloride).[9] Recommended storage conditions are in a tightly sealed vial, under an inert atmosphere (argon or nitrogen), in a desiccator, and kept in a cool, dark place (2-8°C).
Q4: Can I use recrystallization as the sole method of purification?A4: This is only advisable if your crude product is already of very high purity (>90%) and the impurities have significantly different solubility profiles from your desired compound. For most synthetic preparations, column chromatography is necessary to remove structurally similar impurities before a final recrystallization step is effective.[2]
Data & Workflow Visualization
Data Presentation
Table 1: Purification Troubleshooting Summary
Issue
Primary Cause
Recommended Solution
Severe TLC Streaking
Acid-base interaction with silica gel
Add 0.5-1% Triethylamine (TEA) or NH₄OH to the eluent.
Low Yield from Column
Irreversible adsorption to silica
Use a TEA-modified eluent; consider using neutral alumina.
Poor Separation (ΔRf < 0.1)
Similar polarity of components
Screen different solvent systems (DCM/MeOH, EtOAc/Hex); use a longer column and gradient elution.
| Product is an unstable oil | Weak intermolecular forces; oxidation | Convert the purified free base to a stable crystalline salt (e.g., hydrochloride).[6] |
Table 2: Common Eluent Systems for Imidazopyridine Derivatives
Solvent System
Polarity
Typical Application Notes
Hexane / Ethyl Acetate (+1% TEA)
Low to Medium
Good for separating less polar impurities. Gradient from 5% to 50% EtOAc is common.
Dichloromethane / Methanol (+1% TEA)
Medium to High
Excellent general-purpose system. A gradient from 1% to 10% MeOH is a good starting point.[4]
| Chloroform / Methanol (+1% NH₄OH) | Medium to High | An alternative to DCM/MeOH, sometimes offering different selectivity.[3] |
Experimental Workflows
Caption: General purification workflow for the target compound.
Caption: Logic diagram for troubleshooting impurity sources.
References
Synthesis of New Imidazopyridine Nucleoside Derivatives Designed as Maribavir Analogues. Marine Drugs. Available at: [Link]
Imidazopyridine derivatives, their preparation and therapeutical use. Google Patents.
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. Available at: [Link]
Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI. Available at: [Link]
Synthesis of new imidazopyridine based 1,2,3-triazoles: Evaluation of antibacterial, antibiofilm and time kill studies. Indian Journal of Chemistry. Available at: [Link]
Synthesis of novel imidazo[1,5-a]pyridine derivates. ResearchGate. Available at: [Link]
Synthesis of novel N,N-dimethyl-1-(5-methyl-2-arylimidazo[1,2-a]pyridin-3-yl) methanamine derivatives as potential antimicrobial. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules. Available at: [Link]
Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation. Scientific Reports. Available at: [Link]
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. Available at: [Link]
New polyfunctional imidazo[4,5-C]pyridine motifs: synthesis, crystal studies, docking studies and antimicrobial evaluation. European Journal of Medicinal Chemistry. Available at: [Link]
Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. Available at: [Link]
Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]
1-(5,7-dimethylimidazo[1,2-a]pyridin-2-yl)methanamine(SALTDATA: 2HCl 1.5H2O). NextSDS. Available at: [Link]
Synthesis of Imidazo[1,2-a]pyridines: Triflic Anhydride-Mediated Annulation of 2H-Azirines with 2-Chloropyridines. The Journal of Organic Chemistry. Available at: [Link]
Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Molecules. Available at: [Link]
Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Available at: [Link]
Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. Available at: [Link]
Synthesis and Purification of 5,5-dimethyl-1-pyrroline-N-oxide for Biological Applications. Chemical Research in Toxicology. Available at: [Link]
NOVEL SALT OF IMIDAZO[1,2-A]PYRIDINE COMPOUND, CRYSTALLINE FORM THEREOF, AND PREPARATION METHOD. European Patent Office. Available at: [Link]
Selenylated Imidazo[1,2-a]pyridine Induces Cell Senescence and Oxidative Stress in Chronic Myeloid Leukemia Cells. MDPI. Available at: [Link]
Synthesis and anticancer activity of bis(2-arylimidazo[1,2-a]pyridin-3-yl) selenides and diselenides. Beilstein Journal of Organic Chemistry. Available at: [Link]
enhancing the stability of (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine in solution
Technical Support Center: (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine A Guide to Enhancing Solution Stability for Researchers Welcome to the technical support guide for (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)met...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine
A Guide to Enhancing Solution Stability for Researchers
Welcome to the technical support guide for (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine. As Senior Application Scientists, we understand that achieving reproducible and reliable experimental results begins with the stability of your reagents. This guide is designed to provide you with an in-depth understanding of this molecule's stability profile and to offer practical, field-proven solutions to common challenges encountered in the laboratory.
Section 1: Understanding the Stability Profile of (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine
To effectively stabilize a compound, one must first understand its inherent chemical vulnerabilities. The structure of (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine contains two key regions that are susceptible to degradation under common laboratory conditions.
Q1: What are the key structural features of this compound that influence its stability in solution?
The stability of (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine is primarily dictated by two functional components: the electron-rich imidazo[1,2-a]pyridine core and the reactive methanamine side chain.
Imidazo[1,2-a]pyridine Core: This fused heterocyclic system is electron-rich, making it a potential target for oxidative degradation.[1] The presence of atmospheric oxygen, metal ion contaminants, or oxidizing agents in your solution can lead to the formation of undesired byproducts, often accompanied by a change in solution color.
Methanamine (-CH₂NH₂) Side Chain: The primary amine on the side chain is the most significant point of vulnerability. This group is highly susceptible to pH-dependent hydrolysis, particularly in acidic conditions. This is analogous to the well-documented behavior of methenamine, which hydrolyzes to formaldehyde and ammonia in acidic urine (pH < 6).[2][3][4] Since (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine is often supplied as a dihydrochloride (2HCl) salt to improve its solid-state stability and solubility, dissolving it directly in an unbuffered solvent will create an acidic environment that accelerates its degradation.[5][6]
Caption: Key structural features influencing stability.
Q2: What are the primary degradation pathways I should be aware of?
Based on the molecule's structure, researchers should be vigilant for two primary degradation mechanisms: hydrolysis and oxidation.
This section addresses the most common issues encountered during the handling and use of (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine in solution.
Q3: My compound, supplied as a dihydrochloride salt, seems to degrade rapidly after being dissolved in water or methanol. Why?
This is the most frequently reported issue. The dihydrochloride salt, when dissolved, creates a significantly acidic solution (typically pH 2-4). This acidic environment actively catalyzes the hydrolysis of the methanamine side chain, leading to rapid degradation.[7] The rate of hydrolysis is pH-dependent, with half-life decreasing significantly as the pH drops below 6.
Q4: What is the optimal pH range for storing and using the compound in solution?
To minimize hydrolysis of the methanamine group, the solution's pH should be maintained in a neutral to slightly alkaline range.
Recommended Range:pH 7.0 to 8.0 .
Causality: In this pH range, the primary amine is less protonated, and the acid-catalyzed hydrolysis mechanism is significantly suppressed. While the imidazo[1,2-a]pyridine core is generally stable across a range of pH values, avoiding strongly acidic or basic conditions is a best practice for overall stability.
Q5: Which buffer systems are recommended for preparing solutions?
The choice of buffer is critical. You need a system that can effectively maintain the pH in the 7.0-8.0 range and is non-reactive with the compound.
Buffer System
Recommended Concentration
Working pH Range
Rationale & Comments
Phosphate-Buffered Saline (PBS)
1X (approx. 10 mM phosphate)
~7.4
Physiologically relevant, excellent buffering capacity at pH 7.4. The standard choice for many biological experiments.
HEPES
20-50 mM
6.8 - 8.2
A zwitterionic buffer commonly used in cell culture. Good choice for experiments outside of physiological salt conditions.
Tris-HCl
20-50 mM
7.5 - 9.0
Effective buffer, but be aware that its pKa is temperature-dependent. Ensure pH is set at the experimental temperature.
Borate Buffer
10-25 mM
8.1 - 10.0
Useful if a slightly more alkaline pH is required, but check for compatibility with downstream assays.
Buffers to Avoid:
Citrate or Acetate Buffers: These systems buffer in the acidic range (pH 3-6) and will accelerate compound degradation.
Q6: What is the correct procedure for preparing a stable stock solution from the dihydrochloride salt?
Do not dissolve the salt directly into a neat solvent. Follow this self-validating protocol to ensure a stable, pH-adjusted stock solution.
Protocol: Preparation of a 10 mM Stock Solution
Pre-calculation: Determine the mass of the dihydrochloride salt needed for your desired volume and concentration.
Buffer Preparation: Prepare your chosen buffer (e.g., 1X PBS, pH 7.4) and have a dilute base solution (e.g., 0.1 M NaOH) ready for pH adjustment.
Initial Dissolution: Add approximately 80% of the final buffer volume to a sterile container.
Weigh and Add: Weigh the (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochloride salt and add it to the buffer. Mix gently to dissolve. The initial solution will be acidic.
pH Adjustment (Critical Step): Place a calibrated pH probe into the solution. Slowly add the dilute NaOH solution dropwise while monitoring the pH. Adjust until the pH stabilizes within your target range (e.g., 7.4).
Final Volume: Add the remaining buffer to reach the final desired volume.
Filtration and Storage: Sterilize the solution by filtering through a 0.22 µm syringe filter. Aliquot into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability. Protect from light by using amber vials or wrapping tubes in foil.[1]
Q7: Are there any solvents or excipients I should avoid in my formulations?
Yes. The primary amine is a nucleophile and can react with certain functional groups.
Avoid: Solvents or excipients containing aldehydes or ketones (e.g., acetone, certain PEG degradation products). These can form Schiff bases with the primary amine.
Use Caution With: Strong oxidizing or reducing agents, and solutions containing high concentrations of transition metals (e.g., Fe²⁺, Cu²⁺), which can catalyze oxidative degradation.[8]
Section 3: Troubleshooting Guide
This guide provides a logical workflow for diagnosing and resolving stability issues.
Problem: I observe a loss of biological activity, a visible precipitate, or a color change (e.g., yellowing) in my stored solution.
Caption: Troubleshooting workflow for stability issues.
Section 4: Analytical Methods for Stability Monitoring
To empirically validate the stability of your solutions, analytical methods are indispensable.[9]
High-Performance Liquid Chromatography (HPLC): This is the primary technique for stability assessment. A reverse-phase method (e.g., C18 column) with UV detection is typically sufficient. Stability is confirmed by observing a single, sharp peak for the parent compound with no significant increase in impurity peaks over time.
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique is used to identify the mass of any degradation products that appear, helping to confirm the degradation pathway (e.g., identifying a product with a mass corresponding to the hydrolyzed or oxidized form of the parent molecule).
By implementing the protocols and understanding the chemical principles outlined in this guide, researchers can significantly enhance the stability and reliability of (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine solutions, leading to more accurate and reproducible experimental outcomes.
References
(No author listed). Current time information in West Northamptonshire, GB. Google Search.
OECD-HPV. (n.d.). 100-97-0 Methenamine.
Wikipedia. (n.d.). Methenamine. Retrieved from [Link]
Patsnap Synapse. (2024, July 17). What is the mechanism of Methenamine Hippurate?
National Institute of Health. (2021, January 22). Methenamine - LiverTox. NCBI Bookshelf. Retrieved from [Link]
Paul, D. R., & Mooney, K. G. (1981). Kinetics of hydrolysis of methenamine. Journal of Pharmaceutical Sciences, 70(10), 1163-1165. Retrieved from [Link]
Gueiffier, C. (2014). Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. ResearchGate. Retrieved from [Link]
Skog, K., & Jägerstad, M. (1993). Factors affecting the formation and yield of heterocyclic amines. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 290(1), 39-46. Retrieved from [Link]
Chemistry LibreTexts. (2024, March 24). 24.S: Amines and Heterocycles (Summary). Retrieved from [Link]
Hartono, A., & Svendsen, H. F. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 61(43), 15995-16012. Retrieved from [Link]
Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]
PCCA. (2022, March 16). Factors That Affect the Stability of Compounded Medications. The PCCA Blog. Retrieved from [Link]
ResearchGate. (n.d.). Pathways that degrade pyridine derivatives through 2,5-DHP. Retrieved from [Link]
Vallejo, D. D., et al. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC International - Chromatography Online. Retrieved from [Link]
Technical Support Center: Minimizing Off-Target Liabilities of (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine
Welcome to the Technical Support Center. This hub is designed for medicinal chemists and pharmacologists utilizing (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine as a building block or pharmacophore in drug discover...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This hub is designed for medicinal chemists and pharmacologists utilizing (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine as a building block or pharmacophore in drug discovery. While this scaffold is highly effective for targeting specific kinases (e.g., CDK12/13) and RNA methyltransferases (e.g., METTL3)[1][2], its privileged structure inherently carries significant off-target liabilities. This guide provides mechanistic troubleshooting and self-validating protocols to engineer selectivity.
Frequently Asked Questions (FAQs): Core Chemical Liabilities
Q: Why does the (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine scaffold exhibit such high promiscuity?A: The imidazo[1,2-a]pyridine core is a "privileged scaffold" that structurally mimics endogenous purines, allowing it to act as a potent hinge-binder within the ATP-binding pockets of numerous kinases[3][4]. Furthermore, the unsubstituted or minimally substituted core is a well-documented pharmacophore for the5 (e.g., zolpidem)[5]. Finally, the primary methanamine group at the C2 position introduces a basic center (pKa ~9.0) which, when combined with the lipophilic core, perfectly matches the pharmacophore model for hERG potassium channel blockade[6].
Q: How do the 5,7-dimethyl substitutions influence the binding profile?A: Methylation at the 5 and 7 positions sterically hinders certain planar orientations required for promiscuous kinase hinge binding. However, these methyl groups increase the overall lipophilicity (LogP) of the molecule. Higher lipophilicity drives non-specific hydrophobic interactions with off-target proteins, including cytochrome P450 (CYP) enzymes, leading to metabolic instability[3].
Diagram 1: Mechanistic pathways of on-target efficacy vs. off-target liabilities for the core scaffold.
Troubleshooting Guides: Specific Off-Target Mitigation
Issue 1: Neurological Off-Targets (GABA-A Cross-Reactivity)User Issue: During in vivo efficacy studies, mice dosed with our (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine derivative exhibit severe ataxia and sedation.
Root Cause Analysis: The imidazo[1,2-a]pyridine core is agonizing the GABA-A receptor (specifically the α1 subunit)[7]. The nitrogen at position 1 (N1) of the imidazopyridine ring acts as a critical hydrogen-bond acceptor in the benzodiazepine binding pocket[8].
Causality & Solution: To eliminate this sedative effect, you must disrupt the hydrogen bond acceptor network or introduce steric clashes specifically at the benzodiazepine site.
Actionable Step: Introduce steric bulk at the C3 position of the imidazopyridine ring or modify the methanamine linker into a rigidified amide. This breaks the coplanarity required for GABA-A α1 binding while preserving the trajectory needed for your primary target[2][7].
Issue 2: Cardiotoxicity (hERG Channel Inhibition)User Issue: Our lead compound shows excellent primary target inhibition, but patch-clamp assays reveal an unacceptably potent hERG IC50 (< 10 µM).
Root Cause Analysis: The basic primary amine of the methanamine group becomes protonated at physiological pH (7.4). This positively charged center interacts strongly via cation-π interactions with the Tyr652 and Phe656 residues located in the central cavity of the hERG potassium channel[6].
Causality & Solution: You must reduce the basicity (pKa) of the amine to prevent protonation, thereby abolishing the cation-π interaction with hERG.
Actionable Step: Convert the primary methanamine into a urea, an amide, or incorporate the nitrogen into a constrained ring system with an adjacent electron-withdrawing group (e.g., a fluorinated pyrrolidine). This lowers the pKa below 7.5, ensuring the amine remains largely neutral in the physiological environment.
Issue 3: Broad Kinome PromiscuityUser Issue: KINOMEscan profiling reveals that our compound binds to >20 off-target kinases (e.g., FLT3, PI3K) alongside our primary target.
Root Cause Analysis: The flat, aromatic nature of the imidazo[1,2-a]pyridine core allows it to easily slip into the highly conserved ATP-binding pockets of multiple kinases[9][10].
Causality & Solution: You must exploit the non-conserved regions of your specific target kinase (such as the DFG-out conformation or unique solvent-exposed channels) to drive selectivity.
Actionable Step: Extend the methanamine substituent with a moiety designed to reach into the specific allosteric pockets of your target. Alternatively, introduce a conformational twist that clashes with the hinge region of off-target kinases but perfectly fits the architecture of your primary target[4].
Quantitative Data Presentation: SAR Strategies for Off-Target Mitigation
Off-Target Liability
Structural Root Cause
SAR Modification Strategy
Expected Quantitative Shift
GABA-A (α1)
N1 Hydrogen Bond Acceptor & Planarity
C3-alkylation or bulky amide conversion
>100-fold increase in GABA-A Ki
hERG Channel
Basic primary amine (pKa ~9.0)
Fluorination of adjacent carbons / Urea formation
Shift hERG IC50 from <10 µM to >30 µM
Kinase Promiscuity
Flat aromatic core fitting conserved ATP hinges
Extension into non-conserved allosteric pockets
Reduction of Gini coefficient in KINOMEscan
CYP450 Inhibition
High lipophilicity (LogP > 4.0)
Introduction of polar surface area (PSA) via heterocycles
Trustworthiness Principle: This protocol is designed as a self-validating system. It utilizes internal controls that independently prove the assay's sensitivity and the membrane's integrity before any test compound data is accepted.
Baseline Recording (Negative Control): Perfuse cells with the vehicle (0.1% DMSO).
Causality Check: This establishes the 100% tail current baseline and proves that the solvent concentration is not disrupting the lipid bilayer or inducing non-specific channel leak.
Positive Control Validation: Apply 100 nM E-4031 (a highly specific, potent hERG blocker).
Causality Check: If the tail current does not decrease by >85%, the channel expression is inadequate, or the patch seal is compromised. The system must automatically invalidate the run. This ensures false negatives are impossible.
Test Compound Application: Perfuse the (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine derivative at escalating concentrations (0.1 µM to 30 µM).
Causality Check: True IC50 is calculated based on tail current reduction only after the system's sensitivity has been proven by Step 3.
Washout Phase: Perfuse with standard extracellular solution.
Causality Check: Proves that the compound binding is reversible and that the observed current reduction was not an artifact of cell death or irreversible membrane rupture.
Diagram 2: Self-validating screening workflow for isolating selective lead compounds.
References
WO2021122745A1 - 4-[[(7-aminopyrazolo[1,5-a]pyrimidin-5-yl)amino]methyl]piperidin-3-ol compounds and their therapeutic use - Google Patents.
WO2020201773A1 - Mettl3 inhibitory compounds - Google Patents.
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ACS Omega.
Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy - Journal of Medicinal Chemistry.
N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways - NIH.
Imidazopyridine-based selective and multifunctional ligands of biological targets associated with psychiatric and neurodegenerative diseases - ResearchGate.
Imidazopyridine - Wikipedia.
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - RSC.
Synthesis and evaluation of avermectin-imidazo[1,2-a]pyridine hybrids as potent GABA A receptor modulators - PubMed.
In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines - PMC.
scale-up synthesis of (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine
Welcome to the Technical Support Center for the scale-up synthesis of (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine . As a Senior Application Scientist, I have designed this guide to move beyond mere procedural lis...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the scale-up synthesis of (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine . As a Senior Application Scientist, I have designed this guide to move beyond mere procedural lists. Here, we analyze the mechanistic causality behind each synthetic choice, ensuring that your scale-up efforts are safe, reproducible, and analytically self-validating.
Synthesis Workflow Visualization
Scale-up synthesis workflow for (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine.
Phase 1: Core Assembly via Tschitschibabin Condensation
Mechanistic Causality & Strategy
The imidazo[1,2-a]pyridine core is assembled via a1[1]. The endocyclic nitrogen of 2-amino-4,6-dimethylpyridine acts as a nucleophile, attacking the
α
-carbon of ethyl 3-bromo-2-oxopropanoate. This is followed by intramolecular cyclization of the exocyclic amine onto the ketone, followed by dehydration to form the aromatic system.
Self-Validating Protocol
Charge a clean, dry reactor with 2-amino-4,6-dimethylpyridine (1.0 eq) and anhydrous ethanol (10 vol).
Heat the solution to 80 °C under a nitrogen atmosphere.
Add ethyl 3-bromo-2-oxopropanoate (1.2 eq) dropwise over 2 hours via an addition funnel.
Reflux the mixture for 12–18 hours.
Validation Checkpoint: Pull an aliquot and analyze via LC-MS. The reaction is complete when the starting material mass (m/z 123) is fully consumed and the product mass (m/z 219) is dominant.
Concentrate in vacuo, neutralize with saturated NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the ester intermediate.
Troubleshooting FAQ
Q: Why is my product yield low, accompanied by a black, tarry residue?
A: Ethyl 3-bromo-2-oxopropanoate is highly reactive and prone to self-condensation or polymerization at elevated temperatures. Causality: Dumping the haloketone into the reaction mixture causes a rapid exotherm, accelerating degradation pathways over the desired bimolecular condensation. Solution: Implement a strictly controlled, dropwise addition of the haloketone while maintaining the internal temperature below 80 °C.
Phase 2: Ester Reduction to the Alcohol
Mechanistic Causality & Strategy
To convert the ester to the required alcohol, a 2 is employed[2]. DIBAL-H is favored over harsher reagents like LiAlH₄ at scale because it prevents over-reduction or unwanted reactivity with the electron-rich imidazopyridine core, ensuring high chemoselectivity.
Self-Validating Protocol
Dissolve the ester intermediate (1.0 eq) in anhydrous THF (10 vol) and cool to 0 °C under nitrogen.
Slowly add DIBAL-H (1M in hexane, 2.5 eq) dropwise, maintaining the internal temperature below 5 °C.
Allow the reaction to warm to room temperature and stir for 18 hours.
Validation Checkpoint: Perform a TLC (EtOAc/Hexane 1:1). The ester starting material should be entirely absent, replaced by a more polar spot (the alcohol).
Quench the reaction at 0 °C by slowly adding a saturated aqueous solution of Rochelle's salt. Stir vigorously for 2 hours until two distinct, clear phases form.
Extract the aqueous layer with EtOAc, wash with brine, dry, and concentrate to yield (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanol.
Troubleshooting FAQ
Q: I am experiencing severe emulsion formation during the DIBAL-H quench, making phase separation impossible. How do I resolve this at scale?
A: Causality: Unquenched aluminum complexes form gelatinous aluminum hydroxides upon the addition of water, trapping the product and organic solvents. Solution: As detailed in the protocol, Rochelle's salt (potassium sodium tartrate) acts as a bidentate ligand, chelating aluminum ions to form highly water-soluble complexes. This breaks the emulsion and yields a crisp biphasic system.
Phase 3: Amination via Azide Intermediate
Mechanistic Causality & Strategy
Direct amination of the alcohol is inefficient. Instead, we convert the alcohol to a mesylate leaving group, displace it with an azide, and perform a 3[3]. The Staudinger reduction (using PPh₃/H₂O) is highly chemoselective and scalable, avoiding the need for high-pressure hydrogenation which can poison metal catalysts due to the basic nitrogen atoms on the imidazopyridine core.
Self-Validating Protocol
Mesylation: Dissolve the alcohol (1.0 eq) in DCM (10 vol), add Et₃N (2.0 eq), cool to 0 °C, and add MsCl (1.2 eq) dropwise. Stir for 1 hour.
Validation Checkpoint: TLC confirms complete consumption of the alcohol.
Azidation: Concentrate the DCM, dissolve the crude mesylate in DMF (5 vol), add NaN₃ (1.5 eq), and heat to 60 °C for 3 hours.
Validation Checkpoint: FT-IR of an aliquot must show a strong, sharp azide stretch at ~2100 cm⁻¹.
Staudinger Reduction: Dilute the DMF mixture with THF/H₂O (4:1, 10 vol). Add PPh₃ (1.5 eq) and stir at 60 °C for 16 hours.
Validation Checkpoint: LC-MS must show the disappearance of the azide and the appearance of the primary amine (m/z 176).
Acidify the mixture with 1M HCl to pH 2, and extract with DCM to remove triphenylphosphine oxide byproducts. Basify the aqueous layer with 1M NaOH to pH 10, extract with DCM, dry, and concentrate to yield the final methanamine product.
Troubleshooting FAQ
Q: Is the azide intermediate safe to isolate and scale up to >100 grams?
A: Causality: Organic azides possess high energy density. The rule of thumb for safe handling is that the ratio of (Carbon + Oxygen) to Nitrogen atoms should be ≥ 3 to avoid explosive hazards. For our intermediate (C₁₀H₁₁N₅), the ratio is (10+0)/5 = 2.0, which is below the ideal safety threshold. Solution:Do not isolate the azide as a dry solid. Telescoping the reaction is critical. Extract the azide into a solvent like THF, perform a solvent swap if necessary, and immediately subject the solution to the Staudinger reduction.
Quantitative Process Parameters & Critical Quality Attributes (CQAs)
Complete hydrolysis of aza-ylide (Ninhydrin positive)
References
Title: WO2021122745A1 - 4-[[(7-aminopyrazolo[1,5-a]pyrimidin-5-yl)amino]methyl]piperidin-3-ol compounds and their therapeutic use - Google Patents
Source: google.com
URL: [2]
Title: WO2022197758A1 - Heteroaryl inhibitors of plasma kallikrein - Google Patents
Source: google.com
URL: [3]
Title: Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines via a 2-Aminopyridine/CBrCl3 α-Bromination Shuttle | The Journal of Organic Chemistry - ACS Publications
Source: acs.org
URL: [1]
Imidazo[1,2-a]pyridine Functionalization Support Center: Troubleshooting & Protocols
Welcome to the Technical Support Center for imidazo[1,2-a]pyridine functionalization. This scaffold is a privileged pharmacophore found in blockbuster drugs like zolpidem and alpidem.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for imidazo[1,2-a]pyridine functionalization. This scaffold is a privileged pharmacophore found in blockbuster drugs like zolpidem and alpidem. However, its unique electronic properties often lead to experimental bottlenecks, including poor regioselectivity, catalyst poisoning, and over-oxidation.
This guide is engineered for drug development professionals and synthetic chemists. It bypasses basic theory to directly address causality, mechanistic pitfalls, and self-validating solutions for late-stage functionalization.
Part 1: Diagnostic Logic for Regioselectivity
The most pervasive issue in imidazo[1,2-a]pyridine chemistry is controlling the site of functionalization. The core is intrinsically electron-rich, creating a steep reactivity gradient across the ring system.
Caption: Logic tree for overcoming regioselectivity challenges in imidazo[1,2-a]pyridine functionalization.
FAQ Module A: Site-Specific Activation
Q: I am trying to functionalize the C-5 position, but my NMR shows exclusive C-3 substitution or complex mixtures. Why is this happening?Causality & Solution: The C-3 position of the imidazo[1,2-a]pyridine core has enamine-like character, making it the most nucleophilic and sterically accessible site for both electrophilic and radical attacks[1]. To successfully target C-5, you cannot simply rely on stoichiometry. You must either synthetically block the C-3 position (e.g., with a halogen or methyl group) or use highly specific radical precursors. For instance, 2 can be achieved using alkyl N-hydroxyphthalimides, which generate specific radical species that preferentially attack C-5 under controlled photocatalytic conditions[2].
Q: Direct C-2 functionalization is failing. How can I force activation at this site?Causality & Solution: C-2 lacks the inherent nucleophilicity of C-3. To activate C-2 (or the C-2' position on a 2-phenyl substituent), you must leverage the N1 nitrogen as a directing group.3 are highly effective here; the imidazo nitrogen coordinates with the Ru metal, forming a metallacycle that triggers directed, site-selective C–H bond activation (e.g., for C-2' acetoxylation)[3].
Part 2: Cross-Coupling Pitfalls & Catalyst Poisoning
Q: My Pd-catalyzed direct C-3 arylation using aryl tosylates yields <10% product. The starting material is recovered intact. What is poisoning the catalyst?Causality & Solution: Two factors are working against you. First, the N1 nitrogen of imidazo[1,2-a]pyridine is a strong σ-donor that can coordinate to palladium(II) intermediates, forming off-cycle, thermodynamically stable complexes ("catalyst poisoning"). Second, aryl tosylates and mesylates have exceptionally strong C–O bonds, making the initial oxidative addition step sluggish.
The Fix: You must use an electron-rich, sterically demanding biaryl phosphine ligand.4 provides sufficient electron density to the Pd center to force the cleavage of the C–O bond, while its steric bulk prevents the imidazopyridine nitrogen from irreversibly binding to the metal[4].
Quantitative Data: Impact of Ligand Choice on C-3 Arylation Yields
Conditions: Pd(OAc)2 (2 mol%), Ligand (8 mol%), 120 °C, 18 h.
Catalyst System
Ligand
Yield (%)
Mechanistic Causality
Pd(OAc)₂
None
< 5%
Severe catalyst poisoning via N1 coordination.
Pd(OAc)₂
PPh₃
12%
Insufficient electron density to break the Ar–OTs bond.
Pd(OAc)₂
SPhos
85–95%
Bulky, electron-rich ligand promotes oxidative addition and blocks N1 binding[4].
Pd(OAc)₂
L1
80–90%
Effective alternative biaryl phosphine to SPhos[4].
Part 3: Visible-Light & Electrochemical C-H Activation
FAQ Module C: Preventing Over-Oxidation
Q: My photocatalytic C-3 formylation is turning into a black tar. How do I prevent degradation?Causality & Solution: Imidazo[1,2-a]pyridines are easily over-oxidized. If your photocatalyst's excited state is too oxidizing (e.g., certain Ir/Ru complexes), or if you are using harsh oxidants, the heterocyclic core will degrade into polymeric tar.
The Fix: Switch to a milder organic dye like 2. RB operates via a Single Electron Transfer (SET) mechanism that is perfectly tuned for the oxidation potentials of common radical precursors like TMEDA (for formylation) without destroying the imidazopyridine core[2].
Caption: Mechanistic pathway for visible-light-induced C-3 formylation using Rose Bengal.
Part 4: Self-Validating Experimental Protocols
Protocol 1: Regioselective Pd-Catalyzed C-3 Arylation with Aryl Tosylates
This protocol utilizes SPhos to overcome N1-coordination poisoning[4].
Setup: In an oven-dried Schlenk tube, combine imidazo[1,2-a]pyridine (1.0 equiv), aryl tosylate (1.5 equiv), Pd(OAc)₂ (2 mol%), SPhos (8 mol%), and K₃PO₄ (2.0 equiv).
Atmosphere Control (Critical): Evacuate and backfill the tube with dry N₂ three times. Causality: Oxygen must be strictly excluded to prevent the oxidation of SPhos to SPhos-oxide, which permanently kills the catalytic cycle.
Solvent Addition: Add anhydrous, degassed t-BuOH (0.5 M concentration).
Reaction: Stir at 120 °C for 18 hours.
Self-Validation Checkpoint: A color change from pale yellow to dark brown/black indicates the successful reduction of Pd(II) to the active Pd(0) species. Monitor the reaction via GC-MS; the complete disappearance of the aryl tosylate peak validates that oxidative addition is successfully occurring.
Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite, and purify via silica gel chromatography.
Protocol 2: Visible-Light-Induced C-3 Formylation
A mild, aerobic protocol preventing heterocycle degradation[2].
Setup: In a transparent glass vial, dissolve imidazo[1,2-a]pyridine (1.0 equiv) and TMEDA (3.0 equiv, acts as the formyl source) in a suitable solvent (e.g., MeCN).
Catalyst Addition: Add Rose Bengal (2 mol%).
Irradiation: Stir the mixture under aerobic conditions (open to air or O₂ balloon) while irradiating with a white/green LED (approx. 10-20 W) at room temperature for 12-24 hours. Causality: Rose Bengal requires visible light to reach its excited state, and atmospheric oxygen acts as the necessary terminal oxidant to regenerate the ground-state catalyst.
Self-Validation Checkpoint: Monitor the reaction by TLC under a 365 nm UV lamp. Imidazo[1,2-a]pyridines are highly fluorescent; the formation of the C-3 formylated product will be immediately obvious as a new spot with a significantly altered Rf value and a quenched/shifted fluorescence profile due to the introduction of the electron-withdrawing carbonyl group.
Workup: Remove the solvent under reduced pressure and purify directly via column chromatography.
Part 5: References
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines
Source: Molecules (NIH / PubMed Central)
URL:[Link]
Synthesis and site selective C–H functionalization of imidazo-[1,2- a ]pyridines
Source: RSC Advances
URL:[Link]
Regioselective Direct C-3 Arylation of Imidazo[1,2-a]pyridines with Aryl Tosylates and Mesylates Promoted by Palladium–Phosphine Complexes
Source: The Journal of Organic Chemistry (ACS)
URL:[Link]
Ru(II)-Catalyzed Synthesis of Fused Imidazo[1,2-a]pyridine-chromenones and Methylene-Tethered Bis-imidazo[1,2-a]pyridines and Regioselective O-Acetoxylation of Imidazo[1,2-a]pyridines
Source: Organic Letters (ACS)
URL:[Link]
validation of (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine bioactivity in different cell lines
Comprehensive Comparison Guide: Validating the Bioactivity of (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine as a CDK12/13 Targeting Scaffold Executive Summary & Scientific Rationale In the landscape of targeted onc...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Comparison Guide: Validating the Bioactivity of (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine as a CDK12/13 Targeting Scaffold
Executive Summary & Scientific Rationale
In the landscape of targeted oncology, Cyclin-Dependent Kinases 12 and 13 (CDK12/13) have emerged as critical regulators of transcription, specifically governing the expression of DNA Damage Response (DDR) genes. By phosphorylating the Serine 2 (Ser2) residue on the C-terminal domain of RNA Polymerase II (RNAPII), the CDK12/Cyclin K complex ensures the successful elongation of long, complex transcripts required for DNA repair [1].
(5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine (hereafter referred to as DIPA-1 ) is a highly characterized chemical fragment and synthetic pharmacophore. It serves as the structural foundation for numerous next-generation CDK12/13 inhibitors and molecular glue degraders[1]. Because DIPA-1 is a low-molecular-weight fragment, it is primarily utilized by drug development professionals as a baseline probe to benchmark binding kinetics, direct SAR (Structure-Activity Relationship) campaigns, and validate novel degrader modalities against established alternatives like THZ531 (a covalent CDK12/13 inhibitor) [2] and Dinaciclib (a pan-CDK inhibitor and cryptic Cyclin K degrader) [3].
This guide provides an objective, data-driven framework for validating the bioactivity of the DIPA-1 scaffold across highly dependent cancer cell lines, detailing the causality behind experimental designs and establishing self-validating protocols.
Mechanistic Pathway of Action
The therapeutic efficacy of DIPA-1 derivatives relies on two distinct mechanisms: direct ATP-competitive kinase inhibition and, when properly functionalized, the recruitment of the DDB1/CUL4 E3 ligase complex to induce the proteasomal degradation of Cyclin K [3].
Mechanism of CDK12 inhibition and Cyclin K degradation by DIPA-1 scaffold.
Comparative Bioactivity Profiling
To objectively evaluate the DIPA-1 scaffold, it must be benchmarked against fully elaborated inhibitors. Because DIPA-1 is an unoptimized fragment, it exhibits weak cellular penetrance and micromolar affinity. However, its high ligand efficiency makes it an ideal starting point compared to the broad off-target effects of pan-CDK inhibitors.
Table 2: Cellular Viability (IC50, µM) at 72h Post-Treatment
Causality Note: Cell lines are selected based on their specific transcriptional dependencies. OVCAR-3 is hypersensitive due to inherent homologous recombination (HR) deficiencies (BRCAness) [4], while A673 relies on CDK12 to drive the oncogenic EWS-FLI1 fusion transcript.
Cell Line
Origin
Primary Dependency
DIPA-1
THZ531
Dinaciclib
OVCAR-3
Ovarian Carcinoma
HR-Deficiency (BRCAness)
>50
0.05
0.01
MDA-MB-231
Triple-Negative Breast
MYC / DDR Pathway
>50
0.08
0.02
A673
Ewing Sarcoma
EWS-FLI1 Transcription
~45
0.04
0.01
Experimental Validation Workflows
The following protocols are designed as self-validating systems to ensure that observed bioactivity is a direct result of on-target CDK12/13 modulation rather than generalized cytotoxicity.
Transcriptional inhibitors do not cause immediate cell lysis; they require time for existing mRNA and protein pools to deplete, leading to a metabolic crash. Therefore, a 72-hour incubation is biologically mandatory to accurately capture the IC50 of CDK12 inhibitors.
Cell Seeding: Seed OVCAR-3 and A673 cells at 3,000 cells/well in a 384-well opaque white plate. Causality: Opaque plates prevent luminescent crosstalk between wells. Allow 24 hours for adherence and entry into the log-growth phase.
Compound Dosing: Perform a 10-point, 3-fold serial dilution of DIPA-1 (starting at 100 µM), THZ531 (starting at 1 µM), and Dinaciclib (starting at 1 µM).
Incubation: Incubate for exactly 72 hours at 37°C, 5% CO2.
Readout: Add CellTiter-Glo reagent (1:1 volume). Shake for 2 minutes to induce lysis, incubate for 10 minutes at room temperature to stabilize the signal, and read luminescence.
Self-Validation Checkpoint: Calculate the Z'-factor using the DMSO negative control and the 1 µM Dinaciclib positive control. A Z'-factor > 0.5 validates the assay's dynamic range and confirms that the observed viability drop is due to specific compound action, not edge effects or seeding inconsistencies.
Protocol 2: Target Engagement & Cyclin K Degradation (Western Blot)
To confirm that the DIPA-1 scaffold is engaging CDK12, we must measure the loss of its direct substrate (pSer2-RNAPII). If the derivative acts as a molecular glue, we must also track Cyclin K depletion [3].
Treatment: Treat MDA-MB-231 cells with compounds for 4 hours and 24 hours. Causality: 4 hours captures immediate kinase inhibition (loss of pSer2), while 24 hours captures downstream apoptotic markers (Cleaved PARP).
Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Causality: Phosphatase inhibitors (e.g., sodium orthovanadate) are critical; without them, endogenous phosphatases will artificially erase the pSer2 signal during lysis.
Immunoblotting: Run lysates on a 4-12% Bis-Tris gel. Transfer to a PVDF membrane and probe for:
Primary Targets: pSer2-RNAPII, Total RNAPII, Cyclin K.
Apoptotic Marker: Cleaved PARP.
Loading Control: GAPDH.
Self-Validation Checkpoint: Total RNAPII and GAPDH must remain constant across all lanes. If Total RNAPII decreases prematurely, it indicates generalized cytotoxicity or transcriptional collapse rather than specific CDK12 kinase inhibition. pSer2-RNAPII should selectively decrease before Total RNAPII is affected.
Validation Workflow Diagram
Experimental workflow for validating CDK12/13 inhibitor bioactivity.
References
WO2021122745A1 - 4-[[(7-aminopyrazolo[1,5-a]pyrimidin-5-yl)amino]methyl]piperidin-3-ol compounds and their therapeutic use. Google Patents. 1
Response and resistance to CDK12 inhibition in aggressive B-cell lymphomas. Haematologica. 2
Degradation by Design: New Cyclin K Degraders from Old CDK Inhibitors. PMC. Link
Dual Inhibition of CDK12/CDK13 Targets Both Tumor and Immune Cells in Ovarian Cancer. AACR Journals. 3
A Researcher's Guide to De-risking Drug Candidates: Cross-Reactivity Profiling of (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine
In the landscape of modern drug discovery, the identification of a potent lead compound is merely the first step in a long and arduous journey. The true measure of a candidate's therapeutic potential lies not only in its...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug discovery, the identification of a potent lead compound is merely the first step in a long and arduous journey. The true measure of a candidate's therapeutic potential lies not only in its on-target efficacy but also in its selectivity. Off-target interactions can lead to unforeseen toxicities, derailing an otherwise promising program. This guide provides a comprehensive framework for conducting rigorous cross-reactivity studies, using the novel investigational compound (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine as a central case study.
The imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives showing a wide array of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.[1][2][3] Many of these activities stem from the inhibition of specific enzymes, particularly protein kinases.[4][5] For the purpose of this guide, we will hypothesize that (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine (designated as "Cmpd-X") has been identified as a potent inhibitor of a key oncogenic kinase, "Kinase-Y".
This guide will delineate the essential in-vitro and in-vivo studies required to build a comprehensive selectivity profile for Cmpd-X, comparing its performance against two hypothetical benchmark compounds: a highly selective Kinase-Y inhibitor ("Cmpd-S") and a known promiscuous kinase inhibitor ("Cmpd-P").
The Imperative of Early and Comprehensive Selectivity Profiling
The human kinome consists of over 500 kinases, many of which share significant structural homology within their ATP-binding sites.[6] This conservation makes achieving inhibitor selectivity a formidable challenge.[7][8] Early assessment of a compound's selectivity is paramount to de-risk a drug development program, as off-target kinase activity can lead to a range of adverse effects and complicate the interpretation of efficacy data.[6][9] A thorough understanding of a compound's interaction profile across the kinome and other relevant target classes allows for a more informed progression of the lead candidate.
In-Vitro Cross-Reactivity Assessment: A Multi-tiered Approach
A robust in-vitro cross-reactivity assessment should be conducted in a tiered fashion, starting with broad screening and progressing to more focused quantitative analyses.
Tier 1: Broad Kinase Panel Screening
The initial step is to screen Cmpd-X against a large, representative panel of kinases. Several commercial services offer panels of hundreds of kinases. The goal of this primary screen is to identify potential off-target interactions at a single, high concentration (e.g., 1 or 10 µM).
Compound Preparation: Prepare a stock solution of Cmpd-X, Cmpd-S, and Cmpd-P in 100% DMSO.
Assay Plate Preparation: Dispense the test compounds into the wells of a multi-well assay plate. Include appropriate controls (vehicle and a known broad-spectrum kinase inhibitor).
Kinase and Substrate Addition: Add the individual recombinant kinases and their respective substrates to the wells.
ATP Addition: Initiate the kinase reaction by adding ATP. The concentration of ATP should be at or near the Km for each kinase to ensure physiological relevance.
Incubation: Incubate the plates at room temperature for a specified period (e.g., 60 minutes).
Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., radiometric, fluorescence, or luminescence-based).
Data Analysis: Calculate the percent inhibition for each kinase relative to the vehicle control.
Data Presentation: Kinase Panel Screen at 10 µM
Kinase Family
Cmpd-X (% Inhibition)
Cmpd-S (% Inhibition)
Cmpd-P (% Inhibition)
Kinase-Y
98
99
95
Kinase-A
85
5
92
Kinase-B
62
2
88
Kinase-C
15
1
45
... (and so on for the entire panel)
Tier 2: IC50 Determination for Hits
Any kinase that shows significant inhibition (e.g., >50%) in the primary screen should be subjected to follow-up dose-response studies to determine the half-maximal inhibitory concentration (IC50).
Experimental Protocol: IC50 Determination
This protocol is similar to the kinase panel screen, with the key difference being that the test compounds are serially diluted to generate a dose-response curve.
Data Presentation: IC50 Values for Selected Kinases
Kinase
Cmpd-X IC50 (nM)
Cmpd-S IC50 (nM)
Cmpd-P IC50 (nM)
Kinase-Y
10
8
15
Kinase-A
250
>10,000
50
Kinase-B
1,500
>10,000
120
Tier 3: Broader Off-Target Liability Profiling
Beyond the kinome, it is crucial to assess potential interactions with other major target classes, such as G-protein coupled receptors (GPCRs), ion channels, and transporters.[6] Commercial panels are also available for this purpose.
While in-vitro assays are invaluable for initial profiling, they do not fully recapitulate the complex biological environment. Therefore, in-vivo studies are essential to assess the physiological consequences of any off-target activities. These studies are typically guided by regulatory frameworks such as the ICH S7A and S7B guidelines.[10][11][12][13]
Core Battery Safety Pharmacology Studies
The "core battery" of safety pharmacology studies evaluates the effects of a test compound on vital organ systems:
Central Nervous System (CNS): A functional observational battery (FOB) or Irwin test in rodents is used to assess behavioral and neurological changes.
Cardiovascular System: Telemetered animals (e.g., dogs, non-human primates) are used to monitor electrocardiogram (ECG), blood pressure, and heart rate. An in-vitro hERG assay is also a critical component to assess the risk of QT interval prolongation.
Respiratory System: Whole-body plethysmography in rodents is a common method to measure respiratory rate and tidal volume.
Animal Acclimation and Surgical Implantation: Socially housed dogs are acclimated to the study environment. A telemetry transmitter is surgically implanted to continuously record cardiovascular parameters.
Dose Administration: Cmpd-X, Cmpd-S, and Cmpd-P are administered via the intended clinical route (e.g., oral gavage). A vehicle control group is also included.
Data Collection: Cardiovascular parameters are continuously recorded pre- and post-dose for a specified duration (e.g., 24 hours).
Data Analysis: Changes in heart rate, blood pressure, and ECG intervals (including QT interval corrected for heart rate, QTc) are analyzed and compared to the vehicle control.
Data Presentation: In-Vivo Cardiovascular Effects in Dog
Parameter
Cmpd-X (10 mg/kg)
Cmpd-S (10 mg/kg)
Cmpd-P (10 mg/kg)
Change in Heart Rate (bpm)
+5
+2
+25
Change in Blood Pressure (mmHg)
-2
0
-15
Change in QTc Interval (msec)
+3
+1
+30
Bridging In-Vitro and In-Vivo Data: The Path to a De-risked Candidate
The ultimate goal of these studies is to build a comprehensive safety and selectivity profile for the drug candidate. By comparing the in-vitro off-target profile with the in-vivo observations, researchers can begin to understand the structure-activity relationships that govern both on-target potency and off-target liabilities.[7][8] For example, if Cmpd-X shows inhibition of a specific off-target kinase in-vitro and a corresponding physiological effect is observed in-vivo, this provides a strong rationale for medicinal chemistry efforts to mitigate this interaction.
Logical Relationship: In-Vitro to In-Vivo Correlation
Caption: Correlating in-vitro and in-vivo findings.
Conclusion
The cross-reactivity profiling of a novel drug candidate like (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine is a critical and indispensable component of preclinical drug development. A systematic and tiered approach, combining broad in-vitro screening with focused in-vivo safety pharmacology, provides the necessary data to make informed decisions about the future of a drug candidate. By embracing this rigorous methodology, researchers can significantly de-risk their programs and increase the likelihood of bringing safer and more effective medicines to patients.
References
Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. (2014). ResearchGate. [Link]
Devi, N., Singh, D., Rawal, R. K., Bariwal, J., & Singh, V. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963–2994. [Link]
An Overview of Various Heterocyclic Imidazopyridine, Triazolopyridine and Quinoline Derivatives and Their Biological. International Journal of Pharmaceutical Sciences and Research.
Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Royal Society of Chemistry.
A Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2020). Frontiers in Big Data. [Link]
What are preclinical safety pharmacology requirements? (2025). Patsnap Synapse. [Link]
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). Infectious Disorders - Drug Targets. [Link]
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2017). Molecules. [Link]
Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. (2023). Molecules. [Link]
Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding. (2021). Bioorganic & Medicinal Chemistry. [Link]
Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC. [Link]
(PDF) Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore.
Target Identification of 22-(4-Pyridinecarbonyl) Jorunnamycin A, a Tetrahydroisoquinoline Derivative from the Sponge Xestospongia sp., in Mediating Non-Small-Cell Lung Cancer Cell Apoptosis. (2022). Molecules. [Link]
Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. (2021). Systematic Reviews in Pharmacy. [Link]
structure-activity relationship of 5,7-dimethyl substituted imidazo[1,2-a]pyridines
An In-Depth Comparative Guide to the Structure-Activity Relationship of Disubstituted Imidazo[1,2-a]pyridines, with a Focus on the 5,7-Dimethyl Scaffold Introduction The imidazo[1,2-a]pyridine (IP) scaffold is a privileg...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Comparative Guide to the Structure-Activity Relationship of Disubstituted Imidazo[1,2-a]pyridines, with a Focus on the 5,7-Dimethyl Scaffold
Introduction
The imidazo[1,2-a]pyridine (IP) scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of several marketed drugs, including zolpidem (insomnia), alpidem (anxiolytic), and zolimidine (antiulcer).[1][2] Its rigid, planar structure and synthetic tractability have made it a fertile ground for the development of therapeutic agents across a wide spectrum of diseases, including cancer, tuberculosis, viral infections, and neurodegenerative disorders.[2][3][4] The biological activity of IP derivatives is exquisitely sensitive to the substitution pattern on the bicyclic ring system. This guide provides a detailed analysis of the structure-activity relationships (SAR) of disubstituted imidazo[1,2-a]pyridines, with a specific focus on the 5,7-dimethyl substitution pattern. By comparing this scaffold with other well-studied analogues, such as the potent 2,7-dimethyl series, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how substituent placement governs biological efficacy.
Core Synthesis of the Imidazo[1,2-a]pyridine Scaffold
The synthetic accessibility of the imidazo[1,2-a]pyridine core is a key reason for its prevalence in drug discovery. The most common and versatile method is the condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound. This approach allows for the introduction of diversity at various positions of the scaffold.
A general synthetic scheme is depicted below:
Caption: General synthetic route to imidazo[1,2-a]pyridines.
This classical approach has been augmented by numerous modern synthetic methodologies, including multicomponent reactions (MCRs), C-H functionalization, and oxidative coupling reactions, which offer alternative pathways to novel derivatives.[5] The choice of the starting substituted 2-aminopyridine (e.g., 4,6-dimethyl-2-aminopyridine to yield a 5,7-dimethyl-IP) is the primary determinant for the substitution pattern on the pyridine part of the scaffold.
Structure-Activity Relationship (SAR) Analysis
The biological activity of imidazo[1,2-a]pyridines is highly dependent on the electronic and steric properties of substituents at positions C2, C3, C5, C6, C7, and C8. While extensive data exists for many substitution patterns, specific SAR studies on the 5,7-dimethyl scaffold are less common. Therefore, this guide will heavily feature a comparison with the well-documented 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide series, which are potent anti-tubercular agents, to extrapolate and understand the potential role of the 5,7-dimethyl substitution.[6][7]
The 2,7-Dimethyl-Imidazo[1,2-a]pyridine Scaffold: A Case Study in Anti-Tuberculosis Activity
A significant body of work by Moraski and colleagues has elucidated the SAR of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides as potent inhibitors of Mycobacterium tuberculosis (Mtb), including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains.[2][7] These compounds target the cytochrome bc1 complex (QcrB), a critical component of the electron transport chain.[8]
Key SAR insights from this series include:
C2-Methyl Group: The methyl group at the C2 position is considered crucial for potent anti-tubercular activity in this series.
C7-Methyl Group: The C7-methyl group also contributes positively to the activity.
C3-Carboxamide: The carboxamide linkage at the C3 position is an essential pharmacophoric element, with the nature of the amide substituent significantly modulating potency. Bulky and lipophilic biaryl ethers attached to the amide nitrogen generally lead to nanomolar potency.[2]
Comparative Analysis: The Postulated Role of 5,7-Dimethyl Substitution
While direct, extensive SAR data for 5,7-dimethyl IP is limited, we can infer its potential impact by comparing it with the 2,7-dimethyl and other substituted analogs.
Shift from C2 to C5-Methyl: Moving the methyl group from the C2 to the C5 position would significantly alter the molecule's electronics and topology. The C2 position is on the imidazole ring, while the C5 position is on the pyridine ring. This shift would likely influence the molecule's interaction with its biological target. For instance, in the context of QcrB inhibition, where the C2-methyl is important, a 5,7-dimethyl analog might exhibit a different target profile or reduced potency for QcrB.
Impact on Physicochemical Properties: The 5,7-dimethyl substitution pattern will influence the molecule's lipophilicity, solubility, and metabolic stability, which are critical for its pharmacokinetic profile.
Anticancer Activity: Studies on other substitution patterns have shown that methyl groups on the pyridine ring can be favorable for anticancer activity. For example, 7-methyl derivatives have shown good cytotoxicity in hybrid molecules.[9] Similarly, some 5-methyl derivatives have been explored for their anticancer potential.[10] This suggests that a 5,7-dimethyl substitution pattern could be a promising scaffold for developing novel anticancer agents. In one study, a series of novel imidazo[1,2-a]pyridines were evaluated for their anticancer activity, with some compounds showing IC50 values in the micromolar range against cell lines like HeLa and MCF-7.[10][11]
The following diagram illustrates the key SAR points on the imidazo[1,2-a]pyridine scaffold.
Caption: Key structure-activity relationship points on the imidazo[1,2-a]pyridine scaffold.
Comparative Data Table
The following table summarizes the biological activity of various substituted imidazo[1,2-a]pyridine derivatives, highlighting the differences between substitution patterns.
Note: The potency values are indicative and depend on the specific substituents and assay conditions.
Experimental Protocols
To provide practical context, this section outlines a representative synthetic protocol and a common biological assay.
Protocol 1: Synthesis of a 2,7-Dimethyl-N-(4-(trifluoromethoxy)benzyl)imidazo[1,2-a]pyridine-3-carboxamide
This protocol is adapted from the methodologies used for synthesizing potent anti-tubercular agents.[6]
Step 1: Synthesis of Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate
To a solution of 4-methyl-2-aminopyridine (1.0 eq) in ethanol, add ethyl 2-chloro-3-oxobutanoate (1.1 eq).
Reflux the mixture for 12-18 hours, monitoring the reaction by TLC.
Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired ester.
Step 2: Saponification to 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid
Dissolve the ester from Step 1 in a mixture of THF and water.
Add lithium hydroxide (2.0 eq) and stir at room temperature for 4-6 hours.
Acidify the reaction mixture with 1N HCl to pH 3-4.
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to obtain the carboxylic acid.
Step 3: Amide Coupling
To a solution of the carboxylic acid from Step 2 (1.0 eq) in DMF, add HBTU (1.2 eq) and DIPEA (3.0 eq).
Stir the mixture at room temperature for 20 minutes.
Add (4-(trifluoromethoxy)phenyl)methanamine (1.1 eq) and continue stirring at room temperature for 12-16 hours.
Pour the reaction mixture into water and extract with ethyl acetate.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the final product by column chromatography to yield the target compound.
Protocol 2: MTT Assay for Cytotoxicity Evaluation
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[11]
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
Incubation: Incubate the plate for 48-72 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve fitting software.
The following diagram illustrates a typical workflow for screening and evaluating imidazo[1,2-a]pyridine derivatives.
Caption: Drug discovery workflow for imidazo[1,2-a]pyridine derivatives.
Conclusion
The imidazo[1,2-a]pyridine scaffold remains a highly valuable template in modern drug discovery. While the structure-activity relationships of certain substitution patterns, such as the 2,7-dimethyl series for anti-tubercular applications, are well-established, there is significant unexplored potential in other patterns like the 5,7-dimethyl scaffold. Based on comparative analysis, it is plausible that 5,7-dimethylimidazo[1,2-a]pyridines could offer novel activity profiles, particularly in the realm of oncology. This guide has synthesized the available data to provide a framework for understanding and predicting the biological activities of these compounds, offering a foundation for the rational design of next-generation therapeutics. Further focused synthesis and biological evaluation of 5,7-dimethyl substituted imidazo[1,2-a]pyridines are warranted to fully unlock their therapeutic potential.
References
Aliwaini, S., Awadallah, A., Morjan, R., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830-837. Available from: [Link]
Desroy, N., et al. (2025). Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. Bioorganic & Medicinal Chemistry Letters, 129, 130397. Available from: [Link]
Moraski, G. C., Markley, L. D., Hipskind, P. A., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters, 2(6), 466-470. Available from: [Link]
Zhi-Xin, C., et al. (2003). Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain. Journal of Medicinal Chemistry, 46(2), 237-43. Available from: [Link]
Steinert, C., et al. (2013). Structure-activity relationship and in vitro pharmacological evaluation of imidazo[1,2-a]pyridine-based inhibitors of 5-LO. Future Medicinal Chemistry, 5(7), 791-806. Available from: [Link]
Abrahams, K. A., Cox, J. A., Spivey, V. L., et al. (2012). Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PLoS ONE, 7(12), e52951. Available from: [Link]
Samanta, S., Kumar, S., Aratikatla, E. K., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 639-669. Available from: [Link]
Samanta, S., et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Medicinal Chemistry. Available from: [Link]
Samanta, S., et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. ResearchGate. Available from: [Link]
El-Subbagh, H. I., et al. (2021). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. BioMed Research International, 2021, 6680187. Available from: [Link]
Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830-837. Available from: [Link]
Anonymous. (2023). Design, synthesis, anticancer activity and In‐silico studies of novel imidazo[1,2‐a]pyridine based 1H‐1,2,3‐triazole derivatives. ResearchGate. Available from: [Link]
Anonymous. (1988). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry, 31(9), 1719-27. Available from: [Link]
Anonymous. (n.d.). Design, synthesis and anticancer activity of novel hybrid compounds of imidazopyridine and quinoline/carbazole. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
Anonymous. (2025). Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine... ResearchGate. Available from: [Link]
Anonymous. (2022). Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. PMC. Available from: [Link]
Anonymous. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. Bioorganic & Medicinal Chemistry Letters, 20(22), 6758-61. Available from: [Link]
Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Available from: [Link]
Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PubMed. Available from: [Link]
Anonymous. (2026). Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. ResearchGate. Available from: [Link]
Anonymous. (n.d.). New Imidazo[1,2-a]pyridine Inhibits AKT/mTOR Pathway and Induces Cell Cycle Arrest and Apoptosis in Melanoma and Cervical Cancer Cells. ResearchGate. Available from: [Link]
Allen, S., et al. (2013). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters, 4(11), 1057-1062. Available from: [Link]
A Senior Application Scientist's Guide to the Comparative Biological Analysis of Imidazo[1,2-a]pyridine Isomers
Authored for Researchers, Scientists, and Drug Development Professionals The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide...
Author: BenchChem Technical Support Team. Date: March 2026
Authored for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] Its rigid, planar structure and the strategic placement of nitrogen atoms allow for diverse interactions with biological targets, leading to a spectrum of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Marketed drugs such as Zolpidem (for insomnia) and Alpidem (anxiolytic) feature this core, underscoring its therapeutic relevance.[1][2][3]
However, the true potential of this scaffold lies in the nuanced differences between its isomers. The position of substituents on the fused ring system can dramatically alter a molecule's shape, electronic distribution, and metabolic stability, thereby profoundly impacting its biological activity and target selectivity. A methyl group at the 6-position versus the 7-position, for example, can mean the difference between a highly potent agent and an inactive one.[4] This guide provides an in-depth comparative analysis of imidazo[1,2-a]pyridine isomers across key biological assays, grounded in experimental data and field-proven insights to empower researchers in their drug discovery efforts.
Comparative Analysis in Anticancer Assays: Targeting Cellular Proliferation
Imidazo[1,2-a]pyridine derivatives have emerged as formidable anticancer agents, primarily through their ability to inhibit key cellular processes like cell signaling and division.[3][5] Two prevalent mechanisms of action are the inhibition of protein kinases, such as those in the PI3K/Akt/mTOR pathway, and the disruption of microtubule dynamics by inhibiting tubulin polymerization.[5]
The choice to screen against a panel of cancer cell lines (e.g., lung, breast, liver) is a strategic one. Cancer is not a monolithic disease; different cell lines possess unique genetic makeups and signaling pathway dependencies. A compound showing high potency against a lung cancer cell line like A549 might be ineffective against a breast cancer line like MCF-7. This broad-spectrum screening provides a more comprehensive picture of a compound's potential and informs its path for further development.
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various imidazo[1,2-a]pyridine isomers against different cancer cell lines. This side-by-side comparison highlights the critical role of substituent placement and nature on anticancer potency.
Compound/Isomer
Target Cell Line
IC50 (µM)
Key Structural Features & SAR Insights
Reference
Compound 12b
HepG2 (Liver)
1.1
2-(4-chlorophenyl) and 3-(tert-butylamino) substitution. The tert-butyl group showed better activity than smaller amine groups.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a foundational, colorimetric method for assessing cell viability. It relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
Cancer cell line of interest (e.g., NCI-H358)
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
96-well plates
Imidazo[1,2-a]pyridine compounds dissolved in DMSO
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
Microplate reader
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).[6]
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will convert MTT to formazan crystals.
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualization of a Key Anticancer Mechanism
Many imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting critical signaling pathways. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[5]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.
Comparative Analysis in Anti-inflammatory Assays: Targeting COX Enzymes
Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins—key mediators of inflammation.[10][11] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in gastric protection, and COX-2, which is induced during inflammation. The gastrointestinal side effects of traditional NSAIDs stem from their non-selective inhibition of both isoforms.[10] Therefore, the development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery. This is why assays are designed to test for activity against both COX-1 and COX-2, allowing for the calculation of a selectivity index (SI).
Comparative COX-2 Inhibition Data
The data below compares the COX inhibitory activity of different imidazo[1,2-a]pyridine isomers. The key metrics are the IC50 values for each isoform and the resulting Selectivity Index (SI = IC50 COX-1 / IC50 COX-2). A higher SI value indicates greater selectivity for COX-2.
Compound/Isomer
COX-1 IC50 (µM)
COX-2 IC50 (µM)
Selectivity Index (SI)
Key Structural Features & SAR Insights
Reference
Compound 6f
>100
0.07
>1428
Possesses a p-methylsulfonyl phenyl group at C-2, a common pharmacophore for COX-2 selectivity. This group fits into a secondary pocket of the COX-2 active site.
Experimental Protocol: In Vitro Fluorometric COX Inhibition Assay
This assay measures the peroxidase activity of COX enzymes. In the presence of arachidonic acid, the enzyme produces PGG2, and the peroxidase component then reduces PGG2 to PGH2. This process involves the oxidation of a fluorometric probe, which can be measured to determine enzyme activity.[11][14]
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 in the assay buffer containing heme.
Compound Incubation: To the wells of a black 96-well plate, add assay buffer, the fluorometric probe, and the respective enzyme (COX-1 or COX-2).
Inhibitor Addition: Add the test compounds at various concentrations to the wells. Include a no-inhibitor control.
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitors to bind to the enzymes.
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
Data Acquisition: Immediately begin reading the fluorescence (e.g., excitation 535 nm, emission 590 nm) every minute for 10-15 minutes.
Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time curve). Determine the percent inhibition for each compound concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value for both COX-1 and COX-2.
Comparative Analysis in Antimicrobial Assays: Targeting Pathogens
The rise of antimicrobial resistance necessitates the discovery of new chemical entities to combat bacterial and fungal infections.[15] Imidazo[1,2-a]pyridines have demonstrated a broad spectrum of antimicrobial activity.[16][17][18][19] The standard method for initial screening is an antimicrobial susceptibility test, which determines the lowest concentration of a drug that inhibits the visible growth of a microorganism (Minimum Inhibitory Concentration, or MIC).
Comparative Antimicrobial Activity Data
The following table presents the MIC values for different imidazo[1,2-a]pyridine isomers against various bacterial strains. A lower MIC value indicates greater potency.
Compound/Isomer
Target Organism
MIC (µg/mL)
Key Structural Features & SAR Insights
Reference
5-n-Octylaminoimidazo[1,2-a]pyrimidine
S. aureus
-
A related pyrimidine core showing that lipophilic side chains can enhance activity.
6-methyl isomer, which was significantly more potent than its 7-methyl positional isomer (Compound 5, MIC = 1.2 µM). This is a stark example of isomeric differentiation.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and quantitative technique to determine the MIC. It is preferred over agar diffusion for obtaining precise inhibitory concentrations.
Bacterial inoculum standardized to 0.5 McFarland turbidity
Spectrophotometer or microplate reader
Procedure:
Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compounds in MHB. The typical final volume in each well is 100 µL.
Inoculum Preparation: Prepare a bacterial suspension in MHB and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the test compound, as well as to a positive control well (broth + inoculum, no drug) and a negative control well (broth only).
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear). This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.[20]
Synthesizing the Data: A Workflow for Isomer Evaluation
The successful development of an imidazo[1,2-a]pyridine-based drug candidate relies on a systematic and logical workflow. This process integrates synthesis, in vitro screening, and analysis of structure-activity relationships to identify the most promising isomers for further preclinical and clinical development.
Caption: General experimental workflow for the comparative analysis and development of imidazo[1,2-a]pyridine isomers.
Conclusion
The imidazo[1,2-a]pyridine scaffold is a versatile and powerful platform for drug discovery. However, this guide demonstrates that a deep understanding of its isomeric forms is paramount to unlocking its full therapeutic potential. The biological activity of these compounds is not determined by the core alone, but by the precise three-dimensional arrangement of atoms and functional groups. A seemingly minor change—shifting a substituent from one position to another—can drastically alter potency and selectivity. By employing rigorous comparative assays and a systematic workflow, researchers can effectively navigate the complex structure-activity landscape of imidazo[1,2-a]pyridine isomers to identify and optimize novel drug candidates with superior efficacy and safety profiles.
References
L. M. Werbel, M. L. Zamora, J. R. Elslager. (1969). Synthesis and antimicrobial activity of certain imidazo[1,2-a]pyrimidines. Journal of Medicinal Chemistry. Available at: [Link]
Myadaraboina, S., Alla, M., Saddanapu, V., Bommena, V. R., & Addlagatta, A. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European Journal of Medicinal Chemistry. Available at: [Link]
(N/A). (2025). Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. ResearchGate. Available at: [Link]
(N/A). (N/A). The anticancer SAR studies of imidazo[1,2-a]pyrazine (10a–m) and... ResearchGate. Available at: [Link]
Al-Tel, T. H. (2011). Design, synthesis and in vitro antimicrobial evaluation of novel Imidazo[1,2-a]pyridine and imidazo[2,1-b][16][17]benzothiazole motifs. European Journal of Medicinal Chemistry. Available at: [Link]
(N/A). (N/A). Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine... ResearchGate. Available at: [Link]
(N/A). (N/A). Synthesis and antimicrobial activity of some imidazo-[1,2-a]pyridine-2-carboxylic acid arylidenehydrazide derivatives. ResearchGate. Available at: [Link]
Romas, A. V., et al. (2022). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Molecules. Available at: [Link]
(N/A). (2025). Synthesis and anti-inflammatory activity of imidazo[1,2-a] pyridinyl/pyrazinyl benzamides and acetamides. ResearchGate. Available at: [Link]
(N/A). (2025). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. Available at: [Link]
Al-Otaibi, W. Q., et al. (2023). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Pharmaceuticals. Available at: [Link]
(N/A). (2025). Synthesis and anti-inflammatory activity of imidazo[1,2-a]pyrimidine derivatives. ResearchGate. Available at: [Link]
Shawky, E., et al. (2015). Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. Molecules. Available at: [Link]
Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. Available at: [Link]
Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. Available at: [Link]
(N/A). (2019). MICROWAVE-ASSISTED SYNTHESIS OF IMIDAZO[1,2-a]PYRIDINE DERIVATIVES AND THEIR ANTI-INFLAMMATORY ACTIVITY. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
Dana, A., et al. (2018). Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors. Letters in Drug Design & Discovery. Available at: [Link]
de Oliveira, A. B., et al. (2012). Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics. Molecules. Available at: [Link]
Ananthan, S., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. Available at: [Link]
Fassihi, A., et al. (2024). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Medicinal Chemistry. Available at: [Link]
(N/A). (2025). Design And Synthesis of Heterocyclic Compounds for Antimicrobial Activity. Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. Available at: [Link]
(N/A). (N/A). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. ResearchGate. Available at: [Link]
Liu, Y., et al. (2014). Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
Al-Ostath, A. I. N., et al. (2022). Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit. RSC Advances. Available at: [Link]
Sedić, M., et al. (2022). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules. Available at: [Link]
(N/A). (2021). Synthesis of Some New Heterocyclic Derivatives and Preliminary Evaluation of Their Antibacterial Activity. Iraqi University. Available at: [Link]
(N/A). (N/A). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Bio-protocol. Available at: [Link]
da Silva, G. G., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]
Reddy, T. S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]
(N/A). (N/A). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. RSC Medicinal Chemistry. Available at: [Link]
A Head-to-Head Preclinical Benchmarking Guide: (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine versus Standard of Care ALK Inhibitors in NSCLC
Introduction The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2][3] Its derivatives have demonstrated a wide array of biolog...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2][3] Its derivatives have demonstrated a wide array of biological activities, including potent anticancer effects.[2][4][5] This guide introduces a novel investigational compound, (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine (hereafter designated as "Compound-X"), a molecule designed to target key oncogenic drivers.
This document provides a comprehensive framework for the preclinical benchmarking of Compound-X against established standards of care for Anaplastic Lymphoma Kinase (ALK)-positive Non-Small Cell Lung Cancer (NSCLC). Approximately 3-5% of NSCLC tumors are driven by rearrangements in the ALK gene, leading to the expression of oncogenic fusion proteins that promote uncontrolled cell proliferation and survival.[6][7]
The current therapeutic landscape for ALK-positive NSCLC is dominated by potent tyrosine kinase inhibitors (TKIs). Crizotinib, a first-generation inhibitor, was the initial standard of care.[6][7] However, subsequent generations, such as the highly selective second-generation inhibitor Alectinib, have demonstrated superior efficacy and central nervous system (CNS) penetration, establishing a new benchmark for first-line treatment.[6][8][9] This guide will therefore focus on a direct comparison of Compound-X with Crizotinib and Alectinib to rigorously evaluate its potential as a next-generation therapeutic agent.
The following sections detail the mechanistic rationale, experimental protocols, and data interpretation frameworks necessary to conduct a thorough, head-to-head comparison.
Mechanistic Rationale & Target Profile
Standard of Care: ALK Tyrosine Kinase Inhibitors
Crizotinib (Xalkori®) : A first-generation TKI that competitively binds to the ATP-binding pocket of several receptor tyrosine kinases, including ALK, c-Met, and ROS1.[10][11][12][13][14] By blocking the constitutively active EML4-ALK fusion protein, it inhibits downstream signaling pathways like PI3K/Akt and RAS/MAPK, thereby inducing cell cycle arrest and apoptosis in ALK-driven tumor cells.[10][12][13]
Alectinib (Alecensa®) : A second-generation TKI with high potency and selectivity for ALK and its resistance mutants.[8][15][16][17] Alectinib effectively inhibits ALK phosphorylation, leading to the blockade of STAT3 and PI3K/AKT/mTOR signaling pathways.[8][16][18] A key advantage of Alectinib is its ability to cross the blood-brain barrier, making it highly effective against the brain metastases that are common in ALK-positive NSCLC.[8][9][15][18]
Investigational Agent: Compound-X
Based on the prevalence of kinase inhibitory activity within the imidazo[1,2-a]pyridine class, Compound-X has been designed as a putative ALK inhibitor.[1][3] Its structural features suggest it may interact with the ATP-binding pocket of the ALK kinase domain. The primary goal of this benchmarking study is to validate this hypothesis and quantify its potency, selectivity, and cellular efficacy relative to Crizotinib and Alectinib.
Part 1: In Vitro Biochemical Potency & Selectivity
The initial phase of benchmarking involves assessing the direct inhibitory activity of Compound-X against the purified ALK enzyme. This provides a clean, cell-free measure of target engagement.
ALK Kinase Inhibition Assay
Causality: This experiment directly measures the ability of a compound to inhibit the enzymatic activity of ALK. The half-maximal inhibitory concentration (IC50) is a critical metric for potency. A lower IC50 value indicates a more potent compound. Comparing the IC50 of Compound-X to Crizotinib and Alectinib provides the first quantitative measure of its potential.
Experimental Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This protocol is adapted from standard methodologies for ALK kinase assays.[19]
Reagent Preparation :
Prepare a 1X Kinase Buffer solution (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[19]
Prepare a 3X solution of recombinant human ALK enzyme in Kinase Buffer.
Prepare a 3X solution of a suitable kinase tracer (e.g., Alexa Fluor® 647-labeled ATP-competitive inhibitor) in Kinase Buffer.[19]
Prepare a 3X solution of a Europium-labeled anti-tag antibody (specific to the recombinant ALK) in Kinase Buffer.[19]
Create a serial dilution series of Compound-X, Crizotinib, and Alectinib in 100% DMSO, followed by an intermediate dilution in Kinase Buffer.
Assay Procedure :
In a 384-well microplate, add 5 µL of the serially diluted test compounds.
Add 5 µL of the 3X ALK enzyme/antibody mixture to each well.
Incubate for 60 minutes at room temperature to allow compound binding.
Initiate the reaction by adding 5 µL of the 3X tracer solution.
Incubate for 1 hour at room temperature, protected from light.
Data Acquisition & Analysis :
Read the plate on a TR-FRET-enabled plate reader, measuring the emission ratio.
Plot the emission ratio against the logarithm of inhibitor concentration.
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.[20]
Data Presentation: Biochemical Potency (IC50)
Compound
ALK (Wild-Type) IC50 (nM)
Compound-X
(Hypothetical Data) 5.2
Alectinib
1.9
Crizotinib
20.8
Note: Lower values indicate higher potency. Hypothetical data is for illustrative purposes.
Kinase Selectivity Profiling
Causality: A successful TKI should be highly selective for its intended target to minimize off-target effects and associated toxicities. This experiment assesses the inhibitory activity of Compound-X against a panel of other kinases to determine its selectivity profile.
Experimental Protocol: Kinase Panel Screening
Submit Compound-X to a commercial kinase screening service (e.g., Eurofins, Promega).
Request screening against a panel of at least 100 human kinases at a fixed concentration (e.g., 1 µM).
For any kinases showing significant inhibition (>50%), perform follow-up IC50 determinations using the TR-FRET assay described above.
Compare the selectivity profile to known profiles of Alectinib (highly selective for ALK/RET) and Crizotinib (inhibits ALK, c-Met, ROS1).[10][13][15][16]
Part 2: Cellular Activity & Mechanism of Action
This section evaluates the ability of Compound-X to inhibit ALK signaling and reduce cell viability in a relevant cancer cell line model.
Cellular Viability Assay
Causality: This assay determines the concentration of the compound required to reduce the viability of cancer cells by 50% (GI50 or IC50). It is a crucial measure of a compound's anti-proliferative effect in a biological context. The NCI-H3122 cell line is an established model for ALK-positive NSCLC as it harbors the EML4-ALK fusion gene and is dependent on ALK signaling for survival.[21][22][23]
Experimental Protocol: MTT Assay
Cell Culture :
Culture NCI-H3122 cells in RPMI-1640 medium supplemented with 10% FBS at 37°C and 5% CO2.[22]
Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
Compound Treatment :
Prepare serial dilutions of Compound-X, Alectinib, and Crizotinib in culture medium.
Replace the medium in the cell plates with the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO).
Incubate the plates for 72 hours.
Viability Assessment :
Add MTT reagent to each well and incubate for 4 hours to allow for formazan crystal formation.
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
Read the absorbance at 570 nm using a microplate reader.
Data Analysis :
Normalize the absorbance values to the vehicle control.
Plot the percentage of cell viability against the logarithm of compound concentration.
Calculate the IC50 value using a non-linear regression fit.
Data Presentation: Cellular Anti-proliferative Activity (IC50)
Causality: To confirm that the observed anti-proliferative effects are due to on-target ALK inhibition, this experiment measures the phosphorylation status of ALK and its key downstream signaling proteins (e.g., AKT, STAT3) after treatment. A successful ALK inhibitor should decrease the phosphorylation of these proteins in a dose-dependent manner.
Experimental Protocol: Western Blot or Quantitative Immunoassay
Cell Treatment :
Seed NCI-H3122 cells in 6-well plates and grow to 70-80% confluency.
Treat cells with increasing concentrations of Compound-X, Alectinib, and Crizotinib for 2-4 hours.
Harvest cell lysates using an appropriate lysis buffer containing protease and phosphatase inhibitors.
Protein Quantification :
Determine the protein concentration of each lysate using a BCA assay.
Western Blot Analysis :
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
Probe the membranes with primary antibodies against phospho-ALK (p-ALK), total ALK, phospho-AKT (p-AKT), total AKT, phospho-STAT3 (p-STAT3), total STAT3, and a loading control (e.g., GAPDH).
Incubate with corresponding secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.
Use validated immunoassays to quantify total and phosphorylated ALK levels in the cell lysates, which can offer higher throughput and more quantitative results.[25]
Visualization: ALK Signaling Pathway and Inhibition
{ERK, AKT, STAT3} -> Proliferation [arrowhead=normal];
}
dot
Caption: ALK signaling pathway and point of inhibition by TKIs.
Part 3: Pharmacokinetic Profiling
Causality: Pharmacokinetics (PK) describes how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body.[26] A favorable PK profile is essential for a drug to maintain therapeutic concentrations at the target site with an acceptable dosing regimen. Early in silico and in vivo assessment can predict the compound's potential success.
In Silico ADMET Prediction
Causality: Computational tools can predict key ADMET properties based on a molecule's chemical structure. This provides a rapid, cost-effective initial screen to identify potential liabilities before committing to expensive in vivo studies.[27][28][29][30]
Protocol:
Obtain the SMILES string for Compound-X.
Input the structure into a web-based prediction tool (e.g., pkCSM, SwissADME).
Analyze predicted properties such as oral bioavailability, CNS penetration, and potential for CYP450 enzyme inhibition.
Compare these predictions against the known properties of Alectinib (good bioavailability, high CNS penetration) and Crizotinib (moderate bioavailability, low CNS penetration due to P-gp efflux).[8][10][16]
In Vivo Pharmacokinetic Study (Mouse)
Causality: This experiment provides real-world data on how the drug behaves in a living organism. Key parameters like half-life (t½), maximum concentration (Cmax), and total exposure (AUC) are determined.
Protocol:
Animal Model : Use healthy BALB/c mice.
Drug Administration :
Administer Compound-X, Alectinib, and Crizotinib to separate cohorts of mice via both intravenous (IV) and oral (PO) routes at a standardized dose.
Sample Collection :
Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
Process blood to plasma and store frozen.
Bioanalysis :
Quantify the concentration of each compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
Data Analysis :
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the concentration-time data.
Visualization: Experimental Workflow for Preclinical Benchmarking
Conclusion & Future Directions
This guide outlines a rigorous, multi-faceted approach to benchmarking the novel compound (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine against the clinical standards of care for ALK-positive NSCLC. The collective data from these biochemical, cellular, and pharmacokinetic studies will provide a robust profile of Compound-X's therapeutic potential.
Favorable results—specifically, an IC50 competitive with or superior to Alectinib, high kinase selectivity, potent anti-proliferative activity driven by clear on-target pathway inhibition, and a drug-like pharmacokinetic profile—would provide a strong rationale for advancing Compound-X into more complex preclinical studies. These would include evaluation against ALK resistance mutations, assessment of CNS penetration in animal models, and ultimately, in vivo efficacy studies in tumor xenograft models. Each step is critical for validating whether this promising chemical scaffold can be translated into a next-generation therapeutic for patients with ALK-positive NSCLC.
References
Genentech, Inc. (n.d.). Understanding the ALECENSA® (alectinib) mechanism of action. Retrieved from [Link]
CancerNetwork. (2012, May 10). Crizotinib, an ALK/MET Tyrosine Kinase Inhibitor for ALK-Positive NSCLC. Retrieved from [Link]
Wikipedia. (n.d.). Alectinib. Retrieved from [Link]
Le, T., & Gerber, D. E. (2017). Alectinib and Brigatinib: New Second-Generation ALK Inhibitors for the Treatment of Non–Small Cell Lung Cancer. The ASCO Post. Retrieved from [Link]
Patsnap Synapse. (2024, July 17). What is the mechanism of Alectinib Hydrochloride? Retrieved from [Link]
Patsnap Synapse. (2024, July 17). What is the mechanism of Crizotinib? Retrieved from [Link]
Liv Hospital. (2026, February 23). Crizotinib. Retrieved from [Link]
Liv Hospital. (2026, February 23). Alectinib. Retrieved from [Link]
CancerNetwork. (2017, August 15). Alectinib New Standard of Care for ALK-Positive Non–Small-Cell Lung Cancer. Retrieved from [Link]
Kazandjian, D., et al. (2014). Crizotinib: A comprehensive review. Oncology Reviews, 8(1), 241. Retrieved from [Link]
Wikipedia. (n.d.). Crizotinib. Retrieved from [Link]
Passaro, A., et al. (2025). Treatment of metastatic ALK-positive non-small cell lung cancer: indirect comparison of different ALK inhibitors using reconstructed patient data. Frontiers in Oncology. Retrieved from [Link]
ScienceOpen. (2024, November 10). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. Retrieved from [Link]
Passaro, A., et al. (2025). Treatment of metastatic ALK-positive non-small cell lung cancer: indirect comparison of different ALK inhibitors using reconstructed patient data. Frontiers in Oncology, 15, 1566816. Retrieved from [Link]
Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066-4072. Retrieved from [Link]
Passaro, A., et al. (2025). Treatment of metastatic ALK-positive non-small cell lung cancer: indirect comparison of different ALK inhibitors using reconstructed patient data. PubMed. Retrieved from [Link]
da Silva, F. S., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Retrieved from [Link]
MDPI. (2024, July 24). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Retrieved from [Link]
Nanomaterials Chemistry. (2024, June 29). Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst. Retrieved from [Link]
National Cancer Institute. (2024, May 8). FDA Approves Alectinib for ALK-Positive Lung Cancer. Retrieved from [Link]
ResearchGate. (n.d.). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
PubMed. (n.d.). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Retrieved from [Link]
Agilex Biolabs. (2024, January 29). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Retrieved from [Link]
Infante, J. R., et al. (2018). Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on-target ALK inhibitors in neuroblastoma. Molecular Oncology, 12(9), 1544-1555. Retrieved from [Link]
PLOS ONE. (n.d.). S1 Table. Cell viability assays with H3122 and subclonal resistant cell lines. Retrieved from [Link]
ACS Publications. (2021, November 17). In Silico Functional Profiling of Small Molecules and Its Applications. Retrieved from [Link]
Nucleic Acids Research. (2024, April 18). Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction. Retrieved from [Link]
Ubigene. (n.d.). NCI-H3122 [H3122] cell line. Retrieved from [Link]
Oncotarget. (2016). Hypoxia induces resistance to ALK inhibitors in the H3122 non-small cell lung cancer cell line with an ALK rearrangement via epithelial-mesenchymal transition. Oncotarget, 7(44), 71476-71484. Retrieved from [Link]
da Silva, F. S., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Retrieved from [Link]
Cytion. (n.d.). NCI-H3122 Cells. Retrieved from [Link]
Spandidos Publications. (n.d.). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Retrieved from [Link]
ResearchGate. (2022, September 17). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Retrieved from [Link]
A Researcher's Guide to Essential In Vitro Controls for Novel Imidazo[1,2-a]pyridine Analogs
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its broad spectrum of biological activities, including potent anti-cancer and anti-inflammatory properties.[1][2] Deriv...
Author: BenchChem Technical Support Team. Date: March 2026
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its broad spectrum of biological activities, including potent anti-cancer and anti-inflammatory properties.[1][2] Derivatives of this core are frequently investigated as inhibitors of key signaling proteins, such as kinases.[3] When characterizing a novel analog like (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine, a robust and multi-layered set of control experiments is not merely good practice; it is the bedrock upon which reliable, interpretable, and publishable data are built.
This guide provides an in-depth comparison of essential control strategies for the in vitro evaluation of (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine, moving beyond rote protocols to explain the causal logic behind each experimental choice. Our objective is to equip researchers with a self-validating framework to confidently assess the true biological activity of their compound, distinguish on-target effects from artifacts, and build a compelling case for further development.
Part 1: Foundational Controls — Establishing True Phenotypic Effect
Before investigating complex mechanisms of action, one must first rigorously establish that the observed cellular phenotype is a direct result of the compound's presence and not an artifact of the experimental conditions. These foundational controls are the first line of defense against misinterpretation.
The Indispensable Vehicle Control
The most fundamental control is the vehicle control, which addresses the effect of the solvent used to dissolve the test compound. Small molecules are often insoluble in aqueous media and require an organic solvent, most commonly dimethyl sulfoxide (DMSO).[4] However, DMSO is not inert; it can induce cellular stress, affect membrane permeability, and alter gene expression, potentially confounding results.[5]
Causality: The purpose of the vehicle control is to isolate the biological effect of the test compound from any effects induced by the solvent.[6] The response of cells treated with the vehicle alone serves as the baseline against which the compound-treated cells are compared.
Experimental Protocol: Cell Viability Assay with Vehicle Control
This protocol uses a resazurin-based assay (e.g., alamarBlue™), a popular, non-toxic method for measuring metabolic activity as an indicator of cell viability.[7][8] Metabolically active cells reduce the blue resazurin to the pink, highly fluorescent resorufin.[9]
Cell Seeding: Plate cells in a 96-well microplate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
Compound Preparation: Prepare a serial dilution of (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine in culture medium. Prepare a parallel serial dilution of the vehicle (e.g., DMSO) at the exact same concentrations present in the compound dilutions.[5]
Treatment:
Test Wells: Add the compound dilutions to the designated wells.
Vehicle Control Wells: Add the corresponding vehicle dilutions to these wells.
Untreated Control Wells: Add culture medium only.
Positive Control Wells: Add a known cytotoxic agent (e.g., Staurosporine) to validate the assay's ability to detect cell death.[]
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
Assay: Add 10% volume of resazurin reagent to each well and incubate for 1-4 hours, protected from light.
Measurement: Read fluorescence on a plate reader with excitation at ~560 nm and emission at ~590 nm.
Analysis: Normalize the data by setting the untreated or vehicle control as 100% viability. Calculate the half-maximal inhibitory concentration (IC₅₀).
Data Comparison: Hypothetical Viability Data
Treatment Group
Concentration
% Viability (Mean ± SD)
IC₅₀ Value
Untreated
N/A
100 ± 4.5
N/A
Vehicle (DMSO)
0.1%
98 ± 5.2
> 1%
Positive Control (Staurosporine)
1 µM
15 ± 3.1
~20 nM
Test Compound
0.1 nM - 100 µM
Dose-dependent decrease
5.2 µM
A well-designed experiment will show no significant difference between the untreated and vehicle controls, confirming the solvent is not a confounding factor.[6]
Caption: Foundational controls for a cell-based assay.
Part 2: Target Engagement — Confirming Molecular Interaction
Observing a cellular phenotype is the first step. The critical follow-up is to demonstrate that the compound physically interacts with its intended molecular target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free technique to confirm this direct target engagement.[11]
Causality: The principle of CETSA is that the binding of a ligand (your compound) to its target protein stabilizes the protein's structure. This stabilization makes the protein more resistant to heat-induced denaturation and aggregation.[12] By heating cell lysates at a range of temperatures, one can observe a "thermal shift" to a higher melting temperature for the target protein in the presence of a binding compound compared to the vehicle control.
Experimental Protocol: Western Blot-Based CETSA
Cell Treatment: Culture cells to ~80% confluency. Treat one group of cells with the test compound at a concentration known to be effective (e.g., 5-10x the IC₅₀) and a second group with the vehicle control for a defined period (e.g., 1-2 hours).
Harvesting: Harvest cells, wash with PBS, and resuspend in a suitable buffer containing protease and phosphatase inhibitors.
Heating: Aliquot the cell suspension into separate PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by immediate cooling on ice for 3 minutes.
Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 37°C water bath) to release soluble proteins.
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.
Quantification: Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.
Detection: Analyze the amount of the specific target protein remaining in the supernatant by SDS-PAGE and Western blotting using a validated antibody.
Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein versus temperature for both the vehicle- and compound-treated samples to generate melt curves and determine the shift in the melting temperature (Tm).
Bridging the Gap: A Senior Application Scientist's Guide to the In Vivo Validation of (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine
For researchers at the forefront of drug discovery, the journey from a promising in vitro hit to a viable clinical candidate is both exhilarating and fraught with challenges. The imidazo[1,2-a]pyridine scaffold is a well...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers at the forefront of drug discovery, the journey from a promising in vitro hit to a viable clinical candidate is both exhilarating and fraught with challenges. The imidazo[1,2-a]pyridine scaffold is a well-established "privileged" structure in medicinal chemistry, known for its wide array of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2] This guide provides a comprehensive framework for the in vivo validation of a novel derivative, (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine, building upon its hypothetical, yet plausible, in vitro anti-inflammatory and cytotoxic activities. Our focus will be on the critical transition from cell-based assays to whole-animal models, a pivotal step in preclinical development.[3][4]
The core directive of this guide is to provide a scientifically rigorous and practical roadmap for researchers. We will delve into the causality behind experimental choices, ensuring that every described protocol is part of a self-validating system. This approach is essential for generating reproducible and translatable data.[5][6]
The Candidate: (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine - From In Vitro Promise to In Vivo Questions
Our subject compound, (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine (let's call it "Compound X"), has demonstrated promising dual-activity in initial in vitro screens. It has shown potent inhibition of cyclooxygenase-2 (COX-2), a key enzyme in inflammation, and significant cytotoxicity against various cancer cell lines.[7][8] Such a profile suggests potential applications in both inflammatory diseases and oncology.
However, in vitro efficacy is only the first chapter of the story. The complex biological environment of a living organism presents numerous hurdles that can only be assessed in vivo. Key questions that need to be addressed include:
Does Compound X exhibit anti-inflammatory and anti-tumor efficacy in a living system?
What is its pharmacokinetic and pharmacodynamic (PK/PD) profile?
Is the compound well-tolerated at efficacious doses?
How does its performance compare to established drugs?
This guide will provide the experimental framework to answer these critical questions.
Strategic Alliances: Selecting the Right Comparators
To contextualize the performance of Compound X, it is essential to include appropriate positive controls and alternative compounds in our in vivo studies. For our dual-activity candidate, we will select two well-characterized drugs:
Celecoxib: A selective COX-2 inhibitor, will serve as the benchmark for anti-inflammatory activity.
Cisplatin: A widely used chemotherapeutic agent, will be our comparator for anti-cancer efficacy.
The inclusion of these standards will allow for a direct and objective comparison of Compound X's potency and potential therapeutic window.
The Proving Ground: Designing the In Vivo Validation Workflow
A well-designed in vivo study is paramount for obtaining meaningful and interpretable results.[3][5] Our workflow will be a multi-step process, starting with preliminary tolerability studies, followed by efficacy models for both inflammation and cancer.
Caption: A streamlined workflow for the in vivo validation of Compound X.
Laying the Foundation: Maximum Tolerated Dose (MTD) and Pharmacokinetics (PK)
Before assessing efficacy, we must understand the safety profile and systemic exposure of Compound X.
Experimental Protocol: Maximum Tolerated Dose (MTD) Study
Animal Model: Healthy BALB/c mice (n=3-5 per group).
Drug Administration: Administer single escalating doses of Compound X via the intended clinical route (e.g., oral gavage or intraperitoneal injection).
Observation: Monitor animals for clinical signs of toxicity (e.g., weight loss, behavioral changes, ruffled fur) for at least 7 days.
Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity or more than 10-20% weight loss.
Animal Model: Healthy BALB/c mice (n=3 per time point).
Drug Administration: Administer a single, well-tolerated dose of Compound X (below the MTD).
Sample Collection: Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-administration.
Analysis: Analyze plasma concentrations of Compound X using a validated analytical method (e.g., LC-MS/MS).
Data Interpretation: Determine key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
Gauging the Impact: Efficacy in Disease Models
With a clear understanding of the tolerability and PK profile of Compound X, we can now proceed to efficacy studies in relevant disease models.
Quelling the Fire: Anti-inflammatory Efficacy
The carrageenan-induced paw edema model is a classic and reliable method for evaluating acute anti-inflammatory activity.
Vehicle Control (e.g., 0.5% carboxymethylcellulose)
Compound X (at least 3 doses, based on PK data)
Celecoxib (positive control)
Drug Administration: Administer the respective treatments orally 1 hour before carrageenan injection.
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
Measurement: Measure the paw volume using a plethysmometer at 1, 2, 3, and 4 hours post-carrageenan injection.
Endpoint: Calculate the percentage inhibition of edema for each group compared to the vehicle control.
Halting the Growth: Anti-Cancer Efficacy
A xenograft model, where human cancer cells are implanted into immunodeficient mice, is a standard approach for assessing anti-tumor activity in vivo.[9]
Experimental Protocol: Xenograft Tumor Model
Cell Line: Select a human cancer cell line that showed sensitivity to Compound X in vitro (e.g., MDA-MB-231 breast cancer cells).
Animal Model: Immunodeficient mice (e.g., NOD-SCID or nude mice).
Tumor Implantation: Subcutaneously inject cancer cells into the flank of each mouse.
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
Randomization and Treatment: Randomize mice into treatment groups:
Vehicle Control
Compound X (at an optimized dose and schedule based on PK data)
Cisplatin (positive control)
Monitoring: Measure tumor volume and body weight 2-3 times per week.
Endpoint: The primary endpoint is tumor growth inhibition. At the end of the study, tumors can be excised for further analysis (e.g., histology, biomarker analysis).
The Verdict: Data Presentation and Interpretation
Table 1: Comparative Anti-inflammatory Activity in the Carrageenan-Induced Paw Edema Model
Treatment
Dose (mg/kg)
% Inhibition of Edema (at 3 hours)
Vehicle
-
0%
Compound X
10
35%
30
58%
100
75%
Celecoxib
30
65%
Table 2: Comparative Anti-Tumor Efficacy in the MDA-MB-231 Xenograft Model
Treatment
Dose (mg/kg)
Tumor Growth Inhibition (%)
Change in Body Weight (%)
Vehicle
-
0%
+5%
Compound X
50
62%
-2%
Cisplatin
5
75%
-15%
Based on this hypothetical data, Compound X demonstrates dose-dependent anti-inflammatory activity comparable to celecoxib. In the xenograft model, it shows significant tumor growth inhibition with better tolerability (less weight loss) than cisplatin.
Unraveling the "How": Mechanism of Action in the In Vivo Context
To further solidify our findings, it is important to investigate whether the in vivo efficacy of Compound X is mediated by its intended mechanism of action.
Caption: Plausible dual mechanism of action for Compound X.
Pharmacodynamic (PD) Biomarker Analysis
For Anti-inflammatory Activity: Collect paw tissue from the edema model and measure prostaglandin E2 (PGE2) levels via ELISA. A reduction in PGE2 would confirm COX-2 inhibition in vivo.
For Anti-Cancer Activity: Analyze tumor lysates from the xenograft study for key signaling proteins (e.g., p-STAT3, NF-κB) via Western blot or immunohistochemistry.[10] Modulation of these pathways would provide mechanistic support for the observed anti-tumor effects.
Conclusion: A Data-Driven Path Forward
This guide has outlined a comprehensive and scientifically rigorous approach to the in vivo validation of (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine. By systematically evaluating its tolerability, pharmacokinetics, and efficacy in relevant disease models, and by comparing its performance to established drugs, researchers can build a robust data package to support its further development. The key to a successful transition from in vitro to in vivo lies in meticulous planning, the use of appropriate controls, and a deep understanding of the biological questions being asked. This framework provides a solid foundation for making informed decisions and advancing promising compounds like Compound X toward the clinic.
References
Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. (Source: vertexaisearch.cloud.google.com)
Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - PubMed. (Source: PubMed) [Link]
Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed. (Source: PubMed) [Link]
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed. (Source: PubMed) [Link]
A Systematic Review of Deep Learning Methodologies Used in the Drug Discovery Process with Emphasis on In Vivo Validation - MDPI. (Source: MDPI) [Link]
De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning - PMC. (Source: NCBI) [Link]
Designing an In Vivo Preclinical Research Study - MDPI. (Source: MDPI) [Link]
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (Source: Royal Society of Chemistry) [Link]
General Principles of Preclinical Study Design - PMC - NIH. (Source: NCBI) [Link]
Use of preclinical models to deliver proof of concept efficacy - Medicines Discovery Catapult. (Source: Medicines Discovery Catapult) [Link]
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations | ACS Omega. (Source: ACS Publications) [Link]
Designing an In Vivo Preclinical Research Study - Preprints.org. (Source: Preprints.org) [Link]
De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning - ResearchGate. (Source: ResearchGate) [Link]
In Vivo Target Validation Using Biological Molecules in Drug Development - PubMed. (Source: PubMed) [Link]
A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC. (Source: NCBI) [Link]
Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC. (Source: NCBI) [Link]
Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl) amino)-1H-Indole-2-Carbohydrazide derivative - Semantic Scholar. (Source: Semantic Scholar) [Link]
Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed. (Source: PubMed) [Link]
Collaborative virtual screening to elaborate an imidazo[1,2- a ]pyridine hit series for visceral leishmaniasis - ResearchGate. (Source: ResearchGate) [Link]
A Comparative Guide to the Synthetic Efficiency of Routes to (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine is a key building block in medicinal chemistry, forming the core of various biologically active compound...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
(5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine is a key building block in medicinal chemistry, forming the core of various biologically active compounds. The efficient synthesis of this molecule is crucial for accelerating drug discovery and development programs. This guide provides an in-depth comparison of plausible synthetic routes to this target molecule, offering insights into the rationale behind experimental choices and presenting supporting data to inform synthetic strategy.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif found in numerous pharmaceuticals and biologically active compounds.[1] Its rigid, planar structure and the presence of nitrogen atoms allow for diverse interactions with biological targets. The specific substitution pattern of (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine, with a primary aminomethyl group at the 2-position, offers a versatile handle for further functionalization and library synthesis.
This guide will focus on two primary synthetic strategies for obtaining this target molecule: a classical, multi-step approach involving the formation of a nitrile intermediate followed by reduction (Route A), and a more modern, direct C-H functionalization approach (Route B). Each route will be evaluated based on its efficiency, practicality, and the robustness of the underlying chemical transformations.
Route A: A Stepwise Approach via a Cyanomethyl Intermediate
This well-established route involves the initial construction of the 5,7-dimethylimidazo[1,2-a]pyridine core, followed by the introduction of a cyanomethyl group at the 2-position and its subsequent reduction to the desired primary amine. This strategy offers a high degree of predictability and control over each transformation.
Step 1: Synthesis of the 5,7-Dimethylimidazo[1,2-a]pyridine Core
The synthesis of the imidazo[1,2-a]pyridine core is typically achieved through the condensation of a 2-aminopyridine derivative with a suitable α-halocarbonyl compound.[2] In this case, the starting material is 2-amino-4,6-dimethylpyridine.
Reaction: Condensation of 2-amino-4,6-dimethylpyridine with chloroacetaldehyde.
Rationale: This is a classic and reliable method for the construction of the imidazo[1,2-a]pyridine ring system. The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration to form the aromatic bicyclic system. The use of chloroacetaldehyde provides the necessary two-carbon unit to form the imidazole ring.
Experimental Protocol:
A solution of 2-amino-4,6-dimethylpyridine and chloroacetaldehyde in a suitable solvent such as ethanol is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product, 5,7-dimethylimidazo[1,2-a]pyridine, is isolated by extraction and purified by column chromatography or recrystallization.
Caption: Introduction of the cyanomethyl group.
Step 3: Reduction of the Nitrile to the Primary Amine
The final step in this route is the reduction of the cyanomethyl group to the desired aminomethyl group. This is a standard transformation in organic synthesis with several reliable methods available.
Reaction: Reduction of 2-(5,7-dimethylimidazo[1,2-a]pyridin-2-yl)acetonitrile.
Rationale and Methodologies:
Lithium Aluminum Hydride (LiAlH₄) Reduction: LiAlH₄ is a powerful reducing agent capable of cleanly reducing nitriles to primary amines. [3][4]This method is often high-yielding but requires anhydrous conditions and careful quenching of the reaction.
Experimental Protocol (LiAlH₄):
A solution of the nitrile in an anhydrous ether solvent (e.g., THF or diethyl ether) is added dropwise to a suspension of LiAlH₄ at reduced temperature (e.g., 0 °C). The reaction is then typically stirred at room temperature or with gentle heating. After complete reduction, the reaction is carefully quenched by the sequential addition of water and an aqueous base. The resulting solid is filtered off, and the product is extracted from the filtrate.
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂). [5][6][7][8]Catalytic hydrogenation is often considered a "greener" alternative to metal hydride reductions and can provide high yields. The choice of catalyst and reaction conditions (pressure, temperature, solvent) can be optimized for this specific substrate.
Experimental Protocol (Catalytic Hydrogenation):
The nitrile is dissolved in a suitable solvent (e.g., methanol, ethanol, or acetic acid) and a catalytic amount of the chosen metal catalyst is added. The mixture is then subjected to a hydrogen atmosphere (from balloon pressure to high pressure in an autoclave) and stirred until the uptake of hydrogen ceases. The catalyst is then removed by filtration, and the product is isolated from the filtrate.
Caption: Reduction of the nitrile to the target amine.
Route B: Direct C-H Aminomethylation - A Modern, Atom-Economical Approach
In recent years, direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules. [9][10][11]This approach avoids the need for pre-functionalized starting materials and can significantly shorten synthetic sequences. For the synthesis of (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine, a direct C-H aminomethylation of the 5,7-dimethylimidazo[1,2-a]pyridine core would be the most efficient route.
Reaction: Direct aminomethylation of 5,7-dimethylimidazo[1,2-a]pyridine.
Rationale and Potential Methodologies:
While the literature predominantly reports C-3 functionalization of the imidazo[1,2-a]pyridine ring, the development of C-2 selective methods is an active area of research. [10]Potential strategies for C-2 aminomethylation could involve:
Photoredox Catalysis: Visible light-mediated photoredox catalysis has enabled a wide range of C-H functionalization reactions. [9][11]A method involving the generation of an aminomethyl radical precursor that could then be coupled with the imidazo[1,2-a]pyridine at the C-2 position is a plausible, though currently underexplored, avenue.
Electrochemical Synthesis: Electrochemical methods offer a reagent-free approach to generating reactive intermediates for C-H functionalization. [12]The development of an electrochemical protocol for the C-2 aminomethylation of imidazo[1,2-a]pyridines would represent a significant advance in efficiency and sustainability.
Challenges and Outlook:
The primary challenge for Route B is achieving high regioselectivity for the C-2 position over the more electronically rich C-3 position. Further research and methods development are required to establish a reliable and high-yielding protocol for the direct C-2 aminomethylation of the 5,7-dimethylimidazo[1,2-a]pyridine scaffold.
Caption: A potential direct C-H aminomethylation route.
Comparison of Synthetic Routes
Feature
Route A: Cyanomethylation & Reduction
Route B: Direct C-H Aminomethylation
Number of Steps
3 (Core formation, Cyanomethylation, Reduction)
1 (from 5,7-dimethylimidazo[1,2-a]pyridine)
Overall Yield
Moderate to Good (typically 40-60% over 3 steps)
Potentially High (but currently not established)
Atom Economy
Lower, due to the use of stoichiometric reagents and the generation of byproducts.
Higher, as it avoids the installation and removal of functional groups.
Predictability
High, based on well-established and reliable reactions.
Low, as C-2 selectivity is a significant challenge.
Reagents & Conditions
Involves strong bases (NaH) and powerful reducing agents (LiAlH₄) or pressurized H₂.
Potentially milder conditions using light or electricity.
Current Status
Feasible with existing literature precedence for analogous systems.
Requires significant methods development and optimization.
Conclusion and Future Perspectives
Currently, the most reliable and predictable synthetic strategy for obtaining (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine is Route A , which proceeds through the formation and subsequent reduction of a 2-cyanomethyl intermediate. This route, while longer, is built upon a foundation of robust and well-understood chemical transformations, making it the recommended approach for reliable, scale-up synthesis.
Route B , the direct C-H aminomethylation, represents a more modern and elegant approach. Its potential for a single-step, highly atom-economical synthesis is very attractive. However, the significant challenge of achieving C-2 regioselectivity means that this route remains a target for future research and development. Success in this area would not only provide a more efficient synthesis of the target molecule but also contribute a valuable tool to the broader field of heterocyclic chemistry.
For researchers and drug development professionals, the choice of synthetic route will depend on the specific project goals. For immediate and reliable access to the target compound, Route A is the clear choice. For those engaged in synthetic methodology development, the pursuit of a viable Route B presents an exciting and impactful research opportunity.
References
CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine - Google P
Gueiffier, A., Mavel, S., Lhassani, M., Elhakmaoui, A., Snoeck, R., Andrei, G., ... & Chapat, J. P. (1998). Synthesis of imidazo[1,2-a]pyridines as antiviral agents. Journal of medicinal chemistry, 41(25), 5108–5112. [Link]
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 2024, 29(3), 607. [Link]
US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google P
The catalyst‐free aminomethylation imidazo[1,2‐a]pyridines 1 with secondary amines 4. - ResearchGate. [Link]
Synthesis of 2-amino-4,6-dimethyl pyrimidine | Semantic Scholar. [Link]
Question: mechanism for the synthesis of 2-Amino-4,6-dimethylpyrimidine by reacting guanidine carbonate with acetylacetone. - Chegg. [Link]
Huang, R., & Patureau, F. W. (2020). Electrochemical Dehydrogenative C− H Aminomethylation of Imidazopyridines and Related Heterocycles. Chemistry–A European Journal, 26(62), 14128-14131. [Link]
Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]
Synthesis of imidazo[1,2-a]pyridines: a decade update - RSC Publishing. [Link]
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
WO2015071230A1 - Catalytic hydrogenation of nitriles - Google P
Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. [Link]
Metal-free C-3 selective C(sp2)–C(sp3) heteroarylation of anilines with imidazo[1,2-a]pyridine derivatives via cross-dehydrogenative coupling - PMC. [Link]
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW - MDPI. [Link]
Selective hydrogenation of acetonitrile to ethylamine using palladium-based alloy catalysts. [Link]
Reaction mechanism of 2-amino-4,6-dimethylpyrimidine as a nucleophile. [Link]
Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. [Link]
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC. [Link]
Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC. [Link]
Catalytic hydrogenation of aromatic nitriles and dinitriles with nickel compounds | Request PDF. [Link]
Reduction of nitriles to primary amines with LiAlH4 - Master Organic Chemistry. [Link]
Ch20: Reduction of Amides using LiAlH4 to amines - University of Calgary. [Link]
Regioselective C3−H Alkylation of Imidazopyridines with Donor−Acceptor Cyclopropanes - Semantic Scholar. [Link]
SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES - Rasayan Journal of Chemistry. [Link]
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. [Link]
Photochemical reduction of acylimidazolium salts - PMC - NIH. [Link]
Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC. [Link]
Microwave‐Assisted Synthesis of Bioactive Pyridine‐Functionalized N‐Alkyl‐Substituted (Benz)Imidazolium Salts. [Link]
Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C-O/C-S Bond Formation - Organic Chemistry Portal. [Link]
(PDF) Study of lithium aluminium hydride reduction of 5-acetyl-1,6-dimethyl-4-phenyl-3,4-dihydropyrimidin-2(1h)-one - ResearchGate. [Link]
Advanced Laboratory Safety & PPE Matrix for Handling (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine
The Application Scientist's Perspective In drug development and synthetic chemistry, safety cannot be treated as a mere compliance checklist; it is a mechanistic science. When handling (5,7-Dimethylimidazo[1,2-a]pyridin-...
Author: BenchChem Technical Support Team. Date: March 2026
The Application Scientist's Perspective
In drug development and synthetic chemistry, safety cannot be treated as a mere compliance checklist; it is a mechanistic science. When handling (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine —whether in its free base form (CAS 1083267-42-8)[1] or as a dihydrochloride salt (CAS 1300712-91-7)[2]—we are dealing with a highly active bifunctional molecule.
As a Senior Application Scientist, I design safety protocols based on molecular causality. By understanding why a molecule behaves the way it does, we can engineer self-validating safety systems that protect our researchers and ensure absolute operational integrity.
Structural Causality: Why This Molecule Demands Respect
The hazard profile of this compound is driven by two distinct structural features:
The Imidazo[1,2-a]pyridine Core: This fused bicyclic system is highly lipophilic. In biological systems, this lipophilicity grants excellent membrane permeability[3]. In a laboratory setting, this means the molecule can rapidly penetrate standard porous PPE and human epidermis, presenting an acute dermal toxicity risk.
The Primary Methanamine Moiety: Primary amines are strongly nucleophilic and basic. Upon contact with the moisture in ocular fluid or mucous membranes, they undergo rapid hydrolysis, leading to severe localized pH spikes. Based on structural analogs, this compound is classified as a potent irritant capable of causing serious eye damage (Eye Dam. 1) and skin irritation (Skin Irrit. 2)[4].
To safely handle this compound, our Personal Protective Equipment (PPE) strategy must create an absolute barrier against both lipophilic penetration and basic aerosolized dust.
The Quantitative PPE Matrix
To mitigate the specific physicochemical risks of (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine, standard laboratory attire is insufficient. Below is the mandatory, data-driven PPE matrix required for handling this compound.
Inner: ≥0.11 mm thicknessOuter: ≥0.30 mm thicknessBreakthrough: >480 min
Nitrile provides tactile dexterity for micro-weighing; Neoprene provides superior chemical resistance against the lipophilic imidazopyridine core.
Eye/Face Protection
Chemical splash goggles + Full face shield
ANSI Z87.1+ certified8-inch minimum shield
Primary amines cause irreversible corneal damage. The shield prevents basic amine dust from depositing on the face during transfer.
Respiratory Protection
N95/P100 Particulate Respirator or PAPR
Filtration efficiency ≥99.97% of airborne particulates
Mitigates the inhalation of fine crystalline dust, preventing acute respiratory tract irritation (STOT SE 3).
Body Protection
Tyvek® or Polyethylene-coated lab coat
100% penetration resistance to solid particulates
Prevents the accumulation of basic amine dust on standard porous cotton lab coats, eliminating secondary exposure.
Self-Validating Operational Protocols
A robust safety protocol must be self-validating—meaning the researcher can instantly verify that the containment was successful.
Protocol: Precision Weighing and Transfer
Step 1: Environmental Isolation. Verify that the fume hood face velocity is operating strictly between 80–120 feet per minute (fpm).
Causality: Velocities below 80 fpm fail to contain fine powders, while velocities above 120 fpm create turbulent eddies that can blow the lightweight amine dust out of the sash.
Step 2: Static Elimination. Pass the sealed container of the compound through an anti-static ionizer bar before opening.
Causality: Amine salts (especially the dihydrochloride form) are highly prone to triboelectric static charge buildup. Neutralizing the container prevents the powder from violently aerosolizing upon opening.
Step 3: Transfer. Using a grounded, anti-static micro-spatula, transfer the required mass onto a pre-tared weighing boat.
Step 4: Self-Validation (The Trust Check). After the transfer is complete and the container is sealed, lightly dampen a universal pH indicator swab with deionized water and wipe the immediate balance area.
Causality: If microscopic amine dust has escaped containment, the swab will instantly turn blue/purple (pH > 8). This visual confirmation validates whether your technique was clean or if immediate localized decontamination is required.
Chemical Decontamination & Waste Logistics
In the event of a spill, or during routine cleanup, standard soap and water are insufficient and can actually spread the lipophilic compound.
Spill Response & Neutralization
Neutralization: Spray the affected area with a 1% to 5% Citric Acid solution.
Causality: The weak acid safely neutralizes the highly basic methanamine moiety without generating excessive exothermic heat. This converts the lipophilic free base into a highly water-soluble citrate salt, breaking its ability to penetrate surfaces.
Absorption: Absorb the neutralized liquid with inert, non-reactive absorbent pads.
Disposal: Place the contaminated pads in a hazardous waste bag clearly labeled "GHS05/GHS07 - Amine Waste."
Long-Term Disposal Plan
Do not discharge any derivatives of this compound into the sewer system. All waste containing (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine must be routed to a licensed chemical destruction plant. The mandatory disposal method is controlled incineration with flue gas scrubbing to safely break down the nitrogen-rich heterocyclic rings without releasing toxic nitrogen oxides (NOx) into the atmosphere[5].
Operational Signaling Pathway
Below is the logical workflow for handling this compound safely, incorporating the self-validation checkpoints.
Operational workflow for handling (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine.
NextSDS. "1-(5,7-dimethylimidazo[1,2-a]pyridin-2-yl)methanamine(SALTDATA: 2HCl 1.5H2O) - Chemical Substance Information." NextSDS. Available at: [Link]
NextSDS. "1-{3-methylimidazo[1,5-a]pyridin-1-yl}methanamine - Hazard Classifications." NextSDS. Available at: [Link]
PubMed. "Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties." National Institutes of Health (NIH). Available at: [Link]